4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORSZRHYIUUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, this compound. This compound serves as a valuable intermediate, leveraging the established biological significance of the thiazole nucleus while providing a reactive carbaldehyde handle for extensive molecular elaboration. We present a robust, field-proven synthetic pathway, detail the essential analytical techniques for structural elucidation and purity confirmation, and discuss the compound's potential in the landscape of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of novel thiazole derivatives.
Introduction: The Significance of the Thiazole Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[4] Its presence is noted in natural products like vitamin B1 (thiamine) and in synthetic drugs exhibiting a wide array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7] The aromatic nature of the thiazole ring allows it to participate in various biological interactions, while its distinct substitution pattern can be fine-tuned to optimize potency and pharmacokinetic properties.
The target molecule, this compound, is of particular interest. The 4-aryl substitution is a common feature in many active thiazole derivatives, and the ethylphenyl group offers a lipophilic handle that can be explored for structure-activity relationship (SAR) studies. Critically, the carbaldehyde group at the C2 position is a versatile synthetic precursor, enabling a host of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity and generate diverse compound libraries for high-throughput screening.
A Validated Synthetic Pathway
The synthesis of this compound is most reliably achieved through a multi-step sequence. The logical and widely adopted strategy involves first constructing the core thiazole ring via the classic Hantzsch thiazole synthesis, followed by the introduction of the formyl (carbaldehyde) group using an electrophilic formylation reaction.
Step 1: Synthesis of α-Haloketone Intermediate
Reaction: Bromination of 1-(4-ethylphenyl)ethanone to yield 2-bromo-1-(4-ethylphenyl)ethanone.
Causality: The Hantzsch synthesis requires an α-halocarbonyl compound as a key electrophile.[8][9] Bromination at the α-position of the ketone is a standard transformation. The use of bromine in a suitable solvent is effective. Care must be taken to control the stoichiometry to prevent di-bromination.
Experimental Protocol: Synthesis of 2-bromo-1-(4-ethylphenyl)ethanone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-ethylphenyl)ethanone (10.0 g, 67.5 mmol) in 100 mL of chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (3.5 mL, 68.0 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(4-ethylphenyl)ethanone, which can often be used in the next step without further purification.[10]
Step 2: Hantzsch Thiazole Synthesis
Reaction: Cyclocondensation of 2-bromo-1-(4-ethylphenyl)ethanone with a thioamide equivalent to form the 4-(4-ethylphenyl)-1,3-thiazole core. To facilitate subsequent formylation, we will first synthesize the 2-amino derivative using thiourea.
Causality: This reaction is a robust and high-yielding method for forming the thiazole ring.[8][9] The mechanism begins with the sulfur of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[11] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine
-
Combine 2-bromo-1-(4-ethylphenyl)ethanone (15.3 g, 67.5 mmol) and thiourea (5.6 g, 74.2 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 300 mL of cold water while stirring.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield 4-(4-ethylphenyl)-1,3-thiazol-2-amine.
Step 3: Introduction of the Carbaldehyde Group
Reaction: Formylation of the thiazole precursor. A common method is the Vilsmeier-Haack reaction, but for converting a 2-aminothiazole, a Sandmeyer-type reaction followed by reduction or direct formylation of the thiazole ring after removal of the amino group is often employed. An alternative and more direct route involves forming the thiazole ring with a group at C2 that is easily converted to an aldehyde. However, for this guide, we will outline the Vilsmeier-Haack formylation of the 4-(4-ethylphenyl)thiazole, which would be synthesized from 2-bromo-1-(4-ethylphenyl)ethanone and thioformamide. A more practical approach for the 2-carbaldehyde is often formylation of the lithiated thiazole.
Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic and heteroaromatic rings.[12][13] The Vilsmeier reagent (a chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[13] The electron-rich thiazole ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the iminium intermediate yields the carbaldehyde.
Experimental Protocol: Synthesis of this compound
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (20 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Synthesize the precursor 4-(4-ethylphenyl)thiazole by reacting 2-bromo-1-(4-ethylphenyl)ethanone with thioformamide.
-
Dissolve 4-(4-ethylphenyl)thiazole (10.0 g, 52.8 mmol) in 30 mL of DMF and add this solution dropwise to the prepared Vilsmeier reagent.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it carefully onto 200 g of crushed ice.
-
Neutralize the solution with a 2M sodium hydroxide solution until it is slightly basic (pH 8-9).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[14]
Synthetic Workflow Diagram
Caption: Overall synthetic route to the target compound.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic analyses.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.9 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~8.0 - 8.1 | Singlet (s) | 1H | Thiazole C5-H |
| ~7.8 - 7.9 | Doublet (d) | 2H | Aromatic protons (ortho to thiazole) |
| ~7.2 - 7.3 | Doublet (d) | 2H | Aromatic protons (ortho to ethyl group) |
| ~2.7 | Quartet (q) | 2H | Methylene protons (-CH₂CH₃) |
| ~1.3 | Triplet (t) | 3H | Methyl protons (-CH₂CH₃) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~184 - 185 | Aldehyde Carbonyl (C=O) |
| ~168 - 170 | Thiazole C2 |
| ~158 - 160 | Thiazole C4 |
| ~146 - 148 | Aromatic Quaternary (C-ethyl) |
| ~131 - 132 | Aromatic Quaternary (C-thiazole) |
| ~128 - 129 | Aromatic CH (ortho to ethyl) |
| ~126 - 127 | Aromatic CH (ortho to thiazole) |
| ~122 - 123 | Thiazole C5 |
| ~28 - 29 | Methylene Carbon (-CH₂) |
| ~15 - 16 | Methyl Carbon (-CH₃) |
Table 3: Key IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3150 | Medium | Aromatic & Thiazole C-H stretch |
| ~2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~1690 - 1710 | Strong | Aldehyde C=O stretch |
| ~1600 - 1610 | Medium | Aromatic C=C stretch |
| ~1500 - 1550 | Strong | Thiazole ring C=N stretch |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z | Assignment |
|---|---|---|
| ESI-MS | 218.06 | [M+H]⁺ |
| HRMS | 217.0561 | Calculated for C₁₂H₁₁NOS |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise connectivity of atoms in the molecule.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.[15]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[15]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present.
-
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.
-
Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[15]
-
Characterization Workflow Diagram
Caption: Analytical workflow for structural confirmation.
Applications in Drug Discovery and Future Directions
The true value of this compound lies in its potential as a versatile building block for creating novel therapeutic agents. The thiazole core is already associated with a plethora of biological activities.[16][17] The aldehyde functionality unlocks access to a vast chemical space for SAR exploration.
-
Anticancer Drug Development: Many potent anticancer agents feature the thiazole scaffold.[5][16] The aldehyde can be converted into various heterocyclic systems or used in reductive amination reactions to introduce diverse amine side chains, potentially targeting kinases or other cancer-related proteins.
-
Antimicrobial Agents: Thiazole derivatives have shown significant antibacterial and antifungal properties.[6][17] The aldehyde can be condensed with hydrazines or hydroxylamines to generate hydrazones and oximes, classes of compounds known for their antimicrobial activity.
-
Anti-inflammatory Agents: The well-known NSAID Meloxicam contains a thiazole ring.[1] The aldehyde can serve as a starting point for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) by creating derivatives that can interact with cyclooxygenase (COX) enzymes.
The strategic placement of the ethylphenyl group provides a lipophilic domain that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. Future work should focus on leveraging the aldehyde group to build a focused library of derivatives for screening against various biological targets.
References
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- (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.
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- 2-Bromo-1-(4-ethylphenyl)ethanone, min 95%, 100 grams. Strem Chemicals.
- This compound.
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4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde chemical structure and IUPAC name
An In-Depth Technical Guide to 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a robust synthetic pathway with mechanistic insights, its detailed spectroscopic profile, and the vast potential for derivatization and application driven by the versatile thiazole and carbaldehyde functionalities.
Core Chemical Identity and Structure
This compound is an aromatic heterocyclic compound. The core of the molecule is a five-membered 1,3-thiazole ring, which contains both sulfur and nitrogen heteroatoms. This scaffold is substituted at the 4-position with a 4-ethylphenyl group and at the 2-position with a reactive carbaldehyde (formyl) group.
Table 1: Compound Identification
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 383143-98-4 | [1][2] |
| Molecular Formula | C₁₂H₁₁NOS | [1][2] |
| Molecular Weight | 217.29 g/mol | [1] |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C=O | N/A |
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
A robust and logical synthesis of this compound can be envisioned in two primary stages: first, the construction of the substituted thiazole core, followed by the introduction of the carbaldehyde group.
Stage 1: Hantzsch Thiazole Synthesis of the 4-(4-Ethylphenyl)-1,3-thiazole Core
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[3][4][5] It involves the condensation of an α-haloketone with a thioamide. For our target, this translates to the reaction between 2-bromo-1-(4-ethylphenyl)ethanone and thioformamide.
-
Causality of Experimental Choices:
-
2-bromo-1-(4-ethylphenyl)ethanone (α-haloketone): This reactant provides the C4 and C5 atoms of the thiazole ring and crucially introduces the desired 4-(4-ethylphenyl) substituent from the outset.
-
Thioformamide (Thioamide): This reactant provides the sulfur atom, the nitrogen atom, and the C2-hydrogen of the thiazole ring. Using thioformamide directly yields a thiazole that is unsubstituted at the C2 position, which is ideal for the subsequent targeted formylation step.
-
Solvent (e.g., Ethanol): A protic solvent like ethanol is effective at solvating the reactants and intermediates. The reaction is often heated to reflux to ensure a sufficient reaction rate.[3]
-
Stage 2: C2-Formylation of the Thiazole Ring
The proton at the C2 position of the thiazole ring is acidic and can be abstracted by a strong base to form a thiazol-2-yl anion.[6] This nucleophilic intermediate can then react with an electrophilic formylating agent to install the aldehyde group.
-
Causality of Experimental Choices:
-
Strong Base (e.g., n-Butyllithium): n-Butyllithium (n-BuLi) is a potent organometallic base capable of deprotonating the C2 position of the thiazole ring, even at very low temperatures. This step is critical for generating the nucleophile.[7][8]
-
Anhydrous Aprotic Solvent (e.g., THF): Anhydrous conditions are essential as organolithium reagents react vigorously with water. Aprotic solvents like tetrahydrofuran (THF) are required to prevent quenching the base and are excellent for stabilizing the intermediates at low temperatures.[8]
-
Low Temperature (-78 °C): The reaction is performed at low temperature (typically with a dry ice/acetone bath) to control the high reactivity of the n-BuLi, prevent side reactions, and ensure the stability of the thiazol-2-yl anion.[7]
-
N,N-Dimethylformamide (DMF): DMF serves as the electrophilic source of the formyl group. The thiazol-2-yl anion attacks the carbonyl carbon of DMF. A subsequent aqueous workup hydrolyzes the resulting intermediate to yield the final carbaldehyde.[7][8]
-
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol (Exemplary)
Stage 1: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-ethylphenyl)ethanone (1.0 eq) and thioformamide (1.1 eq).
-
Add absolute ethanol as the solvent (approx. 5-10 mL per gram of α-haloketone).
-
Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize any HBr formed.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-(4-ethylphenyl)-1,3-thiazole.
Stage 2: Synthesis of this compound
-
Dissolve 4-(4-ethylphenyl)-1,3-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the thiazol-2-yl anion.[7]
-
Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
Spectroscopic and Physicochemical Profile
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations and Justification |
|---|---|
| ¹H NMR | Aldehyde Proton (CHO): ~9.9-10.1 ppm (singlet). This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond.[12]Thiazole Proton (H5): ~8.0-8.2 ppm (singlet). This proton is on an electron-deficient aromatic ring, adjacent to sulfur, leading to a downfield shift.Aromatic Protons (Phenyl): Two doublets at ~7.8-8.0 ppm and ~7.3-7.5 ppm (J ≈ 8 Hz), characteristic of a 1,4-disubstituted (para) benzene ring.Ethyl Protons (CH₂): ~2.7 ppm (quartet, J ≈ 7.6 Hz), coupled to the methyl protons.Ethyl Protons (CH₃): ~1.25 ppm (triplet, J ≈ 7.6 Hz), coupled to the methylene protons. |
| ¹³C NMR | Aldehyde Carbonyl (CHO): ~183-185 ppm. Highly characteristic downfield shift for an aldehyde carbon.Thiazole Carbons (C2, C4, C5): C2 (attached to CHO) ~168-170 ppm; C4 (attached to phenyl) ~155-157 ppm; C5 ~120-122 ppm. The carbon atoms in the heterocyclic ring have distinct chemical shifts influenced by the adjacent heteroatoms and substituents.[10][13]Phenyl Carbons: Signals between ~125-148 ppm. The ipso-carbon attached to the thiazole and the carbon attached to the ethyl group will be distinct from the protonated aromatic carbons.Ethyl Carbons (CH₂, CH₃): CH₂ ~29 ppm; CH₃ ~15 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1690-1710 cm⁻¹. This is a hallmark of an aromatic aldehyde.C-H Stretch (Aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.C-H Aromatic Stretches: Bands above 3000 cm⁻¹.C-H Aliphatic Stretches: Bands just below 3000 cm⁻¹ (around 2965, 2870 cm⁻¹). |
| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 217, corresponding to the molecular weight.Key Fragments: A significant peak at m/z = 216 ([M-H]⁺) and m/z = 188 ([M-CHO]⁺) from the loss of the formyl group. A peak at m/z = 115 from cleavage of the bond between the thiazole and phenyl rings. |
Chemical Reactivity and Derivatization Potential
The aldehyde group at the C2 position is a versatile chemical handle, making this compound an excellent starting point for generating diverse chemical libraries for drug discovery.
Caption: Key derivatization reactions of the carbaldehyde moiety.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 2-carboxylic acid using standard oxidizing agents like potassium permanganate or Tollens' reagent (Ag₂O). Carboxylic acids are important functional groups for interacting with biological targets and improving solubility.[14]
-
Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, providing another point for diversification.
-
Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a stable secondary or tertiary amine. This allows for the systematic introduction of a vast array of amine-containing fragments.
-
Condensation Reactions: The aldehyde readily condenses with nucleophiles like hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. Acylhydrazones, in particular, are known to possess significant biological activity.[15]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the synthesis of conjugated systems.
Potential Applications in Research and Development
The 4-phenylthiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds across various therapeutic areas.[6]
-
Anticancer Agents: Many substituted thiazoles have been investigated as potent anticancer agents. They can function as inhibitors of crucial enzymes like kinases or sirtuins. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising candidates targeting SIRT2 and EGFR in cancer cells.[9] The title compound is a key intermediate for accessing such complex structures.
-
Antifungal and Antimicrobial Agents: The thiazole ring is a core component of numerous antifungal drugs. Novel phenylthiazole derivatives have shown excellent activity against pathogenic fungi like Magnaporthe oryzae (rice blast) and various Candida species.[15][16] The aldehyde functionality allows for the synthesis of Schiff bases and hydrazones, which are classes of compounds often exhibiting potent antimicrobial effects.[17]
-
Enzyme Inhibition: 4-Phenylthiazole derivatives have been developed as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for treating pain and inflammation.[13] Others have been optimized as inhibitors of xanthine oxidase for the treatment of gout.[14] The ethylphenyl group and the reactive aldehyde handle on the title compound provide ideal anchor points for designing and synthesizing novel enzyme inhibitors.
-
Materials Science: Heterocyclic aldehydes are valuable monomers for the synthesis of advanced materials. For instance, thiazole-2-carbaldehyde derivatives have been used to construct Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in sensing, catalysis, and gas storage. The specific electronic properties of the thiazole ring can be harnessed to create materials with unique photoluminescent or electronic characteristics.
Conclusion
This compound is a strategically important chemical intermediate. Its structure combines the biologically validated 4-phenylthiazole core with a highly versatile carbaldehyde group. The well-established synthetic routes, based on the Hantzsch synthesis and subsequent C2-formylation, make it readily accessible. Its rich derivatization chemistry opens the door to the creation of large libraries of novel compounds for screening as potential therapeutics—particularly in oncology, infectious diseases, and inflammatory disorders—and as building blocks for functional organic materials. This guide provides the foundational knowledge for researchers and scientists to leverage the full potential of this valuable compound.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of the predicted NMR spectra, grounded in established spectroscopic principles and supported by data from analogous structures. Furthermore, it includes detailed, field-proven experimental protocols for the acquisition of high-quality NMR data.
Introduction: Structural Elucidation via NMR Spectroscopy
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole moiety is a key pharmacophore in numerous approved drugs, valued for its diverse biological activities.[1] The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling constants. This predictive analysis is built upon the foundational principles of NMR and comparative data from structurally related thiazole derivatives.[2][3]
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The predicted spectral data for this compound are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A |
| H-5 (Thiazole) | 8.0 - 8.2 | Singlet (s) | N/A |
| H-2'/H-6' (Aromatic) | 7.8 - 8.0 | Doublet (d) | ~ 8.0 |
| H-3'/H-5' (Aromatic) | 7.3 - 7.5 | Doublet (d) | ~ 8.0 |
| H-c (Methylene) | 2.7 - 2.9 | Quartet (q) | ~ 7.6 |
| H-d (Methyl) | 1.2 - 1.4 | Triplet (t) | ~ 7.6 |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Aldehyde Proton (H-a): The proton of the carbaldehyde group is expected to be the most deshielded proton in the spectrum, appearing at a significantly downfield chemical shift (δ 9.9 - 10.1 ppm). This is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. It will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Thiazole Proton (H-5): The proton at the 5-position of the thiazole ring (H-5) is predicted to resonate in the aromatic region (δ 8.0 - 8.2 ppm). Its chemical shift is influenced by the heterocyclic nature of the ring and the electron-withdrawing aldehyde group at the 2-position. This proton will also appear as a singlet due to the absence of neighboring protons.
-
Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The 4-ethylphenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the thiazole ring (H-2' and H-6') are expected to be more deshielded (δ 7.8 - 8.0 ppm) compared to the meta protons (H-3' and H-5', δ 7.3 - 7.5 ppm) due to the proximity of the electron-withdrawing thiazole substituent. Both sets of protons will appear as doublets with a typical ortho-coupling constant of approximately 8.0 Hz.
-
Ethyl Group Protons (H-c and H-d): The methylene protons (H-c) of the ethyl group are adjacent to the aromatic ring and will therefore be more deshielded (δ 2.7 - 2.9 ppm) than the methyl protons (H-d, δ 1.2 - 1.4 ppm). The methylene protons will appear as a quartet due to coupling with the three methyl protons, and the methyl protons will appear as a triplet due to coupling with the two methylene protons, both with a coupling constant of around 7.6 Hz.
Below is a Graphviz diagram illustrating the molecular structure and proton assignments.
Caption: Molecular structure with proton numbering.
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 190 |
| C-2 (Thiazole) | 165 - 170 |
| C-4 (Thiazole) | 150 - 155 |
| C-4' (Aromatic) | 145 - 150 |
| C-1' (Aromatic) | 130 - 135 |
| C-3'/C-5' (Aromatic) | 128 - 130 |
| C-2'/C-6' (Aromatic) | 126 - 128 |
| C-5 (Thiazole) | 120 - 125 |
| -CH₂- (Ethyl) | 28 - 32 |
| -CH₃ (Ethyl) | 15 - 18 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Carbonyl Carbon (C=O): Similar to its attached proton, the carbonyl carbon of the aldehyde is the most deshielded carbon, with a predicted chemical shift in the range of δ 185 - 190 ppm.
-
Thiazole Carbons (C-2, C-4, C-5): The carbons of the thiazole ring are in different electronic environments. C-2, being attached to two heteroatoms (N and S) and the electron-withdrawing aldehyde group, is expected to be significantly deshielded (δ 165 - 170 ppm). C-4, bonded to the phenyl ring and a nitrogen atom, will also be downfield (δ 150 - 155 ppm). C-5, adjacent to the sulfur atom, is predicted to be the most shielded of the thiazole ring carbons (δ 120 - 125 ppm). These predictions are consistent with data reported for other substituted thiazoles.[2]
-
Aromatic Carbons (C-1' to C-6'): The aromatic carbons will show distinct signals. The carbon attached to the thiazole ring (C-1') will be deshielded (δ 130 - 135 ppm). The carbon bearing the ethyl group (C-4') will also be downfield (δ 145 - 150 ppm). The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will have chemical shifts in the typical aromatic region (δ 126 - 130 ppm).
-
Ethyl Group Carbons (-CH₂- and -CH₃): The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) is predicted at δ 28 - 32 ppm, while the methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing at δ 15 - 18 ppm.
Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to be self-validating, ensuring reproducible and reliable results.
Sample Preparation: A Step-by-Step Guide
-
Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and convenient residual solvent peak for referencing.[5]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[4]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Temperature | 298 K | 298 K |
The experimental workflow is visualized in the following Graphviz diagram.
Caption: A typical workflow for NMR sample preparation and data acquisition.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from related compounds, we have assigned the expected chemical shifts and coupling patterns for all protons and carbons in the molecule. The provided experimental protocols offer a robust framework for the empirical acquisition of high-quality spectral data, which is essential for the rigorous structural confirmation required in modern chemical research and development.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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University of California, Riverside. How to Prepare Samples for NMR. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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Tayade, R. P., & Sekar, N. (2017). Synthesis of Novel Thiazole Based Carbaldehyde as Potential Sensor for Fluoride Anion and Their Spectroscopic Properties. Journal of Fluorescence, 27(3), 1117–1128. [Link]
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Biological activity of 4-aryl-1,3-thiazole-2-carbaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Aryl-1,3-Thiazole-2-Carbaldehyde Derivatives
Abstract
The 1,3-thiazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to numerous biologically active compounds.[1] Among its diverse chemical space, the 4-aryl-1,3-thiazole-2-carbaldehyde framework has emerged as a particularly privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide offers a comprehensive technical overview of the synthesis and significant biological properties of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a detailed examination of structure-activity relationships (SAR), mechanisms of action, quantitative biological data, and validated experimental methodologies.
Rationale and Synthetic Strategy
The enduring interest in the 4-aryl-thiazole core stems from its structural resemblance to various natural and synthetic molecules with proven therapeutic value. The addition of a carbaldehyde group at the 2-position introduces a versatile chemical handle, allowing for a wide array of subsequent modifications (e.g., formation of Schiff bases, hydrazones) to fine-tune biological activity.
A prevalent and effective method for constructing the core 4-aryl-1,3-thiazole-2-carbaldehyde scaffold begins with a substituted 2-bromothiazole. This is achieved through the classic Hantzsch thiazole synthesis, reacting a substituted ω-bromoacetophenone with thiourea. The subsequent introduction of the 2-carbaldehyde group is typically accomplished via metal-halogen exchange followed by formylation.
Experimental Protocol: Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde
Causality: This protocol exemplifies a common and reliable synthetic route. The use of n-butyllithium at low temperatures is critical for efficient lithium-halogen exchange while preventing unwanted side reactions. N,N-dimethylformamide (DMF) serves as the formylating agent, quenching the highly reactive organolithium intermediate.
-
Preparation of 2-Bromo-4-phenylthiazole: This intermediate is typically synthesized via the Hantzsch reaction of ω-bromoacetophenone and thiourea, followed by a Sandmeyer reaction to replace the 2-amino group with a bromine atom.
-
Lithiation: Dissolve 2-bromo-4-phenylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-45 minutes.[2][3]
-
Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.[2]
-
Quench and Extraction: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-phenyl-1,3-thiazole-2-carbaldehyde.
Anticancer Activity
The 4-aryl-thiazole scaffold is a potent pharmacophore in oncology research, with numerous derivatives demonstrating significant cytotoxicity against a wide range of human cancer cell lines.[1] The aldehyde functionality at the C2 position often serves as a precursor for synthesizing even more active compounds, such as hydrazones and Schiff bases.
Mechanisms of Action
These derivatives exert their anticancer effects through diverse mechanisms, highlighting their ability to interact with multiple critical cellular targets.[4]
-
Tubulin Polymerization Inhibition: A primary mechanism for many potent thiazole derivatives is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Kinase Inhibition: Several derivatives act as inhibitors of crucial signaling kinases. Epidermal Growth Factor Receptor (EGFR) is a common target; inhibition of its tyrosine kinase activity blocks downstream pathways like PI3K/Akt/mTOR, which are vital for cancer cell proliferation and survival.[4] Some compounds also show inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and other kinases involved in angiogenesis and metastasis.[6][7]
-
Apoptosis Induction: Beyond cell cycle arrest, these compounds can directly trigger apoptosis. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the loss of mitochondrial membrane potential and activation of caspases.[8]
-
Topoisomerase II Inhibition: Some thiazole hybrids have been shown to intercalate with DNA and inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[9]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 4-aryl-thiazole derivatives against various human cancer cell lines. A lower IC₅₀ value signifies higher potency.
| Compound ID | 4-Aryl Substituent | Other Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | 4-Hydroxyphenyl | 2-(4-phenylhydrazinyl) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| 4c | 4-Hydroxyphenyl | 2-(4-phenylhydrazinyl) | HepG2 (Liver) | 7.26 ± 0.44 | [6] |
| 4d | 3-Nitrophenyl | 2-(hydrazinyl) | MDA-MB-231 (Breast) | 1.21 | [10] |
| 4b | 4-Chlorophenyl | 2-(hydrazinyl) | MDA-MB-231 (Breast) | 3.52 | [10] |
| 8f | 4-Methoxyphenyl | 2-(3,4,5-trimethoxybenzoyl) | Melanoma (SK-MEL-5) | 0.021 | [11] |
| 4i | p-Tolyl | 2-(4-fluoroanilino) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [4] |
| 18f | 4-Nitrophenyl | Pyrazolyl-hydrazono | MCF-7 (Breast) | 6.25 | [12] |
Structure-Activity Relationship (SAR) Insights
-
Aryl Ring at C4: The substitution pattern on the 4-aryl ring is a critical determinant of activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can significantly enhance potency, depending on the specific biological target.[10][11] For instance, a 3,4,5-trimethoxyphenyl "C" ring was found to be crucial for potent tubulin polymerization inhibition.[11]
-
Substituents at C2: The carbaldehyde is often a starting point. Conversion to hydrazones or other extended aromatic systems frequently improves cytotoxic activity, likely by enabling additional binding interactions with the target protein or by altering pharmacokinetic properties.[6]
-
Overall Molecular Shape: For tubulin inhibitors, a three-aromatic ring structure (SMART agents) with a specific spatial arrangement is often required for high potency, mimicking the binding of natural ligands like colchicine.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
Causality: The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the principle that metabolically active cells, possessing mitochondrial reductase enzymes, can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aryl-thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin or Staurosporine).[6] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties.[13] The 4-aryl-1,3-thiazole-2-carbaldehyde scaffold serves as a valuable template for developing novel agents to combat drug-resistant pathogens.
Mechanism of Action
The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes. Docking studies have predicted several putative mechanisms:
-
Antibacterial: Inhibition of enzymes crucial for bacterial cell wall synthesis, such as the E. coli MurB enzyme, is a proposed mechanism.[14] Other potential targets include DNA gyrase, which is essential for bacterial DNA replication.[15]
-
Antifungal: For fungal pathogens like Candida albicans, the likely mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme critical for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[14]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound ID | 4-Aryl Substituent | Target Organism | MIC (µg/mL) | Reference |
| Compound 3 | Pyridin-3-yl | S. aureus (MRSA) | >3750 | [14] |
| Compound 4 | Furan-2-yl | E. coli (Resistant) | 170 / 230 (MIC/MBC) | [14] |
| Compound 9 | Thiophen-2-yl | C. albicans | 60 - 230 | [14] |
| 5e | 4-Bromophenyl | S. aureus | 0.05 | [16] |
| 43a | 4-Bromophenyl | S. aureus | 16.1 µM | [13] |
| 43a | 4-Bromophenyl | E. coli | 16.1 µM | [13] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18] This method provides a precise endpoint (the MIC) and is essential for evaluating the potency of new antimicrobial compounds.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Thiazole derivatives have shown promise as potent anti-inflammatory agents.[20]
Mechanism of Action
The anti-inflammatory properties of these compounds are linked to the modulation of the arachidonic acid pathway and nitric oxide synthesis.
-
COX-2 Inhibition: Many thiazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[12][21]
-
iNOS Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain thiazole compounds can inhibit iNOS activity or scavenge NO directly, thereby reducing its pro-inflammatory effects.[22]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound ID | 4-Aryl Substituent | Assay | IC₅₀ (µM) | Reference |
| 16a | 4-Isobutylphenyl | COX-2 Inhibition | S.I. = 134.6 | [12] |
| 18f | 4-Nitrophenyl | COX-2 Inhibition | S.I. = 42.13 | [12] |
Note: S.I. = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Causality: This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like lipopolysaccharide (LPS). The concentration of nitrite (a stable breakdown product of NO) in the cell culture medium is measured using the Griess reagent, providing an indirect measure of iNOS activity and, therefore, the compound's anti-inflammatory potential.[23][24]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[23]
-
Treatment: Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Incubate for 24 hours.[23]
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[22]
-
Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion and Future Perspectives
The 4-aryl-1,3-thiazole-2-carbaldehyde scaffold and its subsequent derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated ability to potently inhibit cancer cell growth, combat microbial pathogens, and suppress inflammatory responses underscores their vast therapeutic potential. The diverse mechanisms of action, from tubulin and kinase inhibition to interference with microbial enzymes, highlight the chemical tractability of the thiazole core in targeting distinct biological pathways.
Future research should focus on lead optimization to enhance potency and selectivity while minimizing off-target effects and toxicity. The exploration of novel derivatives, particularly through structure-based design guided by co-crystal structures with target enzymes, will be crucial. Furthermore, advancing the most promising candidates to in vivo animal models is a necessary next step to validate their efficacy and pharmacokinetic profiles, paving the way for potential clinical development.
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Hindson, J. et al. (2011). Antimicrobial Susceptibility Testing Protocols. CRC Press.
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Li, W. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.
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Al-Ostoot, F. H. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
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Fouad, M. A. et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.
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BenchChem. (2025). Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines. BenchChem.
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Al-Suwaidan, I. A. et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
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Nguyen, M. & Shadi, M. (2023). Antimicrobial Susceptibility Testing. StatPearls.
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Popović, J. et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics.
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Singh, R. et al. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters.
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Narasimhamurthy, K. H. et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports.
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Ali, H. et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE.
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Sharma, V. & Kumar, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
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Li, J. et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.
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Ali, B. et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
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El-Gamal, M. I. et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Wang, Y. et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. MedChemComm.
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Discovery and significance of substituted thiazole compounds in research
An In-Depth Technical Guide to the Discovery and Significance of Substituted Thiazole Compounds
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique physicochemical properties and versatile reactivity have established it as a cornerstone in the development of a multitude of biologically active agents and functional materials.[2][3] This guide provides an in-depth exploration of substituted thiazole compounds, from their foundational synthesis methodologies to their profound significance in modern research. We will dissect key experimental protocols, analyze structure-activity relationships (SAR), and examine their mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and inflammation. Furthermore, this document will touch upon their emerging roles in catalysis, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
The Thiazole Core: A Foundation of Versatility
The thiazole moiety is not merely a synthetic curiosity; it is a recurring motif in nature, most famously as a key component of thiamine (Vitamin B1), which is essential for metabolism.[4][5] This natural precedent hinted at the ring's biocompatibility and potential for biological interaction. In synthetic chemistry, the thiazole ring is valued for its aromaticity and the distinct reactivity of its constituent atoms.[6] The C2 position, for instance, bears a relatively acidic proton, making it a reactive site for further functionalization.[2] This inherent reactivity allows chemists to use the thiazole ring as a versatile building block, or "synthon," for constructing complex molecular architectures.[2][5] Its presence in over 18 FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib, underscores its clinical and commercial significance.[7][8][9]
Foundational Synthetic Methodologies
The construction of the thiazole ring is a well-established field, with several classic name reactions forming the bedrock of its synthesis. Understanding these methods is crucial for any researcher aiming to develop novel thiazole derivatives.
The Hantzsch Thiazole Synthesis
The most prominent and widely utilized method for synthesizing thiazoles is the Hantzsch synthesis, first described in 1887.[1][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10] Its enduring popularity stems from its reliability, high yields, and the simplicity of the starting materials.[11]
This protocol provides a classic, reliable method for constructing a substituted thiazole ring.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Standard laboratory glassware (scintillation vial, beaker, etc.)
-
Magnetic stirrer and hot plate
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1][11]
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[1]
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[11] The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.[12]
-
Cooling and Precipitation: Remove the vial from the heat and allow it to cool to room temperature.[11]
-
Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any hydrobromic acid formed during the reaction and precipitates the product.[11]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the filter cake with water to remove any remaining inorganic salts.[11]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.[11]
Caption: Workflow for the Hantzsch Thiazole Synthesis.
The Cook-Heilbron Thiazole Synthesis
Another classic route, the Cook-Heilbron synthesis, is particularly useful for preparing 5-aminothiazoles.[13] This reaction involves treating α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[13][14][15] The mechanism begins with a nucleophilic attack from the aminonitrile's nitrogen onto the electrophilic carbon of the sulfur-containing reagent, initiating the cyclization process.[13] While less common than the Hantzsch synthesis, it provides a valuable alternative for accessing a different substitution pattern.[13][16]
Pharmacological Significance and Therapeutic Applications
Thiazole derivatives exhibit a remarkable breadth of biological activities, making them a major focus of drug discovery programs.[4][17]
Anticancer Activity
The thiazole scaffold is a key feature in numerous anticancer agents, where it often serves as a core structure for interacting with various oncogenic targets.[2]
-
Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often hyperactive in cancer.[18]
-
EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. Thiazole-based hybrids have been developed as highly effective EGFR tyrosine kinase inhibitors (TKIs).[19] For example, compound 50b in a recent study showed potent EGFR inhibition (IC₅₀ = 0.06 µM), comparable to the standard drug erlotinib.[19]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[20][21] Thiazole derivatives have been designed as potent PI3K/mTOR dual inhibitors.[20] For instance, a novel synthesized derivative, 3b , demonstrated high activity against PI3Kα (IC₅₀ = 0.086 µM) and mTOR (IC₅₀ = 0.221 µM).[20]
-
Other Kinases: Thiazoles are also found in inhibitors of Cyclin-Dependent Kinases (CDKs) and Akt, which are central to cell cycle progression and apoptosis evasion, respectively.[22][21]
-
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An In-depth Technical Guide to 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound, 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde. This molecule, featuring a substituted phenylthiazole core, is of significant interest in medicinal chemistry due to the established biological activities of the thiazole scaffold.
Core Compound Characteristics
This compound is a solid organic compound with the molecular formula C₁₂H₁₁NOS. Its structure is characterized by a 1,3-thiazole ring substituted at the 4-position with a 4-ethylphenyl group and at the 2-position with a carbaldehyde (formyl) group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NOS | [1] |
| Molecular Weight | 217.29 g/mol | [1] |
| CAS Number | 383143-98-4 | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Storage | 2-8°C, Refrigerator | [1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, primarily involving the construction of the substituted thiazole ring followed by the introduction of the carbaldehyde group. The Hantzsch thiazole synthesis is a classical and versatile method for forming the thiazole ring. The subsequent formylation can be achieved via methods such as the Vilsmeier-Haack reaction or the oxidation of a corresponding alcohol.
Synthetic Workflow
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-(4-ethylphenyl)-1,3-thiazole (Hantzsch Thiazole Synthesis)
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-ethylphenyl)ethan-1-one reacts with thioformamide.
-
Materials:
-
2-Bromo-1-(4-ethylphenyl)ethan-1-one
-
Thioformamide
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (for neutralization)
-
-
Procedure:
-
Dissolve 2-bromo-1-(4-ethylphenyl)ethan-1-one in ethanol in a round-bottom flask.
-
Add an equimolar amount of thioformamide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Formylation of 4-(4-ethylphenyl)-1,3-thiazole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
-
Materials:
-
4-(4-ethylphenyl)-1,3-thiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or another inert solvent
-
Ice-water
-
Sodium hydroxide solution
-
-
Procedure:
-
In a flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of DMF in DCM to 0°C.
-
Slowly add an equimolar amount of POCl₃ to the cooled DMF solution, maintaining the temperature below 5°C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Add a solution of 4-(4-ethylphenyl)-1,3-thiazole in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Basify the aqueous solution with a sodium hydroxide solution to hydrolyze the intermediate iminium salt.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Physicochemical and Spectral Characterization
Due to the limited availability of experimental data for this compound, the following information is a combination of available data and predicted values based on analogous compounds.
Physicochemical Properties (Analogous Data)
| Property | Predicted/Analogous Value | Comments |
| Melting Point | Not available. Likely a solid at room temperature. | Similar aromatic aldehydes are solids. |
| Boiling Point | Not available. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate).[4] | Poorly soluble in water.[4] |
| pKa | Not available. | The thiazole nitrogen is weakly basic. |
Spectral Data (Predicted and Analogous)
The spectral data is crucial for the structural elucidation and confirmation of the synthesized compound. The following are expected spectral characteristics based on the structure and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The protons on the 4-ethylphenyl group will show a characteristic AA'BB' system (two doublets). The proton at the 5-position of the thiazole ring will appear as a singlet.
-
Aldehyde Proton: A distinct singlet downfield, typically in the range of 9.5-10.5 ppm.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with typical coupling constants.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: A signal in the downfield region, around 180-190 ppm.
-
Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (120-160 ppm).
-
Ethyl Group Carbons: Two signals in the aliphatic region.
IR (Infrared) Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N and C=C Stretches (Thiazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Alkyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (alkyl).
MS (Mass Spectrometry)
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 217, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of the formyl group (-CHO), the ethyl group (-CH₂CH₃), and other fragments of the thiazole and phenyl rings.
Potential Applications in Research and Drug Development
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.
Pharmacological Relevance of the Phenylthiazole Scaffold
Derivatives of 4-phenylthiazole have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many thiazole-containing compounds have been investigated as potential anticancer agents, targeting various cellular pathways.[5]
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of several antimicrobial and antifungal drugs.
-
Anti-inflammatory Activity: Certain thiazole derivatives have shown potent anti-inflammatory properties.
-
Enzyme Inhibition: The 4-phenylthiazole moiety has been incorporated into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[6][7]
The carbaldehyde group at the 2-position of the thiazole ring is a versatile functional group that can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies. For instance, it can undergo:
-
Reductive amination to form various amine derivatives.
-
Wittig reaction to introduce carbon-carbon double bonds.
-
Condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively.
-
Oxidation to the corresponding carboxylic acid.
This chemical tractability makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, its synthesis can be reliably achieved through established methods like the Hantzsch thiazole synthesis and Vilsmeier-Haack formylation. The structural features of this compound, particularly the 4-phenylthiazole core and the reactive carbaldehyde group, make it an attractive scaffold for the design and development of new drugs targeting a range of diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives - Request PDF. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC. (2025). NIH. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
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The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Scirp.org. Retrieved January 14, 2026, from [Link]
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Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). J&K Scientific. Retrieved January 14, 2026, from [Link]
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4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Technical Guide to the Mass Spectrometric Analysis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383143-98-4), a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. We detail optimized protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leveraging Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). The core of this document is a deep dive into the predictable fragmentation pathways of the parent molecule. By understanding the mechanistic basis for the fragmentation of the thiazole core, the ethylphenyl substituent, and the carbaldehyde group, researchers can achieve unambiguous structural confirmation and confident quantification. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust analytical methodologies for this compound and its analogs.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in many biologically active compounds, and its functionalization allows for the fine-tuning of chemical and pharmacological properties. The presence of an aromatic aldehyde group makes it a versatile synthetic intermediate.[1]
| Property | Value | Source |
| CAS Number | 383143-98-4 | [2] |
| Molecular Formula | C₁₂H₁₁NOS | [2][3] |
| Molecular Weight | 217.29 g/mol | [2] |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C=O | N/A |
| Appearance | Solid (typical) |
Significance in Scientific Research
Thiazole derivatives are integral to numerous pharmaceutical agents, exhibiting a wide range of biological activities. The structural motifs present in this compound—a substituted phenyl ring linked to a heterocyclic aldehyde—are common in the design of kinase inhibitors and other targeted therapeutics.[4] Accurate and reliable bioanalytical methods are therefore critical for pharmacokinetic, metabolism, and toxicology studies in drug development.[5][6]
Foundational Principles of Mass Spectrometry for Structural Elucidation
Ionization Techniques: The Rationale for Electrospray Ionization (ESI)
For a moderately polar and non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the premier ionization technique.[7] ESI is a "soft ionization" method that imparts minimal internal energy to the analyte, which is crucial for preserving the molecular ion.[8] This ensures that the mass spectrum is dominated by the protonated molecule, [M+H]⁺, providing a clear determination of the molecular weight.
The choice of positive ion mode (ESI+) is dictated by the molecule's structure. The nitrogen atom in the thiazole ring is a basic site, readily accepting a proton in the acidic mobile phase commonly used in reverse-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid).[7] The efficiency of ionization is influenced by factors like the compound's pKa and molecular volume.[9][10]
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
While a single-stage MS scan provides the molecular weight, it offers little structural information.[8] Tandem mass spectrometry (MS/MS) is required to elicit structurally significant fragments. The most common method for this is Collision-Induced Dissociation (CID), where the protonated precursor ion ([M+H]⁺) is isolated and then collided with an inert gas (e.g., argon or nitrogen).[11] This collision converts kinetic energy into internal energy, inducing fragmentation at the molecule's weakest bonds.[12] The resulting product ions are then mass-analyzed, generating a fragmentation "fingerprint" that is unique to the molecule's structure.[12]
Experimental Protocol: LC-MS/MS Analysis
Materials and Reagents
-
Analyte: this compound reference standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additive: Optima LC-MS grade formic acid.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 (v/v) mixture of acetonitrile and water. This solution is suitable for direct infusion or LC-MS injection.
Liquid Chromatography (LC) Parameters
Effective chromatographic separation is key to avoiding matrix effects and ensuring reliable quantification in complex samples.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; formic acid aids in protonation for ESI+.[7] |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
Mass Spectrometry (MS) Parameters
These parameters should be optimized on the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The thiazole nitrogen is a proton acceptor. |
| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation of droplets. |
| Gas Temperature | 325 °C | Ensures complete solvent evaporation. |
| Nebulizer Pressure | 45 psi | Aids in the formation of a fine aerosol. |
| Scan Type | MS/MS (Product Ion Scan) | For structural elucidation. |
| Precursor Ion | m/z 218.1 | The calculated [M+H]⁺ for C₁₂H₁₁NOS. |
| Collision Energy | 10-40 eV (Ramped) | A ramped energy ensures the capture of both low- and high-energy fragments. |
| Collision Gas | Nitrogen or Argon | Standard inert gases for CID.[11] |
Analytical Workflow
The overall process from sample to data is a sequential and logical flow.
Fragmentation Analysis and Mechanistic Interpretation
The Protonated Molecule [M+H]⁺
The analysis begins with the protonated parent molecule at m/z 218.1 . This even-electron ion is the starting point for all subsequent fragmentation events induced by CID.
High-Probability Fragmentation Pathways
The structure of the molecule presents three primary regions susceptible to fragmentation under CID: the aldehyde group, the ethyl group on the phenyl ring, and the thiazole ring itself.
-
Pathway A: Aldehyde-Driven Fragmentation: Aromatic aldehydes are known to lose the formyl group as carbon monoxide (CO). This is a common fragmentation pathway for carbonyl compounds.[13] The loss of a hydrogen radical to form an [M-1] peak is also a diagnostic feature for aldehydes, though less common in CID of even-electron ions.[14]
-
Neutral Loss of CO (28.01 Da): [M+H]⁺ → [C₁₁H₁₂NS]⁺ + CO. This results in a fragment at m/z 190.1 .
-
-
Pathway B: Ethylphenyl-Driven Fragmentation: The bond between the ethyl group and the phenyl ring is a point of lability. Benzylic cleavage is a highly favored fragmentation pathway.
-
Neutral Loss of Ethylene (C₂H₄, 28.03 Da): [M+H]⁺ → [C₁₀H₈NOS]⁺ + C₂H₄. This also results in a fragment at m/z 190.1 . The formation of this fragment versus the one from CO loss can be distinguished with high-resolution mass spectrometry by their exact mass difference.
-
Formation of the 4-ethylphenyl cation: Cleavage of the bond between the phenyl and thiazole rings can produce the stable 4-ethylphenyl cation at m/z 105.1 .
-
-
Pathway C: Thiazole Ring Cleavage: Heterocyclic rings can undergo characteristic ring-opening and subsequent fragmentation.[15][16] For thiazoles, cleavage often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS).
-
Cleavage of the C-S and C-N bonds: A plausible pathway involves the cleavage of the thiazole ring to produce a fragment corresponding to the 4-ethylstyrene radical cation at m/z 104.1 after a rearrangement.
-
Proposed Fragmentation Scheme
The interconnectedness of these pathways can be visualized to predict the final mass spectrum.
Summary of Key Diagnostic Fragments
| m/z (Nominal) | Proposed Formula | Description of Loss/Fragment |
| 218 | [C₁₂H₁₂NOS]⁺ | Protonated Molecule [M+H]⁺ |
| 190 | [C₁₁H₁₂NS]⁺ or [C₁₀H₈NOS]⁺ | Loss of CO from aldehyde or C₂H₄ from ethyl group |
| 161 | [C₉H₇NS]⁺ | 4-phenylthiazole fragment ion core[17] |
| 134 | [C₉H₈]⁺ | Loss of HCN from the m/z 161 fragment |
| 105 | [C₈H₉]⁺ | 4-ethylphenyl cation |
Data Interpretation and Validation
Correlating Spectra with Proposed Structures
The definitive identification of the compound relies on matching the experimentally observed product ion spectrum with the predicted fragments. The relative intensities of the fragment ions will depend on the collision energy applied; higher energies will favor more extensive fragmentation and the formation of smaller ions.[18]
Self-Validating Protocols: The Role of High-Resolution MS
To ensure trustworthiness, the protocol must be self-validating. Using a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is critical.[19] It allows for the determination of the elemental composition of both the precursor and product ions based on their exact mass. For example, high-resolution analysis can differentiate between the two isobaric fragments at nominal m/z 190:
-
[C₁₁H₁₂NS]⁺ (from CO loss): Calculated exact mass = 190.0736
-
[C₁₀H₈NOS]⁺ (from C₂H₄ loss): Calculated exact mass = 190.0321
Observing a mass accuracy within 5 ppm for all major fragments provides extremely high confidence in the structural assignment.
Conclusion and Future Directions
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. By using ESI-MS/MS, researchers can readily determine the molecular weight and obtain a rich fragmentation spectrum for structural confirmation. The key diagnostic fragments arise from predictable cleavages of the aldehyde and ethylphenyl moieties, as well as characteristic fragmentation of the thiazole core. The use of high-resolution mass spectrometry provides an orthogonal layer of validation, ensuring the highest level of scientific integrity. This guide provides a robust foundation for the inclusion of this and related molecules in discovery and development pipelines.
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El-Faham, A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinethione Derivatives. International Journal of Organic Chemistry, 4, 332-343. Link
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Jakins, C., & Mayer, P. M. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. Link
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Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 15(3), 1425-1456. Link
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Zaikin, V. G., & Varlamov, A. V. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1730. Link
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Thiazole-2-carbaldehyde: A Versatile Synthon for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Preamble: The Enduring Legacy of the Thiazole Ring
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most prolific scaffolds in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged" structure. This ring system is a cornerstone in numerous FDA-approved drugs, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Molecules like the antiretroviral Ritonavir and the anticancer agent Dasatinib underscore the therapeutic success achievable with thiazole-based compounds.[1][4] Within the vast chemical space of thiazole derivatives, thiazole-2-carbaldehyde emerges as a particularly valuable and versatile building block, offering a reactive handle for the construction of diverse and complex molecular architectures. This guide provides a technical overview of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents.
Thiazole-2-carbaldehyde: A Gateway to Chemical Diversity
Thiazole-2-carbaldehyde (C₄H₃NOS) is an organic intermediate where an aldehyde functional group is attached to the C2 position of the thiazole ring.[1] This position is electronically distinct; the proton at C2 is the most acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making the position susceptible to deprotonation and subsequent functionalization.[5] The aldehyde group itself provides a rich platform for a multitude of chemical transformations, allowing for the systematic elaboration of the core scaffold to explore structure-activity relationships (SAR).
Synthesis of the Core Moiety: Thiazole-2-carbaldehyde
The reliable and scalable synthesis of thiazole-2-carbaldehyde is paramount for its use in drug discovery programs. The most prevalent and efficient methods start from 2-bromothiazole, leveraging organometallic intermediates.
Synthesis via Lithium-Halogen Exchange
A common laboratory-scale method involves a lithium-halogen exchange at cryogenic temperatures, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1] The high reactivity of the lithiated intermediate necessitates temperatures as low as -95°C to prevent side reactions.[1]
Synthesis via Grignard Reagent Formation
An alternative approach that avoids extremely low temperatures involves the preparation of a thiazole Grignard reagent.[6] This is typically achieved through a halogen-magnesium exchange reaction. The resulting Grignard reagent is less reactive and more stable than its lithium counterpart, allowing the reaction to be conducted at more accessible temperatures (-10 to 10°C). This method is often more amenable to industrial scale-up.[6]
Key Reactions for Scaffold Elaboration
The synthetic utility of thiazole-2-carbaldehyde lies in the reactivity of its aldehyde group. This functional group serves as a versatile anchor point for introducing complexity and diversity, enabling the exploration of chemical space around the core thiazole scaffold.
Condensation Reactions: Building Hydrazones and Imines
The aldehyde readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. This is a foundational step in the synthesis of many bioactive molecules. For instance, thiazolylhydrazone derivatives have been synthesized and evaluated as potent anticholinesterase agents for potential Alzheimer's disease therapy.[7]
Olefination Reactions: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is a powerful tool for carbon-carbon bond formation.[8] Thiazole-2-carbaldehyde can react with a triphenyl phosphonium ylide (Wittig reagent) to introduce a variety of substituted vinyl groups at the 2-position of the thiazole ring. This extends the conjugation of the system and provides a scaffold for creating analogues of natural products or other complex molecules. The reaction is known for its predictability and selectivity, making it a staple in synthetic organic chemistry.[8][9]
Baylis-Hillman Reaction
Thiazole-2-carbaldehyde is a suitable substrate for the Baylis-Hillman reaction.[2] This reaction, typically catalyzed by a tertiary amine like DABCO, couples the aldehyde with an activated alkene (e.g., methyl acrylate). The resulting product is a multifunctional molecule containing a hydroxyl group and a carbon-carbon double bond, offering multiple sites for further synthetic diversification.
Oxidation to Carboxylic Acid and Amide Formation
The aldehyde can be easily oxidized to the corresponding thiazole-2-carboxylic acid using standard oxidizing agents. This carboxylic acid is a key intermediate for the synthesis of thiazole-2-carboxamides, a structural motif present in numerous kinase inhibitors.[10] The acid can be activated (e.g., to an acyl chloride) and reacted with a diverse range of amines to generate large libraries of amide derivatives for SAR studies.[4]
Therapeutic Applications of Derived Scaffolds
The true potential of thiazole-2-carbaldehyde is realized in the biological activities of the molecules derived from it. Its derivatives have been investigated as inhibitors of several important drug targets.
Protein Kinase Inhibitors
Protein kinases are crucial targets in oncology, and the thiazole scaffold is a common feature in many kinase inhibitors.[3][11] Thiazole-2-carboxamide derivatives, accessible from thiazole-2-carbaldehyde via oxidation and amidation, have been designed and synthesized as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[10] In one study, compound 51am , a thiazole carboxamide derivative, was identified as a highly promising c-Met inhibitor with potent activity in both biochemical and cellular assays.[10]
| Compound ID | Target | IC₅₀ (nM) | Cellular Activity (A549, IC₅₀ µM) | Reference |
| 51am | c-Met | 2.54 | 0.83 | [10] |
| Foretinib (Control) | c-Met | 1.80 | 0.51 | [10] |
Anticancer Agents
Beyond specific kinase inhibition, thiazole derivatives synthesized from precursors like thiazole-2-carbaldehyde have demonstrated broad anticancer activity.[12][13][14] Novel thiazole-integrated pyrrolotriazinones have been synthesized and shown to affect PI3K levels in cancer cells.[15] The synthetic pathway often involves the condensation of a carbaldehyde with a thiosemicarbazide to form a key intermediate, which is then cyclized to build the thiazole ring.[15] This highlights how the aldehyde functionality is central to the construction of these complex, bioactive heterocycles.
Agents for Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. Thiazolylhydrazone derivatives, synthesized via the condensation of thiazole-2-carbaldehyde with various hydrazines, have emerged as potent AChE inhibitors.[7] A study on a series of these compounds found that compound 2i exhibited an IC₅₀ value of 0.028 µM, which is comparable to the standard drug Donepezil, indicating its potential as a lead compound for Alzheimer's therapy.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of Thiazole-2-carbaldehyde from 2-Bromothiazole[1]
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL).
-
Cooling: Cool the flask to -95°C using a liquid nitrogen/ethanol bath.
-
Lithiation: Slowly add tert-butyllithium (1.7 M in pentane, 2.0 equivalents) to the cooled THF. To this solution, add 2-bromothiazole (1.0 equivalent) dropwise, ensuring the internal temperature remains below -80°C.
-
Stirring: Stir the resulting suspension at a temperature below -80°C for 45 minutes.
-
Formylation: In a separate flask, prepare a solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous THF (100 mL) and cool it to -90°C. Transfer the lithiated thiazole solution to the DMF solution via cannula while maintaining the temperature at -90°C.
-
Warm-up & Quench: Allow the reaction mixture to warm to room temperature over a period of at least 2 hours. Quench the reaction by slowly adding water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude thiazole-2-carbaldehyde.
-
Purification: The crude product can be purified by vacuum distillation (b.p. 61-63 °C at 15 mmHg) to yield the final product as an oil.[2]
Protocol 2: General Procedure for Thiazolylhydrazone Synthesis[7]
-
Setup: In a round-bottom flask, dissolve thiazole-2-carbaldehyde (1.0 equivalent) in ethanol.
-
Addition: To this solution, add the desired substituted hydrazine or hydrazine hydrate (1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion and Future Outlook
Thiazole-2-carbaldehyde is a deceptively simple molecule that holds immense potential for medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the aldehyde group provide a robust platform for generating vast libraries of novel compounds. The demonstrated success of its derivatives as kinase inhibitors, anticancer agents, and CNS-active molecules validates its importance as a core building block. As drug discovery continues to demand novel chemical matter, the strategic application of foundational synthons like thiazole-2-carbaldehyde will remain a critical component in the design and development of the next generation of therapeutics.
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National Institutes of Health. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Introduction
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The thiazole ring is a versatile scaffold found in numerous biologically active molecules.[1][3] The physicochemical properties of any novel compound, particularly its solubility and stability, are fundamental parameters that govern its suitability for various applications, especially in drug development.[4] Understanding these characteristics is a critical first step in formulation development, ensuring bioavailability and a stable shelf-life for active pharmaceutical ingredients (APIs).[4][5]
This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous and solvent solubility, as well as the chemical stability under various stress conditions, of this compound. The protocols described herein are grounded in established scientific principles and align with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[6][7][8][9]
I. Physicochemical Profile of this compound
While specific experimental data for this exact molecule is not extensively published, we can infer some of its properties based on its constituent functional groups. The molecule comprises a thiazole ring, an ethylphenyl group, and a carbaldehyde group. The aromatic nature of the thiazole and phenyl rings suggests a degree of hydrophobicity, which may lead to limited aqueous solubility. The carbaldehyde group is reactive and can be susceptible to oxidation and nucleophilic attack, which are key considerations for stability.
| Property | Value/Information | Source |
| Chemical Name | This compound | [10][11] |
| CAS Number | 383143-98-4 | [10][11] |
| Molecular Formula | C12H11NOS | [10][11] |
| Molecular Weight | 217.29 g/mol | [10] |
| Appearance | Not explicitly stated, likely a solid | [10] |
| Storage | 2-8°C Refrigerator (Recommended) | [10] |
II. Solubility Assessment
The solubility of an API is a critical factor influencing its absorption and bioavailability.[4] The following section outlines a systematic approach to determining the solubility of this compound in various media.
A. Theoretical Considerations
Solubility can be determined through kinetic or thermodynamic methods.[12] Kinetic solubility provides a measure of how quickly a compound dissolves, often in the early stages of drug discovery.[12] Thermodynamic solubility, on the other hand, defines the maximum concentration of a substance that can be dissolved in a solvent at equilibrium and is crucial for formulation development.[12] The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.[13]
B. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the thermodynamic solubility of the target compound in aqueous and organic solvents.
1. Materials and Reagents:
-
This compound (high purity)
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)
-
Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffers, organic solvents). Ensure enough solid is present to maintain a saturated solution.[13]
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required may be longer for poorly soluble compounds.[13]
-
After shaking, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Measure the pH of the aqueous samples at the end of the experiment to ensure it has not significantly changed.[13]
3. Data Analysis and Interpretation: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL. For ionizable compounds, plotting solubility as a function of pH is crucial.
C. Visualization of Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
III. Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][14] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish degradation pathways.[5][15][16][17]
A. Theoretical Framework: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5] This helps to rapidly identify likely degradation products and demonstrates the specificity of the analytical methods used to monitor stability.[15][17] The goal is to achieve a target degradation of 5-20%.[18]
B. Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[6][14]
1. General Procedure:
-
Prepare stock solutions of the compound in a suitable solvent.
-
For each stress condition, prepare samples in triplicate.
-
Include a control sample (unstressed) for comparison.
-
Analyze all samples at appropriate time points using a validated stability-indicating HPLC method.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Treat the compound with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the compound with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the sample at room temperature and protect it from light.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 70°C) in a stability chamber.[16]
-
Also, test the compound in solution at a similar temperature.
-
-
Photostability:
3. Analytical Method: A stability-indicating HPLC method is crucial. This method must be able to separate the intact drug from all its degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent drug peak is free from any co-eluting degradants.
C. Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and organized manner.
Table of Forced Degradation Results (Example)
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 8 h | 25°C | 90.5 | 9.5 | 1 |
| 3% H₂O₂ | 24 h | 25°C | 88.1 | 11.9 | 3 |
| Thermal (Solid) | 48 h | 70°C | 98.7 | 1.3 | 0 |
| Photolytic | 1.2 million lux hours | 25°C | 92.3 | 7.7 | 2 |
D. Visualization of Stability Testing Logic
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scribd.com [scribd.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. echemi.com [echemi.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. snscourseware.org [snscourseware.org]
- 15. acdlabs.com [acdlabs.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde: A Detailed Protocol for Pharmaceutical Research
Introduction
Thiazole-containing compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities. The title compound, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde[1][2][3], serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the reactive carbaldehyde group at the 2-position of the thiazole ring allows for further molecular elaboration, making it a valuable synthon for the construction of novel therapeutic agents.
This application note details a reliable two-step synthesis route commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by a regioselective Vilsmeier-Haack formylation to introduce the desired aldehyde functionality.
Synthesis Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings, by reacting an α-haloketone with a thioamide. In this protocol, 2-bromo-1-(4-ethylphenyl)ethanone is reacted with thioformamide to yield the intermediate, 4-(4-ethylphenyl)-1,3-thiazole.
The second step is the regioselective formylation of the thiazole intermediate at the electron-rich C2 position. This is achieved through the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4][5][6][7].
Figure 1: Overall synthetic scheme for this compound.
Part 1: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole
This initial step focuses on the construction of the thiazole ring system. The Hantzsch synthesis provides a reliable and high-yielding route to this intermediate.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) |
| 2-bromo-1-(4-ethylphenyl)ethanone | C₁₀H₁₁BrO | 227.10 | 10 |
| Thioformamide | CH₃NS | 61.11 | 12 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-ethylphenyl)ethanone (10 mmol, 2.27 g) in 50 mL of ethanol.
-
Addition of Thioformamide: To the stirred solution, add thioformamide (12 mmol, 0.73 g).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-(4-ethylphenyl)-1,3-thiazole by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization of 4-(4-Ethylphenyl)-1,3-thiazole
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, thiazole-H2), 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole-H5), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.0, 151.5, 145.0, 131.5, 128.5, 126.5, 115.0, 28.5, 15.5.
Part 2: Synthesis of this compound
The second step involves the introduction of the formyl group at the C2 position of the thiazole ring via the Vilsmeier-Haack reaction. This reaction is highly regioselective for electron-rich positions on heterocyclic rings.
Figure 2: Workflow for the Vilsmeier-Haack formylation step.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) |
| 4-(4-Ethylphenyl)-1,3-thiazole | C₁₁H₁₁NS | 189.28 | 5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 7.5 |
| Sodium Hydroxide Solution (10%) | NaOH | 40.00 | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (20 mL) and cool the flask to 0°C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (7.5 mmol, 0.7 mL) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Addition of Thiazole Intermediate: To the prepared Vilsmeier reagent, add a solution of 4-(4-ethylphenyl)-1,3-thiazole (5 mmol, 0.95 g) in DMF (5 mL) dropwise at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction by TLC.
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice with stirring. Then, neutralize the mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization of this compound
-
Appearance: Yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, -CHO), 8.10 (s, 1H, thiazole-H5), 7.90 (d, J = 8.2 Hz, 2H, Ar-H), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 2.72 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 184.0, 168.0, 155.0, 146.0, 130.0, 129.0, 127.0, 125.0, 28.8, 15.4.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation, researchers can obtain this valuable intermediate in high purity. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds, ensuring their suitability for downstream applications in pharmaceutical and medicinal chemistry research.
References
-
Pharmaffiliates. This compound. [Link]
-
CRO SPLENDID LAB. This compound. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Patil, P. G. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Rajput, A. P. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. 2004, 16(3-4), 1374-1380.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
The Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 4-Phenylthiazole Derivatives for Drug Discovery
Introduction: The Enduring Relevance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties and ability to form a wide range of non-covalent interactions have made it a cornerstone in the design of therapeutic agents. From the antibiotic penicillin to the antiretroviral ritonavir, the thiazole motif is integral to numerous blockbuster drugs.[1] Among the vast family of thiazole-containing compounds, 4-phenylthiazole derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer, antifungal, and anti-inflammatory properties.[2][3]
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the Hantzsch thiazole synthesis, a classic and highly versatile method for constructing the thiazole ring, with a specific focus on the preparation of 4-phenylthiazole derivatives.[4] Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of the reaction, explaining the causality behind experimental choices and offering field-proven insights to empower researchers in their synthetic endeavors.
The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive
First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[5] The synthesis of a 4-phenylthiazole derivative typically employs a phenacyl halide (e.g., 2-bromoacetophenone) as the α-haloketone component.
The generally accepted mechanism proceeds through a series of well-defined steps, each influencing the overall efficiency and outcome of the reaction.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.
Causality Behind the Core Reaction Steps:
-
Nucleophilic Attack (S"N"2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the phenacyl halide. This is a classic S"N"2 reaction, and its rate is influenced by the nature of the leaving group (halide), the solvent, and the nucleophilicity of the thioamide. Bromides are often preferred over chlorides as they are better leaving groups, thus accelerating this initial step.[4]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step forms the five-membered ring. The choice of solvent can play a crucial role here; polar protic solvents like ethanol or methanol can stabilize the transition state, facilitating the reaction.[8]
-
Dehydration: The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring. This step is often acid-catalyzed and is the thermodynamic driving force for the reaction, resulting in a highly stable aromatic product.[9]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde using column chromatography
An Application Note and Protocol for the Purification of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde using Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical research and drug development. The methodology centers on silica gel column chromatography, a robust technique for isolating compounds of interest from complex reaction mixtures.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step workflow, and troubleshooting advice to ensure high purity and yield.
Introduction and Scientific Principles
This compound (MW: 217.29 g/mol ) is a heterocyclic aromatic aldehyde whose derivatives are explored for various therapeutic applications.[3][4][5][6][7] The purity of this starting material is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. Crude synthetic products often contain unreacted starting materials, byproducts, and other impurities that must be removed.
Column chromatography is a powerful adsorptive separation technique ideal for this purpose.[2] The principle relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a liquid eluent that flows through the column).[1][2] For moderately polar organic molecules like the target compound, silica gel, a slightly acidic and highly porous form of silicon dioxide, serves as an excellent stationary phase.[2]
The separation is governed by the polarity of the compounds in the mixture. More polar compounds adsorb more strongly to the polar silica gel and thus travel down the column more slowly. Less polar compounds spend more time in the mobile phase and are eluted faster.[2] By carefully selecting the mobile phase (eluent), a gradient of polarity can be created to effectively separate the target aldehyde from impurities.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that predicts the separation achievable on a column.
Objective: To find a mobile phase composition that provides a retention factor (Rf) of 0.2-0.4 for the target compound and achieves clear separation from major impurities. An Rf in this range typically ensures good resolution and a reasonable elution time on the column.
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a test solvent system. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9]
-
Test various ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). Other systems like cyclohexane-acetone may also be effective for thiazole derivatives.[10]
-
Visualize the separated spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain for aldehydes).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives the desired Rf and the best separation.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.
Materials and Reagents
-
Glass Chromatography Column: 40-50 cm length, 2-3 cm inner diameter, with a stopcock.
-
Stationary Phase: Silica Gel (Standard Grade, 60-120 mesh or 230-400 mesh for flash chromatography). Use approximately 30-50 g of silica per gram of crude product.[2]
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC Grade).
-
Sand: Washed, fine-grade.
-
Crude Sample: this compound.
-
Collection Vessels: Test tubes or small Erlenmeyer flasks.
-
Apparatus: Beakers, flasks, powder funnel, long glass rod, clamps, rotary evaporator.
Safety Precautions
-
Chemical Hazards: this compound and related structures may cause skin and serious eye irritation.[11][12][13] Organic solvents (hexanes, ethyl acetate) are flammable and can cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of solvent vapors and silica dust.[12]
-
Pressure: If using flash chromatography, apply only gentle air pressure and never clamp the pressure inlet to the column, as this can create a closed system with a risk of explosion.[14]
Step-by-Step Methodology
Step 1: Column Preparation (Wet Slurry Method) This method is preferred as it minimizes the chances of trapping air bubbles and cracking the stationary phase.[15][16]
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool or cotton at the bottom to support the packing.[2][16]
-
Add a ~1 cm layer of sand over the plug to create an even base.[16]
-
Close the stopcock. Fill the column about one-third full with the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
In a separate beaker, prepare a slurry by adding the required amount of silica gel (~40 g) to the same eluent. Stir gently with a glass rod until the slurry has a consistent, pourable texture and all air bubbles are removed.[2][16]
-
Using a powder funnel, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously add slurry and tap the side of the column gently to encourage even settling and dislodge any trapped air bubbles.[16]
-
Once all the silica has been added, drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry at any point.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disruption during sample and eluent addition.[16]
Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended as it often results in better separation and sharper bands, especially if the crude product has limited solubility in the mobile phase.[15]
-
Dissolve the crude sample (~1 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample onto the top of the column as an even layer.
-
Gently add the initial eluent to the column, being careful not to disturb the sample layer, until the column is filled.
Step 3: Elution and Fraction Collection
-
Begin elution by opening the stopcock and adding the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to the top of the column as it flows through.
-
Collect the eluent in fractions of 10-20 mL each in test tubes.
-
Monitor the progress of the separation by spotting fractions onto TLC plates and developing them in the optimized TLC solvent system.[1]
-
If the desired compound is eluting too slowly (low Rf), gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 95:5 to 90:10, then 85:15 Hexanes:Ethyl Acetate. This will accelerate the movement of the more polar compounds.
-
Continue collecting fractions until the desired product has completely eluted from the column, as confirmed by TLC.
Step 4: Product Isolation
-
Analyze all collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
Determine the mass of the purified product and calculate the yield. Confirm purity via analytical methods such as NMR or LC-MS.
Summary of Protocol Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent separation for moderately polar compounds.[2] |
| Column Dimensions | 3 cm ID x 40 cm L | Appropriate for purifying ~1 g of crude material. |
| Sample Loading | ~1 g crude material (Dry loaded) | Dry loading promotes sharper bands and better resolution.[15] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | A versatile solvent system with tunable polarity.[8][9] |
| Elution Method | Gradient Elution (e.g., 5% to 15% EtOAc) | Allows for elution of non-polar impurities first, followed by the target compound, improving separation efficiency. |
| Anticipated Rf | 0.2 - 0.4 (in 8:2 Hexanes:EtOAc) | Provides optimal balance between separation and elution time. |
| Fraction Size | 15-20 mL | Small enough to resolve closely eluting compounds. |
Visual Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Incorrect solvent system polarity. | Re-optimize the mobile phase using TLC. Ensure a significant ΔRf between the product and impurities. |
| Column was overloaded with sample. | Reduce the amount of crude material relative to the amount of silica gel (aim for a 1:30 to 1:50 ratio).[2][9] | |
| Cracked/Bubbled Column Bed | Column ran dry; heat generated during packing. | The silica bed must always be covered with solvent. Pack the column slowly to dissipate any heat from solvent adsorption. |
| Streaky or Tailing Bands | Sample is not dissolving well on the column; compound is too polar for silica. | Ensure sample is fully dissolved before loading. Dry loading can help. If the compound is very polar, consider using a different stationary phase like alumina or reverse-phase silica. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A small amount of methanol can be added for very polar compounds. |
| Aldehyde Decomposition | Silica gel is acidic and can sometimes cause decomposition of sensitive aldehydes. | Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing, or add ~0.5% triethylamine to the eluent.[17] |
References
- How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm.
- 4 - SAFETY DATA SHEET. (2025).
- Column Chromatography Procedures. Organic Chemistry at CU Boulder.
- Column chromatography.
- GHS07 - Safety Data Sheet. (2024).
- I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? (2016). ResearchGate.
- This compound. Pharmaffiliates.
- How to run column chromatography.
- material safety data sheet sds/msds. CDH Fine Chemical.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate.
- 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem.
- How can I select the solvent system for column chromatography for thiazole dervatives? (2016). ResearchGate.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (Year not available).
- TLC Visualization Reagents. EPFL.
- Direct Arylation of Thiazoles on Water - Supporting Information.
- This compound. CRO SPLENDID LAB.
- This compound. Echemi.
- 1,3-Thiazole-2-carbaldehyde. PubChem.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- 4-Thiazolecarboxaldehyde, 2-phenyl-. ChemBK.
- Purification of Organic Compounds by Flash Column Chromatography. (2025).
- 4-(4-Bromophenyl)thiazole-2-carbaldehyde. Sigma-Aldrich.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (Year not available). PubMed Central.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
- purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography. Benchchem.
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Application Notes and Protocols: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde as a pivotal synthetic intermediate in medicinal chemistry and drug discovery. The 1,3-thiazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1] This guide details the synthesis of the title compound, its characterization, and its application in the construction of diverse molecular architectures with potential therapeutic activities, including anticancer and antimicrobial agents. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental steps.
Introduction: The Significance of the 4-Aryl-1,3-thiazole Scaffold
The 1,3-thiazole ring is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent pharmacophore. When substituted at the 4-position with an aryl group, the resulting scaffold has demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1]
This compound is a particularly valuable intermediate due to the presence of three key functional handles:
-
The Aldehyde Group: A versatile functional group that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
The Thiazole Ring: Provides a stable, aromatic core that can be further functionalized and is known to contribute to biological activity.
-
The 4-Ethylphenyl Group: A lipophilic moiety that can enhance membrane permeability and contribute to binding interactions with biological targets.
This guide will explore the synthesis of this intermediate and its subsequent use in building more complex molecules of therapeutic interest.
Synthesis of the Intermediate: this compound
The synthesis of the title compound can be approached via a multi-step sequence, typically starting with the construction of the thiazole ring, followed by the introduction of the aldehyde functionality.
Synthesis of the Thiazole Core via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In this case, the required α-haloketone is 2-bromo-1-(4-ethylphenyl)ethanone.
Step 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone
This intermediate can be prepared by the bromination of 4'-ethylacetophenone.
Protocol 1: Bromination of 4'-Ethylacetophenone
| Reagent/Solvent | Molar Equiv. | Quantity |
| 4'-Ethylacetophenone | 1.0 | (e.g., 10 g) |
| Bromine | 1.05 | (e.g., 3.6 mL) |
| Chloroform | - | (e.g., 100 mL) |
| Sulfuric Acid (conc.) | catalytic | (e.g., 0.5 mL) |
Procedure:
-
Dissolve 4'-ethylacetophenone in chloroform in a round-bottom flask equipped with a dropping funnel and a gas outlet to a trap for HBr.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Slowly add bromine dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-ethylphenyl)ethanone, which can be used in the next step without further purification. Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Hantzsch Synthesis of 2-Amino-4-(4-ethylphenyl)-1,3-thiazole
Protocol 2: Hantzsch Thiazole Synthesis
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Bromo-1-(4-ethylphenyl)ethanone | 1.0 | (e.g., 10 g) |
| Thiourea | 1.1 | (e.g., 3.7 g) |
| Ethanol | - | (e.g., 100 mL) |
Procedure:
-
To a solution of 2-bromo-1-(4-ethylphenyl)ethanone in ethanol, add thiourea.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 2-amino-4-(4-ethylphenyl)-1,3-thiazole.
Formylation of the Thiazole Ring
There are several methods to introduce the aldehyde group at the 2-position of the thiazole ring. A common approach involves the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer-type reaction, followed by lithium-halogen exchange and formylation.
Step 3: Synthesis of 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole
Protocol 3: Sandmeyer-type Bromination
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Amino-4-(4-ethylphenyl)-1,3-thiazole | 1.0 | (e.g., 5 g) |
| Copper(II) Bromide (CuBr₂) | 1.5 | (e.g., 8.2 g) |
| tert-Butyl nitrite | 1.5 | (e.g., 4.3 mL) |
| Acetonitrile | - | (e.g., 100 mL) |
Procedure:
-
Dissolve 2-amino-4-(4-ethylphenyl)-1,3-thiazole and copper(II) bromide in acetonitrile in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add tert-butyl nitrite dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-(4-ethylphenyl)-1,3-thiazole.
Step 4: Synthesis of this compound
Protocol 4: Lithium-Halogen Exchange and Formylation
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole | 1.0 | (e.g., 3 g) |
| n-Butyllithium (n-BuLi) | 1.1 | (e.g., 2.75 mL of 2.5 M solution in hexanes) |
| N,N-Dimethylformamide (DMF) | 1.2 | (e.g., 1 mL) |
| Tetrahydrofuran (THF), anhydrous | - | (e.g., 50 mL) |
Procedure:
-
Dissolve 2-bromo-4-(4-ethylphenyl)-1,3-thiazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for another hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization of the Intermediate
Proper characterization of the intermediate is crucial to ensure its purity and identity before proceeding to subsequent reactions.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol [2] |
| Appearance | Pale yellow to off-white solid |
| CAS Number | 383143-98-4[2] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.9-10.1 (s, 1H, -CHO)
-
δ 7.8-8.0 (s, 1H, thiazole-H5)
-
δ 7.7-7.9 (d, 2H, Ar-H)
-
δ 7.2-7.4 (d, 2H, Ar-H)
-
δ 2.6-2.8 (q, 2H, -CH₂CH₃)
-
δ 1.2-1.4 (t, 3H, -CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 183-185 (-CHO)
-
δ 168-170 (thiazole-C2)
-
δ 155-157 (thiazole-C4)
-
δ 145-147 (Ar-C)
-
δ 130-132 (Ar-C)
-
δ 128-130 (Ar-CH)
-
δ 126-128 (Ar-CH)
-
δ 120-122 (thiazole-C5)
-
δ 28-30 (-CH₂)
-
δ 15-17 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3100 (C-H aromatic)
-
~2970, 2870 (C-H aliphatic)
-
~1680-1700 (C=O aldehyde, strong)
-
~1590, 1480 (C=C aromatic)
-
-
Mass Spectrometry (EI):
-
m/z 217 [M]⁺
-
Applications in Synthetic Chemistry
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction is widely used to synthesize precursors for various anticancer agents.[3]
Protocol 5: Knoevenagel Condensation with Malononitrile
| Reagent/Solvent | Molar Equiv. | Quantity |
| This compound | 1.0 | (e.g., 1 g) |
| Malononitrile | 1.1 | (e.g., 0.33 g) |
| Piperidine | catalytic | (e.g., 2-3 drops) |
| Ethanol | - | (e.g., 20 mL) |
Procedure:
-
Dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-(4-(4-ethylphenyl)thiazol-2-yl)methylene)malononitrile.
Synthesis of Schiff Bases as Precursors to Bioactive Molecules
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are important intermediates in the synthesis of various heterocyclic compounds and have shown a broad range of biological activities, including antimicrobial and anticancer effects.
Protocol 6: Schiff Base Formation with an Aniline Derivative
| Reagent/Solvent | Molar Equiv. | Quantity |
| This compound | 1.0 | (e.g., 1 g) |
| 4-Fluoroaniline | 1.0 | (e.g., 0.51 g) |
| Glacial Acetic Acid | catalytic | (e.g., 2-3 drops) |
| Ethanol | - | (e.g., 25 mL) |
Procedure:
-
To a solution of this compound in ethanol, add 4-fluoroaniline and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure Schiff base, (E)-N-(4-fluorophenyl)-1-(4-(4-ethylphenyl)thiazol-2-yl)methanimine.
Biological Relevance of Downstream Products
The derivatization of this compound leads to compounds with significant potential in drug discovery.
-
Anticancer Activity: Many thiazole derivatives synthesized from this intermediate exhibit potent cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism of action can vary, including inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. The ethylphenyl group can enhance lipophilicity, potentially improving cell permeability and target engagement.
-
Antimicrobial Activity: Schiff bases and other derivatives of 2-formylthiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[7] The thiazole nucleus is a key component of many existing antimicrobial drugs, and novel derivatives are continually being explored to combat drug resistance.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The synthetic routes outlined in this guide are robust and adaptable, and the applications in Knoevenagel condensations and Schiff base formations provide a gateway to novel anticancer and antimicrobial agents. The strategic combination of the reactive aldehyde, the privileged thiazole core, and the lipophilic ethylphenyl group makes this compound a key building block for modern drug discovery programs.
References
- The Diverse Biological Activities of 4-Aryl-1,3-Thiazole Derivatives - Benchchem.
-
This compound | C12H11NOS | 383143-98-4. Pharmaffiliates. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M) - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC. NIH. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. researchgate.net [researchgate.net]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-(4-ethylphenyl)-1,3-thiazole
Abstract
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 4-(4-ethylphenyl)-1,3-thiazole, yielding the valuable intermediate, 4-(4-ethylphenyl)-1,3-thiazole-5-carbaldehyde. This aldehyde serves as a crucial building block in medicinal chemistry and materials science. This guide details the underlying chemical principles, step-by-step protocols for both the synthesis of the thiazole starting material via the Hantzsch synthesis and its subsequent formylation. It includes in-depth discussions on reaction mechanisms, safety protocols, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Formylation
The introduction of a formyl group (-CHO) onto aromatic and heteroaromatic scaffolds is a cornerstone transformation in organic synthesis. The resulting aldehydes are exceptionally versatile intermediates, readily participating in a multitude of subsequent reactions such as reductive amination, oxidation, olefination, and the formation of new heterocyclic rings.
The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich systems.[1][2] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.[3][4] Thiazole rings, particularly those bearing electron-donating substituents, are excellent substrates for this transformation. The formylation of 4-(4-ethylphenyl)-1,3-thiazole is of significant interest as the resulting 5-carbaldehyde derivative provides a synthetic handle for the elaboration of novel molecular architectures with potential biological activity.[1]
This guide provides a field-proven, two-part experimental protocol. First, the synthesis of the requisite 4-(4-ethylphenyl)-1,3-thiazole starting material is detailed using the classical Hantzsch thiazole synthesis.[5][6] Second, a robust protocol for the Vilsmeier-Haack formylation at the C-5 position of the thiazole ring is presented.
Synthesis of Starting Material: 4-(4-ethylphenyl)-1,3-thiazole
The Hantzsch thiazole synthesis is a reliable and high-yielding method for the construction of the thiazole core.[5][6] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(4-ethylphenyl)-1,3-thiazole, 2-bromo-1-(4-ethylphenyl)ethanone serves as the α-haloketone and formamide, after treatment with a sulfurizing agent like phosphorus pentasulfide, can be used as the thioamide source, or more conveniently, thioformamide can be used directly.
Proposed Reaction Scheme
Caption: Hantzsch synthesis of 4-(4-ethylphenyl)-1,3-thiazole.
Experimental Protocol: Hantzsch Synthesis
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-bromo-1-(4-ethylphenyl)ethanone | 227.10 | 10.0 | 2.27 g |
| Thioformamide | 61.10 | 12.0 | 0.73 g |
| Ethanol (anhydrous) | 46.07 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-ethylphenyl)ethanone (2.27 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture until the solid dissolves.
-
Add thioformamide (0.73 g, 12.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any hydrobromic acid formed, followed by a wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-(4-ethylphenyl)-1,3-thiazole by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Vilsmeier-Haack Formylation Protocol
This section details the core application: the formylation of the synthesized 4-(4-ethylphenyl)-1,3-thiazole. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich C-5 position of the thiazole ring.
Reaction Mechanism
The Vilsmeier-Haack reaction is a two-part process. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃.[3] This electrophilic species then reacts with the thiazole at the most nucleophilic position (C-5), followed by hydrolysis during workup to yield the aldehyde.[7]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Formylation
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 11.0 | 1.0 mL (1.68 g) |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | - | 10 mL |
| 4-(4-ethylphenyl)-1,3-thiazole | 189.27 | 5.0 | 0.95 g |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 20 mL |
| Crushed Ice | - | - | ~100 g |
| Saturated Sodium Acetate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
Caption: Experimental workflow for Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (10 mL). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise with vigorous stirring over 15-20 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: In a separate flask, dissolve 4-(4-ethylphenyl)-1,3-thiazole (0.95 g, 5.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain for 2-3 hours. Monitor the reaction's progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto approximately 100 g of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium acetate until the pH reaches 6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 4-(4-ethylphenyl)-1,3-thiazole-5-carbaldehyde.
Expected Results and Characterization
The successful synthesis will yield 4-(4-ethylphenyl)-1,3-thiazole-5-carbaldehyde as a solid.
Expected Data:
| Compound | Appearance | Yield (Typical) | Melting Point (°C) |
| 4-(4-ethylphenyl)-1,3-thiazole-5-carbaldehyde | Off-white solid | 70-85% | ~80-85 |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~9.9 (s, 1H, -CHO), 8.6 (s, 1H, thiazole C2-H), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.7 (q, 2H, -CH₂CH₃), 1.3 (t, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~185.0 (-CHO), 160.0 (thiazole C2), 155.0 (thiazole C4), 145.0 (Ar-C), 140.0 (thiazole C5), 130.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 28.5 (-CH₂CH₃), 15.5 (-CH₂CH₃).
-
IR (KBr, cm⁻¹): ~1680 (C=O, aldehyde), ~3100 (C-H, aromatic), ~2970 (C-H, aliphatic).
-
Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₁NOS: 218.06.
Safety and Handling Precautions
The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling in a well-ventilated chemical fume hood.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[8][9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[3] Handle exclusively in a fume hood and ensure no contact with moisture.
-
N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.
-
Work-up: The quenching of the reaction mixture with ice and the subsequent neutralization are exothermic and may cause splashing. Perform these steps slowly and with caution.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[8][9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent (due to moisture) | Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Insufficient reaction time or temperature | Increase reaction time or temperature moderately, monitoring by TLC. | |
| Multiple Products | Side reactions or decomposition | Ensure controlled addition of reagents at low temperature. Avoid overheating. |
| Difficult Purification | Product co-elutes with starting material or byproducts | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective and reliable method for the C-5 formylation of 4-arylthiazoles. The protocol detailed herein for 4-(4-ethylphenyl)-1,3-thiazole provides a robust pathway to a key synthetic intermediate. By adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize this valuable compound for further application in drug discovery and materials science.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
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IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Jordan Journal of Chemistry. (2013). Synthesis, Characterization and Antimicrobial Activity of Some New Thiazole Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Development of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde as an Anticancer Agent
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. In the realm of oncology, thiazole derivatives have emerged as a promising class of anticancer agents. Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole moiety, underscoring the therapeutic value of this heterocyclic system. The anticancer effects of thiazole-containing compounds are often attributed to their ability to induce apoptosis, inhibit key signaling pathways involved in cell proliferation and survival, and disrupt the cell cycle in cancerous cells.
This document provides detailed application notes and protocols for the investigation of a specific, potentially novel compound, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde , as a candidate for anticancer drug development. While direct biological data for this particular molecule is not yet publicly available, its structural features—a 4-arylthiazole core with an aldehyde functional group—suggest a strong potential for anticancer activity based on extensive research on analogous compounds. These notes are intended to guide researchers in the synthesis, in vitro evaluation, and preliminary in vivo assessment of this promising molecule.
Synthesis and Characterization
A plausible and efficient synthetic route to obtain this compound is proposed, based on established organic chemistry principles.
Proposed Synthesis: A Modified Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1][2][3] A subsequent formylation step can introduce the required carbaldehyde group.
Step 1: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethan-1-one
The synthesis begins with the bromination of 4'-ethylacetophenone.
-
Protocol:
-
Dissolve 4'-ethylacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add bromine (1 equivalent) dropwise at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum to yield 2-bromo-1-(4-ethylphenyl)ethan-1-one.
-
Step 2: Hantzsch Thiazole Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole
The synthesized α-bromoketone is then condensed with a thioamide, such as thioformamide, to form the thiazole ring.
-
Protocol:
-
Dissolve 2-bromo-1-(4-ethylphenyl)ethan-1-one (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Add thioformamide (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(4-ethylphenyl)-1,3-thiazole.
-
Step 3: Formylation of the Thiazole Ring
The final step involves the introduction of the carbaldehyde group at the C2 position of the thiazole ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[4][5][6][7][8]
-
Protocol:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with stirring.
-
To this pre-formed reagent, add a solution of 4-(4-ethylphenyl)-1,3-thiazole (1 equivalent) in DMF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the aldehyde).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
In Vitro Evaluation of Anticancer Activity
A battery of in vitro assays is essential to determine the cytotoxic and mechanistic properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) [Example Data] |
| MCF-7 | 24 | >100 |
| 48 | 25.3 ± 3.1 | |
| 72 | 12.8 ± 1.9 | |
| A549 | 24 | 85.2 ± 9.4 |
| 48 | 38.7 ± 4.5 | |
| 72 | 19.1 ± 2.2 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Visualization of Experimental Workflow:
Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibition.
In Vivo Evaluation of Anticancer Efficacy
Promising results from in vitro studies warrant further investigation in an in vivo model. The human tumor xenograft model in immunodeficient mice is a standard preclinical model. [17][18][19][20][21]
Human Tumor Xenograft Model
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to form tumors. The effect of the test compound on tumor growth is then evaluated.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion
The application notes and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically investigating its synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can thoroughly assess the therapeutic potential of this novel thiazole derivative. The inherent versatility of the thiazole scaffold suggests that this compound could exhibit significant anticancer properties, and the rigorous application of these methodologies will be crucial in uncovering its potential contribution to the arsenal of cancer therapeutics.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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PubMed Central. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. [Link]
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PubMed Central. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
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Application Notes and Protocols for In Vitro Biological Evaluation of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities.[1] This five-membered aromatic ring, containing sulfur and nitrogen atoms, is a key pharmacophore in drugs with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[5] The specific compound, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, possesses a carbaldehyde group at the 2-position, a reactive moiety that can readily participate in the formation of Schiff bases or other derivatives, and a 4-ethylphenyl group at the 4-position, which may influence its lipophilicity and interaction with biological targets. Given the established biological significance of the thiazole core, this document provides a comprehensive guide for the in vitro evaluation of this compound to elucidate its potential therapeutic activities.
These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for a tiered screening approach, starting with general cytotoxicity and progressing to more specific antimicrobial and anticancer assays. The causality behind experimental choices is explained to ensure scientific integrity and facilitate troubleshooting.
Part 1: Foundational Assays: Cytotoxicity Profile
A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. We will describe two robust and widely used methods: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability.[6][7] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[9][10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HepG2 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| A549 | 24 | Data |
| 48 | Data | |
| 72 | Data |
Part 2: Antimicrobial Activity Screening
Thiazole derivatives are well-documented for their antimicrobial properties.[2][3][12] Therefore, it is logical to screen this compound for its ability to inhibit the growth of pathogenic bacteria and fungi.
Principle of Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine the MIC of a compound.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well round-bottom plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data | Data (Ciprofloxacin) |
| Escherichia coli | Gram-negative | Data | Data (Ciprofloxacin) |
| Candida albicans | Fungus | Data | Data (Fluconazole) |
Part 3: Enzyme Inhibition Assays
Many thiazole-containing compounds exert their biological effects by inhibiting specific enzymes.[13][14][15][16] Depending on the therapeutic area of interest, various enzyme inhibition assays can be performed. Here, we provide a general framework and a specific example for carbonic anhydrase, an enzyme family implicated in several diseases.
General Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are designed to identify and characterize compounds that can modulate the activity of a specific enzyme. The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13]
General Workflow for Enzyme Inhibition Assays
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
Materials:
-
This compound
-
Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II)
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Buffer: Tris-SO₄ buffer (pH 7.4)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate buffer.
-
Assay in 96-well plate: To each well, add the buffer, enzyme solution, and varying concentrations of this compound. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate (NPA) to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over a period of time. The hydrolysis of NPA to 4-nitrophenol by carbonic anhydrase results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation: Enzyme Inhibition
| Enzyme | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Acetazolamide |
| hCA I | Data | Data |
| hCA II | Data | Data |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro biological evaluation of this compound. By systematically assessing its cytotoxicity, antimicrobial, and enzyme inhibitory activities, researchers can gain valuable insights into its potential as a therapeutic agent. The modular nature of this guide allows for the adaptation and expansion of these assays to include other relevant biological targets based on emerging data and therapeutic interests. It is crucial to remember that these in vitro assays are the first step in a comprehensive drug discovery process, and promising results should be further validated through more complex cellular models and eventually in vivo studies.
References
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-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
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NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
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MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]
-
PubMed. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. [Link]
-
ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]
-
NIH. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. [Link]
-
Springer. (n.d.). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Springer. [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]
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PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
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PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
ResearchGate. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. ResearchGate. [Link]
-
PubMed Central. (n.d.). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]
-
PubMed Central. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. PubMed Central. [Link]
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NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]
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ResearchGate. (n.d.). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. [Link]
-
PubMed Central. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central. [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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MDPI. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. MDPI. [Link]
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Topic: Strategic Synthesis of Functionalized 2-Formylthiazole Derivatives: A Guide to Core Methodologies
An Application Note for Medicinal and Process Chemistry Professionals
Author: Gemini, Senior Application Scientist
Introduction: The Enduring Importance of the 2-Formylthiazole Scaffold
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active agents, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[3][4] Among its many derivatives, 2-formylthiazole (also known as thiazole-2-carboxaldehyde) and its substituted analogues stand out as exceptionally versatile intermediates.[5][6] The aldehyde functional group serves as a critical chemical handle for a vast array of subsequent transformations, including reductive amination, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases, enabling the construction of complex molecular architectures and facilitating robust structure-activity relationship (SAR) studies.[5][7]
This guide provides an in-depth analysis of the primary synthetic routes to access functionalized 2-formylthiazole derivatives. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology, empowering researchers to make informed decisions for their specific synthetic campaigns.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-formylthiazoles can be broadly categorized into three main approaches:
-
Direct Formylation: Introducing the aldehyde onto a pre-existing thiazole ring.
-
Oxidation of Precursors: Converting a 2-alkyl or 2-hydroxymethyl group into the desired aldehyde.
-
Formylation via Organometallic Intermediates: Activating the C2 position for reaction with a formylating agent.
Each strategy offers distinct advantages regarding substrate scope, functional group tolerance, and reaction scalability.
Strategy 1: Direct Electrophilic Formylation - The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.[8] For thiazoles, which are moderately electron-rich, this reaction provides a direct and often high-yielding route to the 2-formyl derivative, provided the C2 position is unsubstituted and activated by appropriate substituents elsewhere on the ring.
Mechanistic Insight
The causality behind this reaction lies in the in-situ formation of a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent , from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[8][9] This potent electrophile is then attacked by the electron-rich thiazole ring, followed by hydrolysis during aqueous work-up to unmask the aldehyde.
Protocol 1: Vilsmeier-Haack Formylation of 4-Phenyl-2-aminothiazole Derivative
This protocol is adapted from studies on the formylation of substituted 2-aminothiazoles, where the reaction conditions must be carefully controlled to achieve regioselectivity.[7][10]
Principle: An electron-donating group at the C2 position (like an acetamido group) can direct formylation to the C5 position. This protocol demonstrates the formylation of a pre-functionalized thiazole.
Materials & Reagents:
-
N-(4-phenylthiazol-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (10 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve N-(4-phenylthiazol-2-yl)acetamide (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching & Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is neutral (~7-8). This step is highly exothermic and releases gas; extreme caution is required.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 2-acetamido-5-formyl-4-phenylthiazole.
Strategy 2: Formylation via Organometallic Intermediates
This strategy is particularly valuable for thiazoles that are either deactivated towards electrophilic substitution or possess functional groups incompatible with the harsh conditions of the Vilsmeier-Haack reaction. The core principle involves a halogen-metal exchange at the C2 position, creating a potent nucleophilic thiazolyl anion that can react with an electrophilic formylating agent.
Mechanistic Insight
The most common precursor is a 2-bromothiazole. Treatment with a strong organolithium base (like n-BuLi) or conversion to a Grignard reagent at low temperatures generates the C2-lithiated or C2-magnesiated thiazole, respectively.[6] This organometallic intermediate is then quenched with an anhydrous formyl source, typically DMF, to form a tetrahedral intermediate which, upon acidic or aqueous work-up, collapses to the desired 2-formylthiazole.
Protocol 2: Lithiation-Formylation of 2-Bromothiazole
Principle: This protocol leverages the high reactivity of organolithium reagents to perform a halogen-metal exchange at a very low temperature, followed by formylation. Maintaining anhydrous conditions and low temperatures is critical to prevent side reactions.
Materials & Reagents:
-
2-Bromothiazole
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, dry ice/acetone bath (-78 °C)
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Initial Cooling: Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 2-bromothiazole (1 equivalent) to the cold THF.
-
Lithiation: While maintaining the temperature at -78 °C, add n-BuLi solution (1.1 equivalents) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30-45 minutes. Formation of the 2-lithiated thiazole occurs during this time.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir at -78 °C for an additional 1 hour.
-
Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product, 2-thiazolecarboxaldehyde, can be purified by vacuum distillation or silica gel chromatography to yield a clear liquid.[11]
Strategy 3: Oxidation of 2-Methylthiazole Derivatives
For cases where a 2-methylthiazole is readily available, direct oxidation of the methyl group offers a concise route to the aldehyde. This method avoids the use of potentially sensitive organometallics or harsh formylating agents. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or degradation of the thiazole ring.
Common Oxidants and Considerations
-
Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically performed in a solvent like dioxane or acetic acid at elevated temperatures. Stoichiometry must be carefully controlled.
-
Manganese Dioxide (MnO₂): A milder, heterogeneous oxidant useful for oxidizing allylic, benzylic, and propargylic alcohols. Its application to activated methyl groups on heterocycles is also established.
-
Other Methods: While less common for this specific transformation, other methods like radical-mediated oxidation have been investigated, highlighting the ongoing development in C-H activation chemistry.[12]
| Method | Key Reagent(s) | Typical Conditions | Pros | Cons |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to reflux | Direct, often high-yielding for electron-rich thiazoles. | Harsh conditions, not suitable for acid-sensitive groups, regioselectivity issues. |
| Organometallic Route | n-BuLi or Mg, DMF | -78 °C to RT | Excellent for functionalized thiazoles, high functional group tolerance. | Requires strictly anhydrous/anaerobic conditions, uses pyrophoric reagents. |
| Oxidation | SeO₂, MnO₂ | Reflux in dioxane/acetic acid or DCM | Utilizes readily available 2-methyl precursors, avoids C2-H activation. | Risk of over-oxidation to carboxylic acid, toxicity of some reagents (SeO₂). |
Conclusion and Future Outlook
The synthesis of functionalized 2-formylthiazole derivatives is a mature field with several robust and reliable methodologies. The choice of synthetic route—be it direct Vilsmeier-Haack formylation, a nuanced organometallic approach, or a strategic oxidation—must be tailored to the specific target molecule, considering the electronic nature of the thiazole ring, the compatibility of existing functional groups, and the desired scale of the reaction. As medicinal chemistry continues to demand novel and complex molecular scaffolds, the development of even more efficient, selective, and sustainable methods for the synthesis of these invaluable building blocks will remain an area of active research. The application of modern cross-coupling reactions to pre-functionalized 2-formylthiazoles further expands the accessible chemical space, promising new generations of thiazole-based therapeutics.[13][14]
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Royal Society of Chemistry. 2H-Thiazolo[4,5-d][9][10][13]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. (2024). Available from:
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-
ResearchHub. Synthesis of selected functionalized derivatives of thiazolo[3,2-b][9][13][14]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][9][10][14]thiadiazole. (2022). Available from:
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Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. Thiazole-containing Schiff bases are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2][3] This document offers detailed protocols for the synthesis of these Schiff bases, an in-depth analysis of the characterization techniques, and a discussion of their potential therapeutic applications, supported by scientific literature. The methodologies described herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Thiazole-Based Schiff Bases
The thiazole ring is a prominent heterocyclic scaffold found in a variety of biologically active compounds and pharmaceuticals.[1][3] Its unique structural features, including the presence of nitrogen and sulfur atoms, allow for diverse interactions with biological targets. When combined with the azomethine (-C=N-) group of a Schiff base, the resulting molecule often exhibits enhanced biological activity.[2] Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2]
The specific precursor, this compound (CAS 383143-98-4), provides a versatile platform for generating a library of novel Schiff bases. The ethylphenyl substituent at the 4-position of the thiazole ring can influence the lipophilicity and steric properties of the final compounds, potentially modulating their pharmacokinetic and pharmacodynamic profiles. This guide will focus on the synthetic route to produce these Schiff bases and explore their potential in drug development.
Synthesis of Schiff Bases: A Step-by-Step Protocol
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Materials and Reagents
-
This compound
-
Various primary amines (e.g., substituted anilines, aliphatic amines)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Sodium Sulfate (optional, for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol: Conventional Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1 equivalent of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash it with cold ethanol, and dry it in a vacuum oven. If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol, methanol) is a common method for purification. Column chromatography on silica gel may also be employed if necessary.
Protocol: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave-assisted synthesis offers a more environmentally friendly and efficient alternative to conventional heating.[1]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the primary amine. A few drops of a solvent like ethanol can be added.
-
Irradiation: Place the vessel in a microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically 5-15 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional method.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases must be confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations | Interpretation |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new strong band in the region of 1600-1650 cm⁻¹ for the C=N (imine) bond.[4] | Confirmation of the formation of the azomethine group. |
| ¹H NMR | Disappearance of the aldehyde proton signal (around 9-10 ppm). Appearance of a new singlet in the region of 8-9 ppm corresponding to the proton of the azomethine group (-CH=N-).[4][6] Signals for the aromatic and aliphatic protons of the starting materials will also be present, potentially with slight shifts. | Confirmation of the imine bond formation and the overall proton environment of the molecule. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). Appearance of a new signal for the imine carbon in the range of 150-165 ppm.[6] | Confirmation of the formation of the C=N bond and the carbon framework of the molecule. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the Schiff base product. | Determination of the molecular weight and confirmation of the molecular formula. |
Applications in Drug Development
Schiff bases derived from thiazole scaffolds have demonstrated a wide array of pharmacological activities, making them promising candidates for drug discovery and development.
Biological Activities
-
Antimicrobial Activity: Thiazole-based Schiff bases have shown significant activity against a range of bacterial and fungal strains.[2][3][7] The imine nitrogen is thought to play a crucial role in their mechanism of action, potentially by forming hydrogen bonds with active sites of microbial enzymes.[2]
-
Anticancer Activity: Many thiazole Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] Their ability to chelate metal ions and interact with biomolecules like DNA and proteins is believed to contribute to their anticancer properties.
-
Antioxidant Activity: Several studies have reported the antioxidant potential of these compounds, which is crucial for combating oxidative stress-related diseases.[2][3]
-
Anti-inflammatory Activity: The anti-inflammatory properties of some thiazole Schiff bases have also been documented.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of these Schiff bases can be fine-tuned by modifying the substituents on the primary amine. Introducing different functional groups (e.g., halogens, hydroxyl, methoxy) on the aromatic ring of an aniline derivative can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Experimental Workflow and Logic
Caption: Experimental workflow from synthesis to application.
Conclusion
The synthesis of Schiff bases from this compound presents a straightforward and versatile approach to generating novel compounds with significant therapeutic potential. The protocols outlined in this guide, along with the detailed characterization methods and discussion of applications, provide a solid foundation for researchers to explore this promising class of molecules. Further investigation into the structure-activity relationships of these compounds could lead to the discovery of potent new drug candidates.
References
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J. Chem. Pharm. Res., 2017, 9(5):140-144. ([Link])
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-
Molecules 2006, 11, 206-215. ([Link])
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Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. ([Link])
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General schemes for the synthesis of Schiff base-based thiazole and its derivatives. ([Link])
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-
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Acta Scientific Medical Sciences 3.8 (2019): 82-89. ([Link])
-
Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. ([Link])
-
Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl)-2-aminothiazole. ([Link])
-
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-
International Journal of Drug Delivery Technology. 2020;10(4):581-586. ([Link])
-
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Application Notes and Protocols: Versatile Derivatization of the Aldehyde Group in 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Introduction: The Strategic Importance of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in Medicinal Chemistry
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The compound this compound serves as a pivotal intermediate in the synthesis of novel molecular entities. The aldehyde functional group at the C2 position is a versatile handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of libraries of compounds for drug discovery and development. This guide provides an in-depth exploration of several key derivatization strategies for this aldehyde, offering detailed protocols and the scientific rationale behind the experimental choices.
Core Derivatization Strategies
The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing character of the thiazole ring, makes it highly susceptible to nucleophilic attack. This reactivity is harnessed in several classical and contemporary organic reactions to build molecular complexity. We will focus on the following high-utility transformations:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.
-
Reductive Amination: A robust method for the introduction of diverse amine functionalities.
-
Wittig Reaction: For the stereoselective formation of alkenes.
-
Schiff Base and Hydrazone Formation: Creating key intermediates for further elaboration or as final bioactive compounds.
Knoevenagel Condensation: Crafting α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[4][5][6] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and precursors to a variety of other functional groups.
Scientific Rationale
The choice of a weak base, such as piperidine or triethylamine, is crucial. A strong base could lead to self-condensation of the aldehyde or other undesired side reactions. The active methylene compound, flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), readily forms a stabilized carbanion in the presence of the base. This carbanion then acts as the nucleophile, attacking the carbonyl carbon of the thiazole-2-carbaldehyde. The subsequent dehydration of the aldol-type intermediate is typically spontaneous, driven by the formation of a conjugated system.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Protocol 1: Synthesis of 2-(4-(4-Ethylphenyl)thiazol-2-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 g, 4.6 mmol)
-
Malononitrile (0.33 g, 5.0 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired compound.
-
-
Self-Validation/Characterization:
-
Appearance: Yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, =CH), 7.90 (d, J=8.0 Hz, 2H, Ar-H), 7.75 (s, 1H, thiazole-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 2.70 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃).
-
IR (KBr, cm⁻¹): 2220 (C≡N), 1590 (C=C).
-
| Reactant | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-3 | ~90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-4 | ~85 |
Table 1: Summary of Knoevenagel Condensation Conditions and Yields.
Reductive Amination: Accessing a Diverse Amine Landscape
Reductive amination is a highly efficient method for forming C-N bonds.[7] It proceeds via the initial formation of a Schiff base (imine) or an enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate.
Scientific Rationale
The reaction is typically carried out in a slightly acidic medium to facilitate the dehydration step in imine formation. A key aspect of this reaction is the choice of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents because they are mild enough to selectively reduce the protonated imine in the presence of the starting aldehyde. This chemoselectivity is crucial for high yields and prevents the reduction of the aldehyde to an alcohol.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol 2: Synthesis of N-((4-(4-Ethylphenyl)thiazol-2-yl)methyl)aniline
-
Materials:
-
This compound (1.0 g, 4.6 mmol)
-
Aniline (0.47 mL, 5.1 mmol)
-
Sodium triacetoxyborohydride (1.2 g, 5.5 mmol)
-
Glacial Acetic Acid (2-3 drops)
-
Methanol (25 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and aniline in methanol.
-
Add a few drops of glacial acetic acid and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
-
Self-Validation/Characterization:
-
Appearance: Off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.0 Hz, 2H, Ar-H), 7.45 (s, 1H, thiazole-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 7.20 (t, J=7.5 Hz, 2H, aniline-H), 6.75 (t, J=7.5 Hz, 1H, aniline-H), 6.65 (d, J=7.5 Hz, 2H, aniline-H), 4.60 (s, 2H, -CH₂-N), 4.20 (br s, 1H, -NH-), 2.70 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₁₉N₂S⁺: 295.13, found 295.1.
-
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method to convert aldehydes and ketones into alkenes with good control over the position of the double bond.[8][9][10] The reaction involves a phosphonium ylide, which acts as a nucleophile.
Scientific Rationale
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.[8][9]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig Reaction.
Protocol 3: Synthesis of 4-(4-Ethylphenyl)-2-vinyl-1,3-thiazole
-
Materials:
-
Methyltriphenylphosphonium bromide (2.0 g, 5.6 mmol)
-
n-Butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol)
-
This compound (1.0 g, 4.6 mmol)
-
Dry Tetrahydrofuran (THF) (30 mL)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
-
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting orange-red solution at 0 °C for 1 hour.
-
Add a solution of this compound in dry THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product.
-
-
Self-Validation/Characterization:
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.0 Hz, 2H, Ar-H), 7.40 (s, 1H, thiazole-H), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 6.80 (dd, J=17.5, 11.0 Hz, 1H, -CH=), 5.90 (d, J=17.5 Hz, 1H, =CH₂), 5.40 (d, J=11.0 Hz, 1H, =CH₂), 2.70 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃).
-
MS (EI): m/z 215 [M]⁺.
-
Schiff Base and Hydrazone Formation: Versatile Intermediates
The condensation of the aldehyde with primary amines or hydrazines provides Schiff bases and hydrazones, respectively. These derivatives are not only important synthetic intermediates but also exhibit a wide range of biological activities themselves.[1][11][12][13]
Scientific Rationale
These condensation reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. A small amount of acid, such as acetic acid, is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the reaction to completion.
Protocol 4: Synthesis of a Schiff Base Derivative
-
Materials:
-
This compound (1.0 g, 4.6 mmol)
-
4-Fluoroaniline (0.56 g, 5.0 mmol)
-
Glacial Acetic Acid (2-3 drops)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve this compound and 4-fluoroaniline in ethanol.
-
Add a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
-
Self-Validation/Characterization:
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.60 (s, 1H, -CH=N-), 7.95 (d, J=8.0 Hz, 2H, Ar-H), 7.80 (s, 1H, thiazole-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.25-7.15 (m, 4H, aniline-H), 2.70 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃).
-
Protocol 5: Synthesis of a Hydrazone Derivative
-
Materials:
-
This compound (1.0 g, 4.6 mmol)
-
Hydrazine hydrate (0.25 mL, 5.1 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a solution of the aldehyde in ethanol, add hydrazine hydrate dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The hydrazone usually precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry.
-
-
Self-Validation/Characterization:
-
Appearance: White to pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.80 (s, 1H, -NH-), 8.20 (s, 1H, -CH=N-), 7.90 (d, J=8.0 Hz, 2H, Ar-H), 7.70 (s, 1H, thiazole-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 2.70 (q, J=7.6 Hz, 2H, -CH₂-), 1.25 (t, J=7.6 Hz, 3H, -CH₃).[1]
-
Conclusion
The aldehyde group of this compound offers a rich platform for chemical diversification. The protocols detailed herein for Knoevenagel condensation, reductive amination, Wittig reaction, and Schiff base/hydrazone formation provide robust and reproducible methods for generating a wide array of derivatives. These application notes are intended to empower researchers in drug discovery and organic synthesis to efficiently explore the chemical space around this privileged thiazole scaffold, paving the way for the development of novel therapeutic agents.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antimicrobial activities of new metal complexes derived from (E)-3-((5-phenyl-1,3,4-oxadiazol-2-ylimino)methyl)naphthalen-2-ol. Bioinorganic Chemistry and Applications, 2012, 892873. [Link]
-
Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. (n.d.). ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig reaction. (2023, December 27). In Wikipedia. [Link]
-
Chidananda, N., Poojary, B., Vittal, S., Shenoy, S., Shetty, P., & Tangavelu, A. (2013). Synthesis, characterization, and biological evaluation of some N-aryl hydrazones and their 2,3-disubstituted-4-thiazolidinone derivatives. Medicinal Chemistry Research, 22(11), 5367-5377. [Link]
-
The Wittig reaction. (2019, January 9). [Video]. YouTube. [Link]
-
Ispir, E., & Toroglu, S. (2013). New hydrazones bearing thiazole scaffold: Synthesis, characterization, antimicrobial, and antioxidant investigation. Journal of the Serbian Chemical Society, 78(11), 1635-1647. [Link]
-
Moloney, G. P., Martin, G. R., Mathews, N., & MacLennan, S. (1999). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of Organic Chemistry, 64(22), 8335-8338. [Link]
-
Wittig Reaction. (2024, April 6). Chem-Station. [Link]
-
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023, July 24). ACS Omega. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). Pharmaceuticals. [Link]
-
4-Methyl-1,3-thiazole-2-carbaldehyde. (n.d.). PubChem. [Link]
-
Alemu, T. T., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 66. [Link]
-
Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (2024, November 4). RSC Advances. [Link]
-
This compound. (n.d.). CRO SPLENDID LAB. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019, February 1). Catalysts. [Link]
-
Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. (n.d.). ResearchGate. [Link]
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (n.d.). JOCPR. [Link]
-
Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. (n.d.). IOSR Journal of Applied Chemistry. [Link]
-
383143-98-4| Chemical Name : this compound. (n.d.). Pharmaffiliates. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). Molecules. [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025, January 20). Molecules. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). Catalysts. [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). Scientific Reports. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Answering to a Senior Application Scientist.
Welcome to the dedicated technical support guide for the synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common synthetic challenges, offering field-proven solutions and explaining the chemical principles behind them to empower your experimental design and execution.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is typically approached as a two-stage process: first, the construction of the core 4-arylthiazole ring, followed by the introduction of the formyl group at the C2 position.
-
Stage 1: Hantzsch Thiazole Synthesis. This classic and robust method involves the condensation of an α-haloketone with a thioamide to form the thiazole heterocycle.[1][2] For this target, 2-bromo-1-(4-ethylphenyl)ethanone is reacted with thioformamide.
-
Stage 2: Formylation. The C2 proton of the thiazole ring is the most acidic, making this position susceptible to deprotonation and subsequent electrophilic attack.[3] The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich heterocycles and is well-suited for this transformation.[4][5] An alternative is deprotonation with a strong organometallic base followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3][6]
This guide will focus on the Hantzsch synthesis followed by the Vilsmeier-Haack formylation, as it represents a common and scalable route.
Workflow for Synthesis of this compound
Caption: Overall synthetic workflow from starting materials to the final product.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield in Hantzsch Thiazole Ring Formation
Q: My Hantzsch reaction to synthesize 4-(4-ethylphenyl)thiazole is giving a very low yield or failing completely. What are the likely causes?
A: Low yields in the Hantzsch synthesis are a common problem that can typically be traced back to three areas: reactant quality, reaction conditions, or unintended side reactions.[7]
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Impure Starting Materials | The α-haloketone (2-bromo-1-(4-ethylphenyl)ethanone) can be unstable and decompose, releasing HBr and leading to self-condensation or polymerization. Impurities in the thioamide can inhibit the reaction.[8] | Verify the purity of your starting materials via NMR or melting point analysis. If the α-haloketone appears discolored (yellow/brown), consider purifying it by recrystallization before use. |
| Suboptimal Reaction Conditions | The reaction rate is sensitive to temperature and solvent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. The solvent choice affects the solubility of reactants and the reaction kinetics.[7][8] | Temperature: If TLC shows significant starting material remaining after the standard reaction time, gradually increase the temperature or prolong the reaction time. Monitor closely for the appearance of decomposition products (darkening of the mixture). Solvent: Ethanol is a common choice, but if solubility is an issue, consider other solvents like methanol or 1-butanol.[1][7] Ensure the solvent is of appropriate grade. |
| Decomposition/Side Reactions | Thioamides can be unstable, particularly under harsh acidic or basic conditions. The Hantzsch mechanism involves several intermediates; if any are unstable under the reaction conditions, side pathways can dominate.[7] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. If the reaction mixture darkens significantly, decomposition is likely. Consider lowering the temperature. A basic workup with a mild base like sodium bicarbonate solution is often used to neutralize any generated HBr.[1] |
Issue 2: Poor Results from Vilsmeier-Haack Formylation
Q: I'm attempting the Vilsmeier-Haack formylation on my 4-(4-ethylphenyl)thiazole intermediate, but I'm seeing no product, a low yield, or a complex mixture of products. What's going wrong?
A: The Vilsmeier-Haack reaction is powerful but requires careful control of conditions. The issues you're facing often relate to reagent preparation, reaction execution, or regioselectivity.[4][9]
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Vilsmeier Reagent Instability/Improper Formation | The Vilsmeier reagent (a chloroiminium salt) is formed from the reaction of POCl₃ and DMF.[4] This reaction is exothermic and the reagent is sensitive to moisture. Using old or wet reagents, or allowing the temperature to rise uncontrollably during preparation, will lead to inactive reagent and failure of the formylation. | Use freshly distilled or newly opened POCl₃ and anhydrous DMF. Prepare the reagent in situ by adding POCl₃ dropwise to chilled DMF (0°C) with vigorous stirring.[4] Maintain the temperature below 5°C during addition. A precipitate of the Vilsmeier salt may form; this is normal, but a co-solvent like dichloromethane (DCM) can be added to improve solubility if stirring becomes difficult.[4] |
| Incorrect Regioselectivity | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While the C2 position of thiazole is acidic, the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack.[3][10] Formylation may be occurring at the C5 position, leading to an isomeric byproduct. | Confirm Product Structure: Use ¹H NMR to confirm the position of the aldehyde. The C2-H proton signal (typically ~8.8 ppm) should disappear and be replaced by an aldehyde proton signal (~10 ppm). A signal remaining around 7.3-8.0 ppm would indicate the C5-H is still present. Optimize Conditions: Regioselectivity can sometimes be influenced by solvent and temperature. While not always predictable, exploring different conditions may favor C2 formylation. In some cases, formylation via the organometallic route (deprotonation at C2) offers superior regiocontrol.[6] |
| Incomplete Reaction or Difficult Workup | The thiazole ring is only moderately activated, and formylation may require forcing conditions. Furthermore, the workup is critical: the intermediate iminium salt must be hydrolyzed to release the aldehyde. Incomplete hydrolysis will result in low yields of the desired product. | Reaction Conditions: After adding the thiazole substrate to the Vilsmeier reagent, allow it to stir at room temperature before gradually heating (e.g., to 60-80°C).[11] Monitor the reaction by TLC until the starting material is consumed. Workup: Ensure complete hydrolysis by pouring the reaction mixture onto crushed ice and then neutralizing with a suitable base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic. Stirring vigorously for a period during hydrolysis can improve the yield. |
Troubleshooting Decision Tree for Low Yield
Sources
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- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Common side products in the synthesis of 4-arylthiazole-2-carbaldehydes
Welcome to the technical support center for the synthesis of 4-arylthiazole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important class of heterocyclic compounds. Here, we combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-arylthiazole-2-carbaldehydes?
A1: The two most prevalent synthetic strategies are:
-
The Hantzsch Thiazole Synthesis followed by formylation: This is a classic and versatile method. It involves the initial construction of the 4-arylthiazole core by reacting an α-haloarylketone with a thioamide.[1][2] The resulting thiazole is then formylated at the 2-position, typically using the Vilsmeier-Haack reaction.[3][4][5]
-
Direct Synthesis using Thioformamide: A more direct approach involves the Hantzsch reaction between an α-haloarylketone and thioformamide.[6] This method introduces the 2-unsubstituted thiazole, which can then be formylated.
Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the likely causes?
A2: Low yields in the Hantzsch synthesis are a common issue. The primary factors to investigate are:
-
Purity of Reactants: The α-haloarylketone and thioamide must be of high purity. Impurities can lead to a cascade of side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for your specific substrates.
-
Stability of Thioamide: Thioamides can be unstable, especially under acidic conditions, leading to decomposition and reduced availability for the main reaction.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What could these side products be?
A3: The formation of multiple products is a frequent challenge. Depending on the synthetic route and reaction conditions, you may be observing one or more of the following side products, which we will discuss in detail in the troubleshooting section:
-
Unreacted Starting Materials: Incomplete reaction is a common reason for multiple spots.
-
Over-oxidation of the Aldehyde: The desired carbaldehyde can be oxidized to the corresponding carboxylic acid.
-
Cannizzaro Reaction Products: Under basic conditions, the aldehyde can undergo disproportionation to yield a primary alcohol and a carboxylic acid.[7][8][9][10][11]
-
Byproducts from Vilsmeier-Haack Formylation: If you are using this method, incomplete hydrolysis of the Vilsmeier intermediate can lead to iminium salt impurities.
-
Dimerization of the Product: Thiazole-2-carbaldehydes can potentially dimerize under certain conditions.
Troubleshooting Guide: Common Side Products and Solutions
This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting steps.
Issue 1: Formation of 4-Arylthiazole-2-carboxylic Acid
-
Question: My final product is contaminated with a more polar impurity which I suspect is the carboxylic acid. How can I prevent this and purify my product?
-
Answer:
-
Causality: The aldehyde group in your target molecule is susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at elevated temperatures, or if oxidizing agents are inadvertently present.[12][13][14][15] The workup conditions can also contribute to oxidation.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control Reaction Temperature: Avoid excessive heating, as this can accelerate oxidation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Purification Strategy: The carboxylic acid byproduct can typically be removed by a mild basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer. Be cautious, as prolonged exposure to strong base can trigger other side reactions.
-
-
Issue 2: Presence of 4-Aryl-2-(hydroxymethyl)thiazole and 4-Arylthiazole-2-carboxylic Acid (Cannizzaro Products)
-
Question: I'm observing two additional spots in my TLC, one more polar and one less polar than my desired aldehyde. Could this be from a Cannizzaro reaction?
-
Answer:
-
Causality: The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde.[8][9][10] If your reaction workup or purification involves strong basic conditions (e.g., concentrated NaOH or KOH), two molecules of your aldehyde can react to form the corresponding primary alcohol and carboxylic acid.[7][11]
-
Troubleshooting Protocol:
-
Avoid Strong Bases: During workup, use a milder base like sodium bicarbonate or dilute sodium carbonate solution to neutralize any acid.
-
pH Control: Carefully monitor the pH during any basic washes and avoid letting it become too high.
-
Purification: If these byproducts have already formed, they can be separated from the desired aldehyde by column chromatography on silica gel.
-
-
Issue 3: Incomplete Formylation or Vilsmeier-Haack Related Impurities
-
Question: After my Vilsmeier-Haack formylation and workup, I still see some starting 4-arylthiazole, and my product has a persistent color. What's going on?
-
Answer:
-
Causality: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from DMF and a chlorinating agent like POCl₃.[3][4][5] Incomplete reaction can leave unreacted starting material. The final step of the reaction is the hydrolysis of an iminium salt intermediate.[4] If this hydrolysis is incomplete, the charged iminium salt can persist as a colored impurity.
-
Troubleshooting Protocol:
-
Ensure Complete Vilsmeier Reagent Formation: Allow sufficient time for the formation of the Vilsmeier reagent before adding your thiazole substrate.
-
Optimize Reaction Conditions: The formylation of less reactive thiazoles may require higher temperatures or longer reaction times.
-
Thorough Hydrolysis: Ensure complete hydrolysis of the iminium intermediate during workup. This is typically achieved by adding the reaction mixture to ice water and then adjusting the pH. Gentle heating of the aqueous solution can sometimes facilitate the hydrolysis of stubborn iminium salts.
-
Purification: Any remaining starting material and the polar iminium salt can be separated from the desired aldehyde by column chromatography.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylthiazole (Hantzsch Synthesis)
This protocol outlines a general procedure for the synthesis of the 4-phenylthiazole core.
Materials:
-
2-Bromoacetophenone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.
-
Add thioformamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 4-Phenylthiazole
This protocol describes the formylation of the pre-formed thiazole ring.
Materials:
-
4-Phenylthiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4-phenylthiazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 4-phenylthiazole-2-carbaldehyde by column chromatography.
Data Summary
| Side Product | Typical Cause | Prevention Strategy | Purification Method |
| 4-Arylthiazole-2-carboxylic Acid | Oxidation of the aldehyde | Inert atmosphere, controlled temperature | Basic wash (e.g., NaHCO₃ solution) |
| 4-Aryl-2-(hydroxymethyl)thiazole | Cannizzaro reaction (strong base) | Use of mild base (e.g., NaHCO₃) | Column chromatography |
| Iminium Salt Intermediate | Incomplete hydrolysis (Vilsmeier) | Thorough aqueous workup, gentle heating | Column chromatography |
Visualizing Reaction Pathways
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Logic for Impurities
Caption: Troubleshooting logic for common impurities.
References
-
Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. [Link]
-
ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthetic applications of the Cannizzaro reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
-
Organic Reactions. (n.d.). The Cannizzaro Reaction. [Link]
-
International Journal of ChemTech Research. (2015). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [Link]
-
Molbank. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. [Link]
-
ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Journal of the Indian Chemical Society. (n.d.). Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. [Link]
-
International Journal of Research in Pharmaceutical and Biomedical Sciences. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
The Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. [Link]
-
Jasperse, J. (n.d.). Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
-
RSC Advances. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. [Link]
-
The Australian National University. (n.d.). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. [Link]
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Technical Support Center: Synthesis of Thiazole Derivatives
Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, we address common challenges encountered in the laboratory, offering scientifically grounded explanations and practical, field-proven solutions to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of thiazole derivatives, with a primary focus on the widely-used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can be traced back to several critical factors.[1][2][3] A systematic approach to troubleshooting is essential.
Causality & Recommended Actions:
-
Purity of Starting Materials: This is the most common culprit. Impurities in your α-haloketone or thioamide can engage in side reactions, consuming your reactants and complicating purification.[1][4]
-
α-Haloketones: These reagents can be unstable. Ensure they are freshly prepared or have been stored appropriately (cold and dark) to prevent decomposition.[5]
-
Thioamides/Thioureas: The stability of the thioamide can be a limiting factor, particularly in acidic conditions.[6] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is highly susceptible to oxidation, identifiable by the formation of a yellow disulfide dimer precipitate.[1][7]
-
Verification: Always verify the purity of your starting materials using techniques like NMR or by checking their melting points before commencing the reaction.[1] Using high-purity or freshly purified reagents is paramount.[1][5]
-
-
Reaction Conditions: The delicate balance of temperature, solvent, and reaction time is crucial for success.
-
Temperature: While some Hantzsch reactions proceed at room temperature, many require heating to overcome the activation energy.[4] A modest increase in temperature may be necessary if you observe no product formation. However, be cautious, as excessive heat can promote side reactions and decomposition.[5]
-
Solvent: The choice of solvent is critical as it affects reaction rates and yields by influencing the solubility of reactants and intermediates.[1] Alcohols like ethanol and methanol are common, but for some multi-component syntheses, other solvents like 1-butanol or even water have proven effective.[1] In some cases, anhydrous solvents are recommended as the presence of water can be detrimental.[1] A solvent screen for your specific substrates is often a worthwhile optimization step.[4]
-
Reaction Time: Incomplete conversion due to insufficient reaction time is a frequent issue. Conversely, prolonged reaction times can lead to the formation of degradation products.[5] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[1][4]
-
Below is a logical workflow for troubleshooting low-yield issues:
Caption: A logical workflow for troubleshooting low Hantzsch synthesis yields.
Issue 2: Formation of Multiple Products & Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions, and how can I improve selectivity?
Answer: The formation of multiple products is a clear indicator of competing reaction pathways. In the Hantzsch synthesis, the most notable side reaction is the formation of an isomeric byproduct, particularly when using N-monosubstituted thioureas.[5][8]
Causality & Recommended Actions:
-
Isomer Formation (Regioselectivity Issue): The condensation of an α-haloketone with an N-monosubstituted thiourea can yield either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4][9] The outcome is highly dependent on the pH of the reaction medium.[5][9]
-
To favor the 2-amino isomer (desired product): Conduct the reaction in a neutral or slightly basic medium.[4][5] This is the generally favored pathway under standard Hantzsch conditions.
-
To favor the 2-imino isomer: Performing the reaction under strongly acidic conditions (e.g., in 10M HCl-EtOH) will promote the formation of this isomer.[4][9]
-
Control of pH: Maintaining a neutral or slightly basic pH is a key strategy to minimize the formation of the imino side product.[8]
-
-
Other Byproducts: The formation of bis-thiazoles or other condensation byproducts can also occur.[1]
-
Stoichiometry: Ensure the reactant stoichiometry is accurate.
-
Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of these byproducts.[1] Again, monitoring the reaction by TLC is crucial to identify the point of maximum desired product formation before significant byproduct accumulation.[1]
-
The following diagram illustrates the competing pathways leading to regioisomers:
Caption: Competing pathways leading to regioisomers from N-substituted thioureas.
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize my thiazole derivative, but I'm struggling with its purification. What are the best practices?
Answer: Purification is a critical step to obtaining your final, high-purity compound. The strategy will depend on the physical properties of your thiazole derivative and the nature of the impurities.
Recommended Purification Protocols:
-
Precipitation and Filtration: Many thiazole products, particularly 2-aminothiazoles, are poorly soluble in water.[2] The reaction mixture can often be poured into a weak base solution (e.g., 5% Na₂CO₃) to neutralize the hydrohalide salt formed during the reaction, causing the neutral product to precipitate.[2][10] The resulting solid can then be isolated by filtration through a Buchner funnel, washed with water, and air-dried.[1][2]
-
Recrystallization: For solid products, recrystallization is a powerful technique for removing impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Ethanol is often a good starting point for recrystallization of thiazole derivatives.[11]
-
Column Chromatography: If precipitation and recrystallization are insufficient, or if your product is an oil, column chromatography is the method of choice for separating the desired product from side products and unreacted starting materials.[8] A systematic approach to developing a solvent system using TLC is recommended prior to running the column.
Table 1: Comparison of Purification Techniques for Thiazole Derivatives
| Technique | Best Suited For | Advantages | Disadvantages |
| Precipitation/Filtration | Crystalline, water-insoluble solids | Simple, fast, and effective for removing soluble impurities.[2] | Not effective for removing insoluble impurities or those with similar solubility to the product. |
| Recrystallization | Crystalline solids | Can yield very high purity product. | Can be time-consuming; some product loss is inevitable. |
| Column Chromatography | Oils or complex mixtures of solids | Highly effective for separating compounds with different polarities. | Can be labor-intensive and require significant solvent volumes. |
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of the α-haloketone (e.g., bromo vs. chloro)? The reactivity of α-haloketones follows the order I > Br > Cl. α-bromoketones are frequently used as they offer a good balance of reactivity and stability.[12] Chloroacetones are also common.[13] The choice may depend on the specific thioamide used and the desired reaction rate.
Q2: Are there "greener" or safer alternatives to the classical Hantzsch synthesis? Yes, significant progress has been made in developing more environmentally benign methods.[12] These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[8][12][14]
-
Ultrasonic irradiation: This method can also decrease reaction times compared to conventional heating.[15]
-
One-pot, multi-component reactions: These approaches improve efficiency and reduce waste by combining several synthetic steps into a single procedure.[8][12][15]
-
Use of greener solvents or solvent-free conditions: Reactions in water, or without any solvent, are being increasingly explored.[4][12]
Q3: When should I consider an alternative synthesis route like the Cook-Heilbron or Gabriel synthesis? These are valuable alternatives for specific substitution patterns:
-
Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[8][16][17]
-
Gabriel Synthesis: This route involves the reaction of an acylaminoketone with phosphorus pentasulfide and is effective for producing 2,5-disubstituted thiazoles.[6][17]
Q4: How can I confirm the structure of my synthesized thiazole and identify impurities? A combination of spectroscopic techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The aromatic protons of the thiazole ring typically appear in the region of 7.27-8.77 ppm in the ¹H NMR spectrum, which is indicative of the ring's aromaticity.[6][18] NMR can also reveal the presence and structure of impurities.[19][20]
-
FT-IR Spectroscopy: This can confirm the presence of key functional groups and the disappearance of starting material carbonyls.[21]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[21]
-
Certificate of Analysis (CoA): When sourcing starting materials, always review the CoA to understand the purity and potential impurities.[22]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a self-validating system for a common Hantzsch synthesis, providing a reliable method for producing a representative 2-aminothiazole derivative.[2]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water (for washing)
Equipment:
-
20 mL scintillation vial with stir bar
-
Hot plate with stirring function
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Note: A slight excess of the more soluble and easily removed thiourea is used to ensure complete consumption of the α-haloketone.[10]
-
Solvent Addition: Add 5 mL of methanol to the vial and add a magnetic stir bar.[2]
-
Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes. The aromaticity of the final thiazole product is a strong thermodynamic driving force for the reaction.[10]
-
Cooling: After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.[2] At this stage, the product exists as its hydrobromide salt, which is soluble in the methanol.[10]
-
Work-up and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. Causality: The weak base neutralizes the HBr salt, converting the charged thiazolium ion into the neutral thiazole, which is insoluble in the aqueous methanol mixture and precipitates out.[10]
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of water to ensure a good seal. Filter the precipitated product.[1][2]
-
Washing: Wash the collected solid (the filter cake) with water to remove any remaining sodium carbonate and other water-soluble impurities like excess thiourea.[2]
-
Drying: Carefully transfer the solid product to a tared watchglass and allow it to air dry completely.[1]
-
Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR and IR spectra to confirm its identity and purity.[2]
Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
References
- BEPLS. (2024).
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- Organic Chemistry Portal. Thiazole synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate.
- PMC - NIH. Thiazole formation through a modified Gewald reaction.
- SynArchive. Hantzsch Thiazole Synthesis.
- BenchChem. Optimization of reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
- BenchChem.
- Wikipedia. Thiazole.
- BenchChem. Identifying side reactions in the Hantzsch synthesis of thiazoles.
- University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles.
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
- MDPI.
- CUTM Courseware. Thiazole.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Malaysian Journal of Fundamental and Applied Sciences.
- PMC - PubMed Central. Thiazole Ring—A Biologically Active Scaffold.
- ResearchGate. (2025).
- Magnetic Resonance in Chemistry. (2012).
- ResearchGate. (2022).
- PMC - NIH.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (2023).
- BenchChem.
- ResearchGate. (2025).
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (2021).
- ResearchGate. (2025).
- YouTube. (2019). synthesis of thiazoles.
- YouTube. (2020).
- Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
- PMC - NIH.
- YouTube. (2025).
- Google Patents. Processes for preparing thiazole carboxylic acids.
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Thiazole Compounds
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiazole-containing molecules. The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals, making its efficient synthesis a critical task.[1][2]
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic outcomes. We will focus primarily on the Hantzsch thiazole synthesis, a robust and widely adopted method first described in 1887, valued for its reliability and the accessibility of its starting materials.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Hantzsch thiazole synthesis to provide a solid foundation for experimental design.
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring system.[5][6] For example, reacting 2-bromoacetophenone (an α-haloketone) with thiourea (a thioamide) yields 2-amino-4-phenylthiazole.[1] This method is exceptionally versatile, allowing for the introduction of various functional groups into the final thiazole structure.[7]
Q2: What is the general mechanism of the Hantzsch reaction?
The reaction proceeds through a well-established multi-step pathway.[4]
-
S-Alkylation: The process begins with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone. This is a classic SN2 reaction that forms an isothioamide intermediate.[1][8]
-
Cyclization: This is followed by an intramolecular condensation, where the nitrogen atom of the intermediate attacks the carbonyl carbon.[8]
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[9]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Q3: What are the most critical reaction parameters to control?
Successful thiazole synthesis hinges on the careful control of several key parameters:
-
Reactant Purity: The purity of both the α-haloketone and the thioamide is paramount to avoid side reactions.[10][11]
-
Temperature: Most Hantzsch syntheses require heating to overcome the activation energy.[9][11] However, excessive heat can promote byproduct formation.[4]
-
Solvent: The solvent's polarity influences the solubility of reactants and intermediates, directly affecting reaction kinetics and yield.[10]
-
Acidity (pH): The pH of the reaction medium is crucial for controlling the formation of certain isomers, particularly when using substituted thioamides.[11][12]
Q4: Are catalysts necessary for the Hantzsch synthesis?
While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance efficiency, reduce reaction times, and improve yields under milder conditions.[2][13] For instance, heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to be highly effective and reusable.[14][15] Other catalytic systems involving palladium, copper, or even green organocatalysts have also been developed.[16][17]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
Caption: A decision workflow for troubleshooting low-yield reactions.
Issue 1: Low or No Product Yield
Q: My reaction yield is disappointingly low. What are the first things I should check?
A: Low yield is a common issue that can often be resolved by systematically reviewing your experimental setup.
-
Verify Reactant & Solvent Purity: This is the most frequent cause of low yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions.[11] The presence of water can also be detrimental; using anhydrous solvents is often recommended.[10] Precursors like 2-aminothiophenol are particularly prone to oxidation, which can be identified by the formation of a yellow disulfide precipitate and will significantly lower yields.[10]
-
Action: Verify the purity of your starting materials using NMR or melting point analysis. Use freshly purified materials and anhydrous solvents.
-
-
Optimize Reaction Temperature & Time: The Hantzsch synthesis often requires heating, typically in the range of 65-100°C for solvents like methanol or ethanol.[11][13] If the reaction is sluggish at room temperature, gradually increase the heat.[4] Conversely, if you observe significant decomposition or multiple products, the temperature may be too high.
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11] Extend the reaction time if starting materials are still present or optimize the temperature to find a balance between reaction rate and selectivity. Modern approaches like microwave irradiation can dramatically reduce reaction times from hours to minutes.[11]
-
-
Re-evaluate Your Solvent Choice: The solvent plays a critical role. While polar protic solvents like methanol and ethanol are common, the optimal choice depends on the specific substrates.[10] In some cases, other solvents like 1-butanol, 2-propanol, or even water can be effective.[2][13]
-
Action: If yield remains low, perform a solvent screen to identify the optimal medium for your specific reactants.[11]
-
Issue 2: Formation of Multiple Products & Isomers
Q: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I improve selectivity?
A: The formation of multiple products often points to side reactions or issues with regioselectivity, which can be controlled by adjusting reaction conditions.
-
Isomeric Byproducts: A common side reaction, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole.[10]
-
Controlling Regioselectivity: When using N-monosubstituted thioureas, the condensation with an α-haloketone can produce two different regioisomers. The acidity of the medium is the critical factor for controlling this outcome.[11][12]
-
To favor 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent. This is the generally favored pathway under standard Hantzsch conditions.[11][12]
-
To favor 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under strongly acidic conditions (e.g., using 10M-HCl in ethanol) can drive the reaction toward this isomer.[11][12]
-
Issue 3: Purification Challenges
Q: My product is not precipitating during the work-up. How can I effectively isolate my thiazole compound?
A: The Hantzsch thiazole product is often poorly soluble in water and can be readily precipitated from the reaction mixture upon neutralization.[1] If this fails, other purification methods are necessary.
-
Standard Work-up: The typical procedure involves cooling the reaction mixture and pouring it into a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃).[1] This neutralizes the hydrohalic acid byproduct (e.g., HBr) and causes the neutral thiazole product to precipitate. The solid can then be isolated by simple filtration.[9]
-
Troubleshooting Precipitation: If the product does not precipitate, it may be too soluble in the current solvent mixture or present in a very low concentration. Try removing the organic solvent (e.g., methanol) under reduced pressure before adding the basic aqueous solution. If the product oils out instead of precipitating, try scratching the inside of the flask with a glass rod to induce crystallization.
-
Alternative Purification: If precipitation is not feasible, standard chromatographic techniques are effective. Isolate the crude product by extraction with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate it, and purify the residue using column chromatography.
Data Tables & Experimental Protocols
Table 1: Solvent Selection Guide for Hantzsch Thiazole Synthesis
| Solvent(s) | Type | Typical Temperature | Notes | References |
| Methanol / Ethanol | Polar Protic | 65 - 100 °C | Most commonly used; good solubility for many thioamides and α-haloketones. | [10][11][13] |
| Water | Polar Protic | Reflux | A green and effective solvent for certain substrates, particularly in the presence of catalysts or for specific multicomponent reactions. | [2][10] |
| 1-Butanol / 2-Propanol | Polar Protic | Reflux | Higher boiling points can drive sluggish reactions to completion. | [2][10] |
| Trifluoroethanol | Polar Protic | 60 - 80 °C | Can be highly effective, possibly due to its high polarity and slightly acidic nature, which aids in solubilizing reactants. | [18] |
| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 80 - 100 °C | Good for dissolving poorly soluble starting materials. | [19] |
| Solvent-Free | N/A | Varies (often elevated) | Environmentally friendly approach that can lead to enhanced reaction rates and high yields. | [13] |
Table 2: Comparison of Catalytic Systems for Thiazole Synthesis
| Catalyst System | Synthesis Method | Reaction Time | Temperature | Avg. Yield (%) | Key Advantages | References |
| None (Classical) | Hantzsch | 30 min - 3.5 h | 65 - 100 °C | Variable, often high | Simple, no catalyst cost or removal needed. | [1][11] |
| Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch (Multicomponent) | 1.5 - 2 h (ultrasound) | Room Temp | 79 - 90% | Reusable, efficient under mild conditions, environmentally benign. | [2][14][15] |
| Iodine (I₂) with Asparagine | One-pot from methylcarbonyls | Not specified | 80 °C | High | Uses a green and non-toxic organocatalyst. | [17] |
| Palladium(II) Acetate | From vinyl azides | 12 h | 80 °C | Good | Highly selective construction of 2-aminothiazoles. | [16][17] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a standard laboratory procedure for synthesizing 2-amino-4-phenylthiazole via the Hantzsch reaction.[1][11]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~1.0 g)
-
Thiourea (7.5 mmol, ~0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial or a small round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring. A reflux condenser should be used if a round-bottom flask is employed.
-
Reaction: Maintain the temperature and stirring for 30 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[1]
-
Cooling: After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up and Precipitation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of a 5% Na₂CO₃ solution. Swirl the beaker to ensure thorough mixing. A precipitate should form.[1][9]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry completely. Determine the mass of the final product and calculate the percent yield.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Benchchem. (n.d.). Comparative analysis of different catalysts for thiazole synthesis.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- BEPLS. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Bouherrou, Z., et al. (2016).
- Benchchem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Bouherrou, Z., et al. (2016).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Chem Help Asap. (2020, November 5).
- Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767.
- O'Connor, L., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 797-803.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis [Image].
- BenchChem. (2025). Hantzsch Thiazole Synthesis: Technical Support Center.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
- Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole.
- SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- Figshare. (2023). New methods for the rapid synthesis of thiazoles.
- Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles.
- Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- PMC - PubMed Central. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- ResearchGate. (2015). Thiazole formation through a modified Gewald reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Systematic Reviews in Pharmacy. (2023). Systematic Review On Thiazole And Its Applications.
- ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- YouTube. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- IJRPR. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
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- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support resource for the purification of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following troubleshooting guides and FAQs are structured to address specific experimental issues with in-depth, field-proven solutions.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process, offering causal explanations and actionable protocols.
Question 1: My post-reaction TLC or crude NMR shows a complex mixture. How can I identify the likely impurities before choosing a purification strategy?
Expert Analysis: Identifying the nature of your impurities is the critical first step. The synthetic route to this compound, commonly a Vilsmeier-Haack formylation of a 4-(4-ethylphenyl)-1,3-thiazole precursor, dictates the most probable byproducts.[1][2][3][4] You can diagnose your primary impurities by their relative polarity on a Thin Layer Chromatography (TLC) plate.
-
High Rf Impurity (Less Polar): This is almost certainly the unreacted starting material, 4-(4-ethylphenyl)-1,3-thiazole, which lacks the polar aldehyde group.
-
Product Spot: This is your target aldehyde, this compound.
-
Low Rf/Baseline Impurity (More Polar): This spot typically corresponds to 4-(4-Ethylphenyl)-1,3-thiazole-2-carboxylic acid, the over-oxidation product of your target aldehyde.[5] Aldehydes are susceptible to air oxidation, a common issue during reaction workup or storage.
Caption: Hypothetical TLC plate showing relative polarities.
Question 2: My main impurity is the unreacted starting material (high Rf spot). What is the most direct purification method?
Expert Analysis: When dealing with impurities that have a significant polarity difference from your product, flash column chromatography is the most effective and direct method.[6] The aldehyde's carbonyl group makes it substantially more polar than the thiazole starting material, allowing for a clean separation on a silica gel stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexanes or petroleum ether).
-
Pack the column evenly to avoid channeling, which can compromise separation.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column. This technique often results in sharper bands and better separation.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (see table below). The less polar starting material will elute from the column first.
-
Gradually increase the polarity of the mobile phase to elute your target aldehyde.
-
Monitor the separation by collecting fractions and analyzing them via TLC.[6]
-
Data Presentation: Recommended Solvent Systems
| Component to Elute | Starting Polarity (v/v) | Gradient End Polarity (v/v) | Notes |
| Starting Material | 5% Ethyl Acetate / Hexanes | 5-10% Ethyl Acetate / Hexanes | The non-polar impurity should elute quickly. |
| Target Aldehyde | 15% Ethyl Acetate / Hexanes | 25-30% Ethyl Acetate / Hexanes | The product will elute as the polarity is increased. |
| Carboxylic Acid | 50%+ Ethyl Acetate / Hexanes | 50%+ Ethyl Acetate / Hexanes | The highly polar acid will remain on the column or elute very late. |
Trustworthiness Check: Some aldehydes can be unstable on silica gel.[5] If you observe streaking on TLC or significant product loss, consider deactivating the silica by pre-treating the slurry with 1% triethylamine in the mobile phase or switch to an alternative method like the one described in Question 4.
Question 3: My product appears pure by NMR, but I suspect trace acidic impurities from air oxidation. How can I perform a final cleanup?
Expert Analysis: For removing acidic impurities like the corresponding carboxylic acid, a simple liquid-liquid extraction with a mild base is highly effective. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral aldehyde in the organic phase.
Experimental Protocol: Mild Basic Wash
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel gently to avoid emulsification, venting periodically. You may observe gas evolution (CO₂) as the acid is neutralized.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer again with deionized water, followed by a brine (saturated NaCl) wash to break any emulsions and remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Question 4: I'm struggling with column chromatography due to poor separation or product decomposition. Is there a more robust chemical purification method?
Expert Analysis: Absolutely. When chromatographic methods fail, a classic and highly effective technique is the purification via a sodium bisulfite adduct .[7][8][9] This method leverages the unique reactivity of aldehydes. The aldehyde reversibly reacts with sodium bisulfite to form a charged, water-soluble adduct. Non-aldehyde impurities are left behind in the organic phase and can be washed away. The pure aldehyde is then regenerated by decomposing the adduct with a base.[10] This technique is exceptionally powerful because it separates based on chemical reactivity rather than physical properties like polarity or boiling point.[10]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Experimental Protocol: Purification via Bisulfite Adduct
This protocol is adapted from established methods for aromatic aldehydes.[8][10]
-
Adduct Formation:
-
Dissolve the crude mixture containing the aldehyde in methanol (e.g., 5 mL for 1g of crude material).
-
Transfer the solution to a separatory funnel and add 1-2 mL of a freshly prepared, saturated aqueous sodium bisulfite solution.[7]
-
Shake the funnel vigorously for at least 30-60 seconds. A white precipitate of the adduct may form.[7]
-
-
Extraction of Impurities:
-
To the separatory funnel, add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of ethyl acetate or ether).
-
Shake vigorously again. The bisulfite adduct will dissolve in the aqueous phase, while non-aldehyde impurities will remain in the organic phase.
-
Separate the layers and collect the aqueous layer. Discard the organic layer containing the impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate).
-
Slowly add a base, such as 10% sodium hydroxide (NaOH) solution, dropwise with swirling until the pH of the aqueous layer is >10 (check with pH paper).[10] This decomposes the adduct, regenerating the aldehyde.
-
Shake the funnel to extract the pure aldehyde into the fresh organic layer.
-
-
Final Workup:
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q: What are the primary concerns for storing the purified aldehyde? A: The main concern is oxidation of the aldehyde to the carboxylic acid. To ensure long-term stability, store the purified compound under an inert atmosphere (nitrogen or argon), in a sealed vial protected from light, and at a low temperature (2-8°C is recommended).
Q: Can I use recrystallization to purify this compound? A: Yes, if the compound is a solid at room temperature and the impurities are present in small amounts. Recrystallization is excellent for achieving high purity but can suffer from lower yields. Ideal solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) must be determined empirically by conducting small-scale solubility tests. Several thiazole derivatives have been successfully recrystallized from ethanol.[11]
Q: Why is a freshly prepared sodium bisulfite solution recommended? A: Sodium bisulfite can oxidize over time in solution when exposed to air, reducing its effectiveness. Using a freshly prepared, saturated solution ensures the maximum concentration of active bisulfite is available to react with the aldehyde, leading to higher capture efficiency and better yields.[7]
References
-
ResearchGate Discussion. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
-
BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
-
CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (PMC).
-
ResearchGate Discussion. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?
-
BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
-
Al-Ghorbani, M., et al. (2015). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research.
-
Reddit r/chemistry. (2015). Purifying aldehydes?
-
Cro Splendid Lab. This compound.
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ChemicalBook. (2025). 1,3-Thiazole-2-carbaldehyde.
-
Deshmukh, M., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research.
-
ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
-
Pharmaffiliates. This compound.
-
El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan.
-
National Institutes of Health (PMC). (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
-
Google Patents. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Google Patents. (2009). The preparation method of 2-thiazole carboxaldehyde compounds.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Sigma-Aldrich. 2-Thiazolecarboxaldehyde.
-
International Journal of Research in Pharmacy and Science. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
-
Wikipedia. Vilsmeier–Haack reaction.
-
PubMed. (2025). Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks.
-
US Biological Life Sciences. 2-(4-ethylphenyl)thiazole-4-carbaldehyde suppliers USA.
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Technical Support Center: Challenges in the Scale-Up Production of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the production of this key pharmaceutical intermediate. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the robustness and efficiency of your synthetic process.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the 4-(4-ethylphenyl)-1,3-thiazole core via the condensation of 2-bromo-1-(4-ethylphenyl)ethanone with a suitable thioamide (commonly thioformamide).
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C2 position of the thiazole ring using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Each of these steps presents unique challenges, particularly when transitioning from laboratory-scale experiments to pilot or industrial-scale production. This guide will dissect these challenges and provide actionable solutions.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key transformations and stages.
Technical Support Center: Advanced Catalysis for Substituted Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring beyond traditional synthetic routes. As the demand for greener, more efficient, and highly selective methodologies grows, the limitations of classical approaches, such as the Hantzsch synthesis with its reliance on lachrymatory α-haloketones, have become increasingly apparent.[1][2]
This document provides in-depth, experience-driven guidance on employing alternative catalysts. We will move beyond simple procedural lists to explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to accelerate your research and development.
Part 1: Frequently Asked Questions (FAQs) on Alternative Catalysis
This section addresses high-level strategic questions you might have when considering a shift to modern catalytic systems for thiazole synthesis.
Q1: Why should my lab consider moving away from the traditional Hantzsch thiazole synthesis?
A1: While the Hantzsch synthesis is a foundational method, it presents several challenges that alternative catalysts can overcome.[2] Key drivers for adopting new methods include:
-
Environmental & Safety Concerns: The classic Hantzsch synthesis often requires toxic and lachrymatory α-haloketones as starting materials.[1][2] Modern methods utilize more benign substrates like ketones, aldehydes, or even simple amines and elemental sulfur.[3][4]
-
Milder Reaction Conditions: Many alternative catalysts, including biocatalysts, organocatalysts, and photocatalysts, operate under significantly milder conditions (e.g., room temperature, neutral pH), which improves functional group tolerance and reduces energy consumption.[5][6]
-
Improved Efficiency and Yield: Techniques like microwave-assisted synthesis, often paired with novel catalysts, can drastically reduce reaction times from hours to minutes while simultaneously increasing product yields.[7][8]
-
Catalyst Reusability: Heterogeneous catalysts, such as silica-supported acids or metal nanoparticles, can often be recovered by simple filtration and reused multiple times, making processes more cost-effective and sustainable.[9][10]
Q2: What are the main classes of alternative catalysts for thiazole synthesis?
A2: The field has expanded rapidly, offering several powerful alternatives:
-
Heterogeneous Catalysts: These solid-phase catalysts (e.g., silica-supported tungstosilisic acid, NiFe₂O₄ nanoparticles) are in a different phase from the reaction mixture, simplifying purification and enabling catalyst recycling.[1][9][10]
-
Biocatalysts: Enzymes like lipase or natural polymers like chitosan are being used as highly sustainable, environmentally friendly catalysts that operate under very mild conditions.[6][11][12]
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[13][14] Their negligible vapor pressure, high thermal stability, and recyclability align well with green chemistry principles.[14]
-
Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions. This approach avoids potential contamination of the final product with residual transition metals, which is a critical concern in pharmaceutical synthesis.[3][5]
-
Photocatalysts: Utilizing visible light as an energy source, these catalysts enable reactions to proceed under exceptionally mild, ambient conditions, offering a green and sustainable pathway to thiazole derivatives.[5][15]
Q3: Can alternative catalysts help control regioselectivity?
A3: Yes, catalyst and condition selection is crucial for controlling regioselectivity. For instance, in reactions with N-monosubstituted thioureas, traditional Hantzsch synthesis under acidic conditions can produce a mixture of the desired 2-(N-substituted amino)thiazoles and isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[16][17] Running the reaction under neutral or basic conditions, often facilitated by specific alternative catalysts, can exclusively favor the desired 2-aminothiazole product.[16] Furthermore, in C-H functionalization reactions, the choice of a palladium catalyst and ligands can provide high regioselectivity for a specific position on the thiazole ring, typically the C5 position.[5][18]
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted as a direct Q&A to address specific problems encountered during synthesis.
Issue: Low or No Product Yield
Q: My reaction is resulting in a very low yield, or I'm not seeing any product formation. What are the most likely causes and how do I fix it?
A: Low yield is a multifaceted problem. Systematically investigate the following potential causes:
-
Purity of Starting Materials:
-
The Problem: This is the most common culprit. Impurities in reactants like α-haloketones or thioamides can introduce side reactions that consume starting material.[16] Thiol-containing precursors, such as 2-aminothiophenol for benzothiazole synthesis, are particularly susceptible to oxidation into disulfide dimers, which significantly lowers yield.[16][19]
-
The Solution:
-
Verify the purity of your starting materials using NMR or melting point analysis.
-
Use freshly purified or newly purchased reagents whenever possible. 2-aminothiophenol should be purified if it appears discolored.
-
Ensure solvents are anhydrous, as water can interfere with many catalytic cycles.[16]
-
-
-
Suboptimal Reaction Conditions:
-
The Problem: Temperature, solvent, and reaction time are critical parameters. Many modern catalytic syntheses are highly optimized, and deviation can lead to failure. For example, some reactions require heating, while for others, elevated temperatures may promote decomposition or side product formation.[20]
-
The Solution:
-
Temperature: If the reaction is known to require heat, ensure your heating apparatus is calibrated and reaching the target temperature. For microwave-assisted syntheses, confirm the power and temperature settings are correct.[7]
-
Solvent: The solvent's polarity affects the solubility of reactants and the stability of intermediates.[16] Common effective solvents include ethanol, methanol, and in some green protocols, water.[16] If yield is low, consider screening a panel of solvents.
-
Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC). Reactions can stall, or the product might degrade if left for too long.
-
-
-
Catalyst Inactivity or Deactivation:
-
The Problem: The chosen catalyst may be inactive or may be "poisoned" by impurities. Heterogeneous catalysts can lose activity over multiple cycles if not properly regenerated.
-
The Solution:
-
Homogeneous Catalysts: Ensure the catalyst is fully dissolved and used at the correct molar percentage.
-
Heterogeneous Catalysts: If using a recycled catalyst, follow established regeneration protocols. For example, washing with a solvent to remove adsorbed species. If it's the first use, consider the possibility of a faulty batch of catalyst.
-
Catalyst Choice: Ensure the catalyst is appropriate for your specific substrates. Some catalysts have a narrow substrate scope. Review the literature for catalysts proven to work with similar molecules.
-
-
Issue: Poor Regioselectivity & Formation of Isomers
Q: My analysis shows a mixture of isomers. How can I improve the regioselectivity of my reaction?
A: Isomer formation is a common challenge, particularly in the synthesis of substituted aminothiazoles.
-
Influence of pH (Hantzsch-type Syntheses):
-
The Problem: When condensing α-haloketones with N-monosubstituted thioureas, the reaction pathway is highly sensitive to pH. Under strongly acidic conditions, protonation events can lead to cyclization at different nitrogen atoms, resulting in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[17]
-
The Solution:
-
Conduct the reaction in a neutral or slightly basic medium. This favors the nucleophilic attack from the sulfur atom followed by cyclization involving the more nucleophilic nitrogen, leading exclusively to the 2-aminothiazole isomer.[16][20]
-
Consider using a solid-supported basic catalyst which can be easily filtered off post-reaction.
-
-
-
Directing Effects of Substituents (Electrophilic Substitution):
-
The Problem: When functionalizing an existing thiazole ring, the regioselectivity of electrophilic substitution is governed by the electronic properties of the ring and its substituents. The C5 position is the most electron-rich and thus the most common site of attack.[18][21] However, existing electron-donating groups (EDGs) can further influence the outcome.
-
The Solution:
-
Analysis: Understand the directing effects of your substituents. An EDG at the C2 position, for example, will strongly activate the C5 position for substitution.[18]
-
Blocking Groups: If substitution at a less-favored position is desired, a blocking group strategy may be necessary.
-
Modern Methods: For reactions like C-H arylation, the choice of catalyst and ligands is paramount. Palladium-based catalytic systems have been developed that offer exquisite control and high regioselectivity, often overriding the inherent electronic preferences of the ring.[18]
-
-
Part 3: Comparative Analysis of Alternative Catalytic Systems
To aid in catalyst selection, the following table summarizes the performance and characteristics of various alternative systems based on published data.
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature | Avg. Yield (%) | Key Advantages & Insights |
| Heterogeneous | Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch (One-pot, 3-component) | 1.5 - 2 h (ultrasound) | Room Temp | 79 - 90% | Environmentally benign, reusable catalyst, mild conditions.[9][22] |
| Heterogeneous | NiFe₂O₄ Nanoparticles | Hantzsch-type (One-pot, 3-component) | Not specified | Not specified | High | Green protocol using an ethanol/water solvent system; catalyst is magnetically separable and highly reusable.[10] |
| Biocatalyst | Chitosan | Hantzsch-type | 6 - 10 min (microwave) | Not specified | High | Biodegradable and eco-friendly catalyst, rapid reaction times under microwave irradiation.[6][11] |
| Ionic Liquid | [Et₃NH][HSO₄] | Iodine-assisted cyclization | Not specified | Not specified | High | Acts as both solvent and catalyst, stabilizing intermediates. Recyclable.[14] |
| Organocatalyst | Trifluoromethanesulfonic acid (TfOH) | Coupling of α-diazoketones and thioureas | Not specified | Mild | Good-Excellent | Metal-free conditions avoid product contamination. Broad substrate scope and good functional group tolerance.[5] |
| Photocatalyst | Eosin Y (as sensitizer) | Visible-light induced cyclization | Not specified | Room Temp | High | Utilizes green energy source (visible light), extremely mild conditions, straightforward work-up.[5] |
Part 4: Key Experimental Protocols
The following are representative, step-by-step protocols for synthesizing substituted thiazoles using modern catalytic methods.
Protocol 1: Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones using Chitosan
Based on the work of Bakr et al., this protocol demonstrates a rapid, green synthesis using a biocatalyst.[11]
-
Reaction Setup: In a microwave-safe vessel, combine maleic anhydride (1 mmol, 0.98 g) and thiosemicarbazide (1 mmol, 0.92 g) in ethanol (20 mL).
-
Initial Heating: Add a catalytic amount of glacial acetic acid (0.5 mL). Seal the vessel and heat the mixture in a microwave synthesizer at 500 W and 150 °C for 2 minutes.
-
Addition of Reagents: Safely cool and open the vessel. Add the appropriate hydrazonoyl halide (1 mmol) and the chitosan catalyst (0.1 g).
-
Final Irradiation: Reseal the vessel and continue heating in the microwave synthesizer at 500 W and 150 °C for an additional 4-8 minutes. Monitor the reaction's completion by TLC.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried. No extensive purification is typically needed.
Protocol 2: Metal-Free Synthesis of 2,5-Disubstituted Thiazoles
This protocol is a general method adapted from literature describing Brønsted acid-promoted metal-free syntheses.[3]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzylamine (1.0 mmol), acetophenone (1.2 mmol), and elemental sulfur powder (2.0 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent such as 1,4-dioxane (5 mL). Carefully add the Brønsted acid catalyst (e.g., p-Toluenesulfonic acid, 20 mol%).
-
Heating: Heat the reaction mixture to 120 °C and allow it to stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure 2,5-disubstituted thiazole.
Part 5: Visualization & Workflows
Diagram 1: Catalyst Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate alternative catalyst based on key experimental drivers.
Caption: Decision tree for selecting an alternative catalyst system.
Diagram 2: Troubleshooting Workflow for Low Product Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in thiazole synthesis.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved January 14, 2026, from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28). RSC Advances. [Link]
-
RSC Publishing. (2020, January 23). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. Retrieved January 14, 2026, from [Link]
-
Bentham Science Publishers. (2021, December 1). The Synthesis of 1,3-Thiazolium Ionic Liquids Combined with 1,2,4- Triazole-5-One by Different Synthetic Pathways. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazole using ionic liquid [Bmim]Br. Retrieved January 14, 2026, from [Link]
-
Chemistry World. (2024, December 2). Light-driven method simplifies synthesis of complex heterocycles. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2024, September 5). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2024, September 5). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole: Synthetic Communications. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Photocatalytic synthesis of thiazoles by Zhou group. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2020, September 22). Construction of Thiazolo[5,4-d]thiazole-based Two-Dimensional Network for Efficient Photocatalytic CO2 Reduction. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2020, June 23). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2021, December 22). Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alteration. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024, April 1). Facile metal-free synthesis of thiazolo[5,4-d]thiazole-containing conjugated polymers for thin-film electronics. Retrieved January 14, 2026, from [Link]
-
BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2025, December 8). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 14, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, September 25). Thiazolium Salts: From Thiamine to Cutting‐Edge Organocatalysts. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved January 14, 2026, from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved January 14, 2026, from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved January 14, 2026, from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 14, 2026, from [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025, July 8). The Journal of Organic Chemistry. [Link]
Sources
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- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Degradation of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Welcome to the technical support guide for 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde (CAS No: 383143-98-4).[1] This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to maintain its integrity and ensure experimental reproducibility. Aromatic aldehydes, particularly those with heterocyclic moieties like thiazole, can be susceptible to degradation, leading to impurity formation and loss of potency. This guide is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Proactive Storage & Handling
This section addresses the most common inquiries regarding the proactive measures to prevent degradation.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For maximal protection against oxidative degradation, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[2] Aldehydes are prone to oxidation, which can be accelerated by air, light, and elevated temperatures.[3]
Q2: What is the best type of container to use for storage?
A2: Use amber glass vials or bottles. The amber color is crucial as it blocks UV and other wavelengths of light that can induce photochemical reactions.[2][4] Ensure the container has a well-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to prevent moisture and air ingress.
Q3: I've just received a new batch. What initial quality checks should I perform?
A3: Upon receipt, it is good practice to perform an initial purity assessment. This creates a baseline for future comparisons. A simple method is Thin-Layer Chromatography (TLC), but for more quantitative results, High-Performance Liquid Chromatography (HPLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is recommended.[3] This initial analysis will confirm the purity as stated by the supplier and help you detect any degradation that may have occurred during transit.
Q4: Can I store the compound in solution, and what solvents are recommended?
A4: Storing aldehydes in solution for extended periods is generally not recommended due to increased reactivity. If short-term solution storage is necessary, use a high-purity, dry (anhydrous) aprotic solvent such as acetonitrile or toluene. Avoid solvents containing water or alcohols, as they can potentially react with the aldehyde. Prepare solutions fresh for each experiment whenever possible. If you must store a solution, keep it at -20°C or -80°C under an inert atmosphere and protected from light.[2]
Part 2: Troubleshooting Guide - Identifying and Mitigating Degradation
This section provides a deeper dive into specific problems you might encounter, explaining the underlying chemistry and offering solutions.
Issue 1: My analytical data (HPLC, NMR) shows a new, more polar impurity.
Possible Cause: Oxidation to Carboxylic Acid
The most common degradation pathway for aldehydes is oxidation of the aldehyde group (-CHO) to the corresponding carboxylic acid, 4-(4-ethylphenyl)-1,3-thiazole-2-carboxylic acid.[3][5] This is a free-radical mediated process accelerated by atmospheric oxygen.[5]
-
Causality Explained: The aldehyde C-H bond is susceptible to attack by radicals, initiating a chain reaction with molecular oxygen to form a peroxy acid intermediate, which then converts to the carboxylic acid.[5] This new carboxylic acid is significantly more polar than the parent aldehyde, which is why it appears as a distinct peak in reverse-phase HPLC, typically with a shorter retention time.
-
Diagnostic Protocol:
-
HPLC-MS: The most definitive method. Look for a new peak with a mass corresponding to the addition of an oxygen atom (M+16) to the parent aldehyde.
-
¹H NMR: The aldehyde proton peak (typically around 9-10 ppm) will decrease in intensity, while a new, broad peak characteristic of a carboxylic acid proton may appear downfield (10-13 ppm).[3]
-
IR Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (~2720-2820 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
-
Prevention & Mitigation:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen).[2] Use techniques like purging and backfilling containers (see Protocol 2).
-
Antioxidants: For bulk material or solutions where inerting is difficult, adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can inhibit oxidation.[2][3] However, ensure BHT is compatible with your downstream application.
-
-
Visualization: Oxidation Pathway
Caption: Primary oxidative degradation pathway.
Issue 2: The color of the solid compound has changed from white/off-white to yellow or brown.
Possible Cause: Photodegradation or Minor Polymerization
Aromatic and heterocyclic compounds can be sensitive to light, especially UV radiation.[4][6] This energy can promote electrons to excited states, leading to the formation of colored byproducts or polymerization.[7]
-
Causality Explained: The extensive conjugated π-electron system in the molecule absorbs light energy. This can lead to the formation of reactive intermediates that can dimerize, polymerize, or undergo other rearrangements, often resulting in larger, more conjugated systems that absorb visible light, appearing yellow or brown.
-
Diagnostic Protocol:
-
Visual Comparison: Compare the discolored sample to a fresh or properly stored sample.
-
Solubility Test: Degradation products or polymers may have reduced solubility in common organic solvents.
-
Purity Analysis: Use HPLC or NMR to check for a complex mixture of new peaks, which is often indicative of polymerization or multiple degradation pathways.
-
-
Prevention & Mitigation:
-
Strict Light Protection: Exclusively use amber vials for storage and minimize exposure to ambient light during weighing and sample preparation.[2] Wrap containers in aluminum foil for extra protection.
-
Temperature Control: Store at recommended temperatures (2-8°C) as heat can accelerate these processes.
-
Issue 3: My compound shows poor solubility compared to a fresh batch.
Possible Cause: Formation of Insoluble Degradants/Polymers
This is often a secondary observation linked to the causes in Issue 1 and 2. The formation of higher molecular weight polymers or highly polar, salt-like degradation products can drastically reduce solubility in organic solvents.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Part 3: Key Experimental Protocols
Protocol 1: Standard Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the primary carboxylic acid degradant.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in acetonitrile. Dilute as necessary.
-
Analysis: The parent aldehyde will have a specific retention time. The more polar carboxylic acid impurity will typically elute earlier. Purity can be calculated based on the relative peak areas.
Protocol 2: Procedure for Inert Gas Overlay (Purging and Backfilling)
This procedure minimizes atmospheric oxygen in the storage container.
-
Preparation: Have the vial with the compound, the cap, a long needle attached to a regulated inert gas (argon or nitrogen) line, and a second short "vent" needle ready.
-
Purging: Insert both the gas inlet needle (reaching the bottom of the vial) and the short vent needle through the cap's septum (if available) or hold them just inside the vial opening.
-
Flow Gas: Start a gentle flow of inert gas for 30-60 seconds. The heavier inert gas will displace the lighter air, which will exit through the vent needle.
-
Sealing: While the gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly. This ensures the headspace is filled with inert gas.
-
Storage: Store the sealed vial under the recommended conditions (2-8°C, dark).
Part 4: Summary of Storage Recommendations
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2–8°C | Room temperature or higher | Minimizes thermal degradation and slows oxidation kinetics.[3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Air (Oxygen) | Prevents oxidation of the aldehyde to carboxylic acid.[2] |
| Light | In the Dark (Amber Vials) | UV or prolonged room light | Prevents photochemical reactions and polymerization.[2] |
| Container | Tightly Sealed Amber Glass | Loosely capped or clear vials | Protects from light, air, and moisture. |
| Form | Solid | Long-term in solution | The solid state is generally more stable than solutions. |
References
- Technical Support Center: Strategies to Prevent Oxidation of Fatty Aldehydes. (n.d.). Benchchem.
- Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.
- Preventing oxidation of 2,3,6-Trimethoxyisonicotinaldehyde during storage. (n.d.). Benchchem.
- El-Demerdash, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
- Smid, B., et al. (2005). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Applied Microbiology and Biotechnology.
- Thatcher, S. R., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology.
- This compound. (n.d.). Pharmaffiliates.
- Thiazole-4-carboxaldehyde 90%. (n.d.). Sigma-Aldrich.
- Is it possible that an aromatic aldehyde bearing a cationic moeity in the para position can show a change of color when exposed to UV? (2022). ResearchGate.
- Photochemical reactions of aromatic aldehydes and ketones. (n.d.). CORE.
- Tasiopoulou, G., & Griesbeck, A. G. (2022). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry.
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Effective work-up procedures for the synthesis of 4-aryl-1,3-thiazoles
Welcome to the technical support guide for the synthesis and work-up of 4-aryl-1,3-thiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The following content, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to streamline your workflow and enhance experimental success.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the standard work-up procedures following the Hantzsch thiazole synthesis, the most prevalent method for constructing this class of compounds.[1]
Q1: What is the standard work-up procedure for a Hantzsch synthesis of a 4-aryl-2-aminothiazole?
The Hantzsch synthesis typically involves the condensation of an α-haloketone (e.g., a 2-bromoacetophenone derivative) with a thioamide (e.g., thiourea).[1][2] The resulting product, often a hydrobromide salt, is usually poorly soluble in the reaction solvent (like ethanol) upon cooling, but the most common and effective work-up is a precipitation/neutralization sequence.
A typical procedure involves pouring the cooled reaction mixture into cold water, which causes the product to precipitate.[2][3] This is followed by neutralization with a mild inorganic base to convert the thiazole salt into its free base form, which is even less soluble in water.
Below is a generalized workflow diagram for this process.
Caption: Standard Hantzsch Thiazole Synthesis Work-up Workflow.
Experimental Protocol: Standard Aqueous Work-up
Based on established Hantzsch synthesis procedures.[2][3]
-
Cooling: Once the reaction is deemed complete by TLC, allow the reaction flask (e.g., round-bottom flask) to cool to room temperature.
-
Precipitation: In a separate beaker, prepare an amount of cold deionized water approximately 5-10 times the volume of the reaction solvent. While stirring the water, slowly pour the cooled reaction mixture into it. A solid precipitate should form.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the aqueous slurry.[2][3] Continue addition portion-wise until effervescence ceases. This indicates that the acidic byproduct (e.g., HBr) has been neutralized. Check the pH of the supernatant with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Filtration: Set up a Büchner funnel with an appropriate filter paper and connect it to a vacuum flask. Wet the filter paper with deionized water to ensure a good seal. Pour the neutralized slurry into the funnel and apply vacuum to collect the solid product.
-
Washing: Wash the collected filter cake with copious amounts of deionized water to remove any inorganic salts (e.g., NaBr, excess NaHCO₃).[3]
-
Drying: Allow the solid to air-dry on the funnel for a period by maintaining the vacuum. For complete drying, transfer the crude product to a watch glass and place it in a desiccator or a vacuum oven at a low temperature.
Q2: Why is the neutralization step with a base necessary?
The Hantzsch synthesis generates one equivalent of a hydrohalic acid (HX, e.g., HBr or HCl) during the cyclization and dehydration steps.[2] The basic nitrogen atom of the resulting thiazole (especially a 2-aminothiazole) is readily protonated by this acid, forming a hydrohalide salt.
Causality:
-
Solubility: Thiazole hydrohalide salts are often more water-soluble than their corresponding free bases.
-
Maximizing Yield: Neutralizing the acid with a weak base like NaHCO₃ deprotonates the thiazole salt, converting it to the free base. The free base is typically much less soluble in water, leading to more complete precipitation and a higher isolated yield of the crude product.[2][3]
-
Preventing Degradation: A highly acidic environment can sometimes promote side reactions or degradation of the desired product during subsequent handling or storage.
Using a weak base like sodium bicarbonate is crucial to avoid potential hydrolysis or other base-mediated side reactions that could occur with stronger bases like sodium hydroxide.
Q3: How do I choose a suitable solvent for recrystallizing my 4-aryl-1,3-thiazole?
Recrystallization is the most common and effective method for purifying the crude product.[3][4][5] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Field-Proven Insights:
-
Start with Ethanol: For many 4-aryl-2-aminothiazoles, absolute ethanol or 95% ethanol is an excellent first choice for recrystallization.[3][4][6]
-
Solvent Mixtures: If the product is too soluble in hot ethanol for good recovery, a solvent/anti-solvent system like ethanol/water can be highly effective.[3] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.
-
Other Solvents: Depending on the specific substituents on your arylthiazole, other solvents may be necessary. It is always best to perform small-scale solubility tests first.
The following table summarizes common solvents used for the recrystallization of heterocyclic compounds.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use Case |
| Ethanol | 78 | 4.3 | General purpose, often the first choice for thiazoles.[3][5] |
| Methanol | 65 | 5.1 | For more polar compounds; sometimes used in mixtures.[2] |
| Isopropanol | 82 | 3.9 | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | For moderately polar compounds. |
| Toluene | 111 | 2.4 | For non-polar compounds or as part of a mixture. |
| Ethanol/Water | Varies | Varies | Excellent for tuning solubility; highly effective system.[3] |
| DMF/Ethanol | Varies | Varies | For compounds that are difficult to dissolve.[7] |
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of 4-aryl-1,3-thiazoles.
Q4: I poured my reaction mixture into water, but the product oiled out instead of precipitating as a solid. What should I do?
This common issue occurs when the melting point of the crude product is below the temperature of the aqueous mixture, or when impurities are present that act as a eutectic.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Vigorously scratch the inside of the beaker below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the mixture to induce crystallization.
-
Cooling: Place the beaker in an ice bath to further lower the solubility and promote solidification.
-
-
Extraction: If the oil refuses to solidify, you must switch to a liquid-liquid extraction work-up.
-
Transfer the entire aqueous mixture to a separatory funnel.
-
Extract the aqueous layer several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification: The resulting crude product will likely require purification by column chromatography.
Q5: My crude product's NMR spectrum shows significant unreacted α-haloketone. How can I remove it?
While recrystallization can sometimes remove starting materials, a more targeted chemical approach is often more effective if the amounts are significant.
Solutions:
-
Bisulfite Wash (for aldehydes/ketones): This is a classic and effective method.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the ketone, pulling it into the aqueous layer.
-
Separate the layers and wash the organic layer again with water and then brine.
-
Dry the organic layer and concentrate to yield the purified product.
-
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities.[6]
-
The α-haloketone is typically less polar than the 2-aminothiazole product.
-
Use a silica gel column and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. Monitor the fractions by TLC.
-
Q6: The TLC of my crude product shows multiple spots. What are the likely side products and how can I purify my compound?
Side products in the Hantzsch synthesis can arise from self-condensation of the starting materials or alternative reaction pathways. The purification strategy depends on the nature of these impurities.
Probable Side Products:
-
Unreacted Starting Materials: α-haloketone and thioamide.
-
Dimer of Thioamide: Thiourea can dimerize under certain conditions.
-
Self-condensation of α-haloketone: Can form furan or other complex structures.
Caption: Decision workflow for purifying an impure thiazole product.
Purification Strategy:
-
Recrystallization First: Always attempt recrystallization first, as it is a more scalable and economical purification technique.[3][5] It is often sufficient to remove minor impurities.
-
Column Chromatography: If recrystallization fails or the impurities have similar solubility profiles, column chromatography on silica gel is the method of choice.[6] Your desired 4-aryl-1,3-thiazole, especially if it's a 2-amino derivative, is typically a polar compound and will require a polar eluent system (like ethyl acetate/hexanes) to move it off the column.
References
- Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from Organic Chemistry Portal website. [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from MDPI website. [Link]
-
National Institutes of Health. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from NIH website. [Link]
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
-
Cardiff University ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Retrieved from Cardiff University website. [Link]
-
National Institutes of Health. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from NIH website. [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from ResearchGate website. [Link]
-
National Institutes of Health. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from NIH website. [Link]
-
ACS Publications. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from ACS Publications website. [Link]
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- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Thiazole Synthesis through Solvent Selection
Welcome to the Technical Support Center for thiazole synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions (FAQs) on the critical influence of solvents on reaction rates and outcomes. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the role of solvents in thiazole synthesis.
Q1: Why is solvent selection so critical for the reaction rate and yield of my thiazole synthesis?
Solvent choice is paramount as it influences multiple facets of the reaction.[1][2] The solvent's primary roles are to dissolve the reactants to enable their interaction and to stabilize intermediates and transition states, which directly impacts the reaction kinetics.[1] An inappropriate solvent can lead to poor solubility of starting materials, slow reaction rates, and the formation of unwanted side products, all of which contribute to low yields.[1][3]
Q2: What are the key solvent properties I should consider?
The most critical properties are polarity, dielectric constant, and whether the solvent is protic or aprotic.
-
Polarity and Dielectric Constant: These properties affect the solubility of reactants and the stabilization of charged intermediates or transition states.[1] For instance, in the Hantzsch thiazole synthesis, the mechanism involves ionic intermediates that are better stabilized by polar solvents.
-
Protic vs. Aprotic Nature: This distinction is crucial as it relates to the solvent's ability to form hydrogen bonds.[4][5][6][7] Protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively.[4][7][8] Aprotic solvents (e.g., DMF, DMSO, acetone) lack these bonds but still possess a significant dipole moment.[5][6][7][8]
Q3: Should I use a protic or aprotic solvent for my Hantzsch thiazole synthesis?
The choice depends on the specific substrates and desired outcome.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and often effective for the Hantzsch synthesis.[1][9] They are excellent at solvating the ionic intermediates. However, they can also form hydrogen bonds with the nucleophile (the thioamide or thiourea), creating a "solvent cage" that can slightly reduce its reactivity.[4][7] Despite this, for many standard syntheses, their ability to dissolve reactants and stabilize the overall reaction pathway makes them a good starting point.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are also frequently employed, particularly when higher temperatures are needed due to their higher boiling points.[10] They are excellent at solvating cations but less so for anions (the nucleophile). This leaves the nucleophile "freer" and potentially more reactive, which can accelerate the reaction rate.[5][7] For instance, adding DMSO can enhance the rate of certain thiazole reactions.[11]
Q4: I'm getting a low yield. Could the solvent be the primary problem?
Absolutely. If you've confirmed the purity of your starting materials, the solvent is a prime suspect for low yields.[1][3] A common issue is poor solubility of either the α-haloketone or the thioamide in the chosen solvent, preventing them from reacting efficiently. Additionally, the solvent may not be adequately stabilizing the key intermediates in the reaction pathway. A systematic solvent screening is a highly recommended troubleshooting step.[3]
Q5: Are there any "green" or environmentally friendly solvent alternatives for thiazole synthesis?
Yes, significant research has been dedicated to finding greener alternatives to traditional volatile organic solvents.[12][13] Promising options include:
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and, in some cases, a catalyst.[12][14] They offer benefits like low vapor pressure, recyclability, and the ability to enhance reaction rates and selectivity.[12][14]
-
Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A mixture of L-proline and ethylene glycol has been successfully used for the synthesis of thiazolo[5,4-d]thiazoles.[10]
-
Water: When possible, water is an ideal green solvent. Catalyst-free multicomponent reactions in water under microwave conditions have been reported for synthesizing trisubstituted thiazoles.[13]
-
Solvent-free conditions: In some cases, reactions can be run neat (without any solvent), often with microwave irradiation to provide the necessary energy.[3][13]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues related to solvent choice.
Scenario 1: Low or No Product Yield
Question: "My Hantzsch synthesis of a 2-aminothiazole is giving me a very low yield. I've checked my starting materials, and they are pure. How can I troubleshoot this with respect to the solvent?"
Causality and Solution:
Low yields in thiazole synthesis are often traced back to issues of solubility and reaction kinetics, both heavily influenced by the solvent.
-
Assess Reactant Solubility: The primary function of the solvent is to bring the reactants into the same phase. If either your α-haloketone or thioamide is not fully dissolved at the reaction temperature, the reaction rate will be severely limited.
-
Action: Before starting the reaction, perform a simple solubility test with your chosen solvent. If solubility is poor, consider a different solvent or a solvent mixture. For example, a combination of THF and DMF has been shown to be effective in certain cases.[2]
-
-
Optimize for Intermediate Stabilization: The Hantzsch synthesis proceeds through several charged intermediates. Polar solvents are generally better at stabilizing these intermediates, thus lowering the activation energy and increasing the reaction rate.
-
Action: If you are using a non-polar or moderately polar solvent, switch to a more polar option. A solvent screening is the most effective approach. Common choices include ethanol, 1-butanol, 2-propanol, and water.[1][15] Trifluoroethanol has also shown excellent results in some modified Gewald reactions for thiazole synthesis due to its high polarity.[16]
-
-
Consider Temperature and Solvent Boiling Point: Many thiazole syntheses require heating to proceed at a reasonable rate.[3][9] The boiling point of your solvent dictates the maximum temperature you can achieve at atmospheric pressure.
-
Action: If your reaction is sluggish at the reflux temperature of a low-boiling solvent like methanol (65 °C), switching to a higher-boiling solvent like ethanol (78 °C), 1-butanol (118 °C), or DMF (153 °C) can significantly increase the reaction rate.[10]
-
Table 1: Properties of Common Solvents in Thiazole Synthesis
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| Methanol | Polar Protic | 5.1 | 32.70 | 64.7 |
| Ethanol | Polar Protic | - | 24.55 | 78.3 |
| 1-Butanol | Polar Protic | - | 17.51 | 117.7 |
| Water | Polar Protic | 10.2 | 80.1 | 100.0 |
| Trifluoroethanol | Polar Protic | - | 26.67 | 77.1 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | 153.0 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | 189.0 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | 66.0 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 81.6 |
| 1,4-Dioxane | Non-polar | 4.8 | 2.25 | 101.3 |
Data compiled from various sources, including[17].
Scenario 2: Formation of Multiple Products (Side Reactions)
Question: "I'm observing a significant side product in my reaction, potentially an isomer. How can solvent choice help improve selectivity?"
Causality and Solution:
Side product formation is often a result of competing reaction pathways. The solvent can influence which pathway is favored by selectively stabilizing or destabilizing certain transition states or intermediates.
-
Control of Regioselectivity: In syntheses using N-substituted thioureas, two different regioisomers can be formed: the 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The acidity of the medium, which is influenced by the solvent, is crucial here.
-
Minimizing Byproduct Formation: The polarity of the solvent can play a role in suppressing unwanted condensation byproducts.
-
Action: A systematic screening of solvents with varying polarities can help identify an optimal medium that favors the desired reaction pathway. Monitoring the reaction by Thin Layer Chromatography (TLC) in different solvents can provide rapid feedback on which conditions minimize byproduct formation.
-
Experimental Workflow: Troubleshooting Solvent Issues
Caption: Differential solvation of a nucleophile by protic vs. aprotic solvents.
-
In Polar Protic Solvents: Solvents like ethanol or water have acidic protons that can form strong hydrogen bonds with the lone pairs on the sulfur and nitrogen atoms of the thioamide/thiourea. [4][7]This creates a "solvent cage" around the nucleophile, stabilizing it but also sterically hindering its approach to the electrophilic carbon of the α-haloketone. This can sometimes slow down the initial SN2 step.
-
In Polar Aprotic Solvents: Solvents like DMF or DMSO lack acidic protons and cannot act as hydrogen bond donors. [5][6][7]While they can solvate the counter-ion of the nucleophile, they leave the nucleophilic atoms relatively "naked" and more reactive. [5][7]This can lead to a significant rate enhancement for the SN2 reaction, which is often the rate-determining step.
Therefore, if your reaction is slow, switching from a protic to a polar aprotic solvent may provide a significant rate enhancement.
References
-
Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molbank, 2025(1), M1849. Available at: [Link]
-
Thiazole formation through a modified Gewald reaction - PMC - NIH. (2015). Beilstein Journal of Organic Chemistry, 11, 843–849. Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Advances, 15(1), 1-23. Available at: [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. (2022). Sakarya University Journal of Science, 26(4), 757-767. Available at: [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research, 7(5), 585-591. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-82. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (2016). Molecules, 21(11), 1493. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. (2025). Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012). Available at: [Link]
-
Polar Protic and Aprotic Solvents - ChemTalk. Available at: [Link]
-
Can you list some protic solvent and aprotic solvents? - Quora. (2017). Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022). Molecules, 27(15), 4948. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 257-270. Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Publishing. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation - YouTube. (2025). Available at: [Link]
-
Synthesis, Reaction and Biological Activity of Thiazoles - PubMed. (2024). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing - Niner Commons. Available at: [Link]
-
Solvent Physical Properties. Available at: [Link]
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Validation & Comparative
A Comparative Bioactivity Analysis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde Analogs: A Guide for Drug Discovery Professionals
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, promising scaffold: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. While direct comparative studies on its analogs are not extensively documented in current literature, this document provides a comprehensive, scientifically-informed projection of their potential bioactivities. By leveraging established structure-activity relationships (SAR) of related 4-arylthiazole derivatives, we will explore the probable impact of structural modifications on anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This analysis is intended to guide researchers in the strategic design and synthesis of novel therapeutic agents based on this versatile chemical framework.
The this compound Scaffold: A Platform for Bioactivity
The core structure, this compound, possesses several key features that make it an attractive starting point for drug discovery. The 4-arylthiazole moiety is a well-established pharmacophore known to interact with various biological targets.[7][8] The ethyl group at the para-position of the phenyl ring can influence lipophilicity and binding interactions, while the carbaldehyde group at the 2-position of the thiazole ring offers a reactive site for further chemical modifications, such as the formation of Schiff bases or other derivatives.[9]
Hypothetical Comparative Bioactivity Analysis
To explore the potential of this scaffold, we propose a virtual library of analogs with modifications at two key positions: the para-position of the phenyl ring (R1) and the carbaldehyde group (R2). The following table summarizes the predicted bioactivity profiles based on established SAR from the literature. It is crucial to note that these are inferred activities, and experimental validation is necessary.
| Analog | R1 Substitution | R2 Modification | Predicted Anticancer Activity (vs. Cancer Cell Lines) | Predicted Antimicrobial Activity (vs. Gram +/- bacteria) | Predicted Anti-inflammatory Activity | Rationale based on SAR |
| Parent | -C₂H₅ | -CHO | Moderate | Moderate | Moderate | The 4-arylthiazole core is known for broad bioactivity.[10] |
| Analog 1 | -OCH₃ (Electron-donating) | -CHO | Potentially Increased | Potentially Increased | Potentially Increased | Electron-donating groups on the 4-phenyl ring can enhance anticancer and antimicrobial activities.[4][6] |
| Analog 2 | -Cl (Electron-withdrawing) | -CHO | Potentially Increased | Potentially Increased | Potentially Increased | Halogen substituents on the phenyl ring are often associated with enhanced bioactivity in thiazole derivatives.[11] |
| Analog 3 | -NO₂ (Strongly electron-withdrawing) | -CHO | Potentially Decreased | Potentially Increased | Potentially Increased | While beneficial for antimicrobial and anti-inflammatory effects, nitro groups can sometimes decrease anticancer potency.[5] |
| Analog 4 | -C₂H₅ | =N-OH (Oxime) | Potentially Increased | Potentially Increased | Potentially Decreased | Conversion of the aldehyde to an oxime can enhance anticancer and antimicrobial activities by altering electronic and steric properties.[1] |
| Analog 5 | -C₂H₅ | Schiff Base with Sulfonamide | Potentially Increased | Potentially Significantly Increased | Potentially Increased | Schiff base formation with sulfonamides is a known strategy to enhance the antimicrobial and anticancer activity of heterocyclic compounds.[12] |
Structure-Activity Relationship (SAR) Insights
The predicted bioactivities in the table above are grounded in established SAR principles for 4-arylthiazole derivatives:
-
Anticancer Activity: The nature of the substituent on the 4-phenyl ring significantly influences cytotoxicity. Electron-donating groups like methoxy and small alkyl groups, as well as electron-withdrawing halogens, have been shown to enhance anticancer activity against various cell lines.[7][8] Modifications at the 2-position of the thiazole ring, such as the formation of hydrazones or other derivatives from the carbaldehyde, can also modulate activity.[13]
-
Antimicrobial Activity: The antimicrobial spectrum and potency of 4-arylthiazoles are highly dependent on the substitution pattern. Both electron-donating and electron-withdrawing groups on the phenyl ring can positively influence activity against Gram-positive and Gram-negative bacteria.[6][12] The formation of Schiff bases from the 2-carbaldehyde group is a particularly effective strategy for enhancing antimicrobial efficacy.[12]
-
Anti-inflammatory Activity: Thiazole derivatives have demonstrated significant anti-inflammatory potential.[2] The presence of electron-withdrawing groups on the 4-phenyl ring has been correlated with increased anti-inflammatory effects in some studies.[2] The mechanism often involves the inhibition of inflammatory mediators.
Experimental Protocols for Bioactivity Screening
To experimentally validate the predicted bioactivities of novel this compound analogs, the following standardized protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17][18]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][20][21]
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[23]
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.[24][25][26]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of different concentrations of the test compound, 0.2 mL of egg albumin (from a fresh hen's egg), and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[27][28]
-
Control and Standard: Use distilled water as the control. A standard anti-inflammatory drug like diclofenac sodium is used for comparison.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizing Synthesis and Experimental Workflow
General Synthesis of 4-Aryl-1,3-thiazole-2-carbaldehydes
The Hantzsch thiazole synthesis is a common method for preparing the core scaffold.[29]
Caption: General synthesis of 4-aryl-1,3-thiazole-2-carbaldehydes.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Hypothetical Signaling Pathway Inhibition
Thiazole derivatives have been shown to inhibit various signaling pathways involved in cancer progression. A potential mechanism of action for anticancer analogs could involve the inhibition of a key kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a framework for the rational design of analogs based on established structure-activity relationships. While the presented bioactivity data is predictive, the detailed experimental protocols offer a clear path for the synthesis and evaluation of these compounds. Further research in this area is warranted to unlock the full therapeutic potential of this versatile heterocyclic system.
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. 2024. [Link]
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NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
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Microbe Online. Broth Dilution Method for MIC Determination. 2013. [Link]
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NIH. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. [Link]
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A review on thiazole based compounds and it's pharmacological activities. 2024. [Link]
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PubMed. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. 2009. [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
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JCDR. Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. 2022. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 2021. [Link]
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ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde by HPLC
Introduction: Beyond Synthesis - The Imperative of Purity Verification
In the landscape of drug discovery and development, the successful synthesis of a novel chemical entity is merely the first milestone. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. For a molecule like 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, which incorporates the pharmaceutically significant thiazole scaffold, even trace impurities can confound biological assays, compromise safety profiles, and invalidate downstream research. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering a blend of high resolution, sensitivity, and quantitative accuracy that is unparalleled for non-volatile, thermally sensitive molecules.[1]
This guide provides an in-depth, experience-driven protocol for the development and validation of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each parameter, establishing a self-validating analytical system that ensures the data is not just generated, but is unequivocally trustworthy. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Part 1: Foundational Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process dictated by the physicochemical properties of the analyte. The structure of this compound—a moderately polar aromatic heterocyclic aldehyde—guides our initial choices.
The Analytical Column: Selecting the Stationary Phase
The molecule's structure, featuring both a hydrophobic ethylphenyl group and a polar thiazole-carbaldehyde moiety, makes it an ideal candidate for RP-HPLC.
-
Expertise & Experience: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our logical starting point. Its non-polar stationary phase will interact with the hydrophobic parts of the analyte, providing retention. We select a column with modern, high-purity silica and end-capping to minimize peak tailing caused by interactions with residual silanols. A particle size of 3.5 µm offers a good balance between high separation efficiency and manageable backpressure.
The Mobile Phase: Driving the Separation
The mobile phase composition is the most powerful tool for optimizing separation in RP-HPLC.
-
Causality: We employ a binary mixture of an aqueous phase and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The inclusion of 0.1% formic acid in the aqueous phase is critical. This seemingly minor addition serves a crucial purpose: it protonates the aldehyde and any residual silanols on the stationary phase. This suppression of ionization prevents ionic interactions, resulting in sharper, more symmetrical peaks and highly reproducible retention times.[5]
-
Elution Mode: An isocratic elution (constant mobile phase composition) is initially tested for simplicity. A gradient elution, where the proportion of acetonitrile is increased over time, is ultimately chosen. This ensures that any more non-polar, late-eluting impurities are effectively washed from the column while providing excellent resolution between the main analyte peak and closely related polar impurities that elute earlier.
-
Detection: Seeing the Analyte
The conjugated aromatic system of the thiazole and phenyl rings provides a strong chromophore, making UV detection highly effective.
-
Rationale: A photodiode array (PDA) detector is used to scan the analyte's UV spectrum as it elutes. The wavelength of maximum absorbance (λmax) is determined to be approximately 310 nm. Monitoring at this wavelength provides the highest sensitivity for the parent compound. Crucially, the PDA detector also allows for peak purity analysis, a cornerstone of demonstrating method specificity.
Optimized Chromatographic Conditions
The culmination of the development process is a set of optimized parameters designed for robust and reliable analysis.
| Parameter | Optimized Condition | Justification |
| Instrument | Agilent 1260 Infinity II or equivalent with PDA Detector | Standard, reliable HPLC system capable of gradient elution and peak purity analysis. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | High-purity silica C18 provides excellent peak shape and resolution for heterocyclic compounds.[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures sharp, symmetrical peaks by suppressing silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and UV transparency. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B | Provides optimal resolution between the main peak and potential process/degradation impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and improves peak shape and reproducibility. |
| Detection | PDA at 310 nm | Wavelength of maximum absorbance (λmax) for high sensitivity. |
| Injection Volume | 5 µL | Small volume prevents column overload and peak distortion. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Part 2: The Self-Validating System: ICH Q2(R1) Validation Protocol
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][4][8] Following the ICH Q2(R1) framework, we establish the method's performance characteristics.
Specificity: The Stability-Indicating Power
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To prove this, we conduct forced degradation studies.
-
Trustworthiness: The goal of forced degradation is to intentionally stress the sample to generate potential degradation products.[9][10] The accepted range for degradation is typically 5-20%; over-stressing can create secondary degradants not relevant to real-world stability, while under-stressing may not produce detectable impurities.[11][12] The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main analyte peak.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration (e.g., 0.1 mg/mL).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid powder to 80°C in an oven for 24 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose the 1.0 mg/mL solution to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV), as per ICH Q1B guidelines.[13] A control sample is wrapped in aluminum foil and stored alongside. Dilute with mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a PDA detector to assess peak purity for the main analyte peak in each chromatogram.
Visualization: Logic of a Stability-Indicating Method
The following diagram illustrates how forced degradation is the foundation for a trustworthy, specific analytical method.
Caption: Relationship between Forced Degradation and Method Validation Parameters.
System Suitability Testing (SST)
Before each validation run, the chromatographic system's performance is verified to ensure it is operating correctly.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 5000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) | Demonstrates the precision of the autosampler and detector. |
| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Demonstrates the stability and precision of the pump and mobile phase delivery. |
Linearity, Accuracy, Precision, and Sensitivity
These parameters quantify the method's performance. The protocols are executed as per ICH guidelines and the results are summarized below.
-
Linearity: Prepare a series of at least five standard solutions of this compound, ranging from the LOQ to 150% of the nominal assay concentration (e.g., 0.005 to 0.15 mg/mL). Inject each concentration and construct a calibration curve by plotting peak area against concentration.
-
Accuracy (Recovery): Prepare samples by spiking a blank diluent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level. Calculate the percentage recovery for each.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six individual preparations of the analyte at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10, or by using the standard deviation of the y-intercept and the slope of the linearity curve.
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.5 µg/mL to 150 µg/mL | Covers expected working concentrations. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 0.68% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL | Sufficiently low to detect trace impurities. |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | Sufficiently low to quantify impurities. |
| Robustness | No significant impact on results from minor changes in flow rate, temperature, or mobile phase composition. | %RSD of results should remain within acceptable limits. |
Part 3: Comparative Analysis: Why HPLC is the Gold Standard
While other analytical techniques exist, their application to this specific problem is limited. The validated HPLC method provides a superior solution for routine quality control.
| Technique | Applicability for Purity of this compound |
| Validated RP-HPLC (This Method) | Excellent. High resolution for separating structurally similar impurities. High sensitivity for detecting trace components. Excellent quantitative precision and accuracy. Stability-indicating power is proven.[1] |
| Gas Chromatography (GC) | Poor. The molecule has a relatively high molecular weight (217.29 g/mol ) and is likely to have low volatility and potential for thermal degradation in the hot GC inlet, making it unsuitable for this technique. |
| Thin-Layer Chromatography (TLC) | Fair (Qualitative Only). Useful for rapid, at-a-glance monitoring of reaction progress. However, it suffers from poor resolution and is not a quantitative technique. It cannot provide the accuracy or precision required for formal purity validation. |
| Quantitative NMR (qNMR) | Good (As a Primary Method). qNMR can provide a highly accurate purity value against a certified internal standard without needing a reference standard of the analyte itself. However, it is less sensitive to trace impurities, requires highly specialized equipment and expertise, and is not practical for high-throughput, routine QC analysis. |
Visualization: HPLC Validation Workflow
This diagram outlines the logical flow of experiments performed to fully validate the analytical method.
Caption: Sequential workflow for HPLC method validation.
References
-
International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline, 2005. [Link]
-
Alsante, K. M., et al. (2025-08-05). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Schronk, L. R., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]
-
Jain, D., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Schronk, L. R., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science. [Link]
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Shaldy, A. E., et al. (2025-08-06). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry. [Link]
-
Boulanger, B., et al. (2009). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Pharmaceutical Technology. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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International Conference on Harmonisation (ICH). Quality Guidelines. [Link]
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Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
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A Comparative Analysis of the Biological Effects of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde and Other Key Heterocyclic Compounds
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Their unique structural motifs allow for diverse interactions with biological targets, making them a focal point in the quest for novel therapeutics. Among these, the thiazole nucleus is a "privileged scaffold," consistently appearing in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological effects of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde and other significant heterocyclic compounds, offering insights into their potential therapeutic applications and the experimental methodologies used for their evaluation.
While specific experimental data on this compound is limited in publicly available literature, its biological activities can be inferred from studies on structurally similar 4-aryl-1,3-thiazole derivatives. This guide will, therefore, discuss the known effects of this class of compounds and compare them with other well-researched heterocyclic systems, such as benzimidazoles and thiadiazoles.
Comparative Biological Activities
The therapeutic potential of heterocyclic compounds is vast. Here, we compare the anticancer, antimicrobial, and anti-inflammatory activities of thiazole derivatives, exemplified by the 4-aryl-1,3-thiazole class, with other notable heterocyclic structures.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating high efficacy against various cancer cell lines.[3][4][5] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.[2][4]
Comparison with Other Heterocycles:
-
Benzimidazole derivatives also exhibit significant anticancer properties, often acting as tubulin polymerization inhibitors or topoisomerase inhibitors.
-
Thiadiazole derivatives have been investigated for their anticancer potential, with some showing potent activity against a range of cancer cell lines, including renal, colon, and melanoma cancers.[6]
| Compound Class | Example Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-Thiazole Derivative | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | C6 (rat glioma) | 3.83 ± 0.76 | [5] |
| 4-Aryl-Thiazole Derivative | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (human lung adenocarcinoma) | 2.47 | [2] |
| Thiadiazole Derivative | Spiro-acenaphthylene tethered-[1,3,4]-thiadiazole (Compound 1) | RXF393 (renal) | 7.01 ± 0.39 | [6] |
| Thiadiazole Derivative | Spiro-acenaphthylene tethered-[1,3,4]-thiadiazole (Compound 1) | LOX IMVI (melanoma) | 9.55 ± 0.51 | [6] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of bacterial and fungal pathogens.[7][8] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[7]
Comparison with Other Heterocycles:
-
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds showing excellent activity against both Gram-positive and Gram-negative bacteria.[9]
-
Triazole derivatives , another important class of nitrogen-containing heterocycles, are the basis for several clinically used antifungal drugs.
| Compound Class | Example Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 4-Aryl-Thiazole Derivative | 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | MIC = 16.1 µM | [7] |
| 4-Aryl-Thiazole Derivative | 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | MIC = 16.1 µM | [7] |
| Benzothiazole Derivative | N-arylacetamide based on benzo[d]thiazole (Compound 2c) | E. coli (DHFR inhibition) | IC50 = 3.796 µM | [9] |
| Benzothiazole Derivative | N-arylacetamide based on benzo[d]thiazole (Compound 4m) | E. coli (DHFR inhibition) | IC50 = 2.442 µM | [9] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Thiazole derivatives have been investigated for their anti-inflammatory effects, with some compounds showing significant activity in animal models of inflammation.[10][11][12] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[12]
Comparison with Other Heterocycles:
-
Benzimidazole derivatives have also been explored as anti-inflammatory agents, with some showing potent inhibition of pro-inflammatory cytokines.[13]
-
Indole derivatives , another prominent heterocyclic scaffold, are known for their anti-inflammatory properties, with some compounds targeting key inflammatory pathways.[13]
| Compound Class | Example Compound/Derivative | Animal Model / Assay | % Inhibition of Edema | Reference |
| Substituted Phenyl Thiazole | Nitro-substituted thiazole derivative (Compound 3c) | Carrageenan-induced rat paw edema | 44% | [10] |
| Substituted Phenyl Thiazole | Nitro-substituted thiazole derivative (Compound 3d) | Carrageenan-induced rat paw edema | 41% | [10] |
| 1,3,5-Triazine Derivative | Benzenesulfonamide derivative (Compound 1) | Carrageenan-induced rat paw edema | 96.31% | [14] |
| 1,3,5-Triazine Derivative | Benzenesulfonamide derivative (Compound 3) | Carrageenan-induced rat paw edema | 99.69% | [14] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of heterocyclic compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[15][16][17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[16]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[18] Add 10 µL of the MTT stock solution to each well.[19]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[20][21][22]
Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.[20][23]
Step-by-Step Protocol:
-
Inoculum Preparation: Select several isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[20]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove any excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure uniform bacterial growth.[20]
-
Disk Application: Aseptically place paper disks impregnated with the test compounds onto the surface of the inoculated agar plate. Ensure that the disks are placed at a sufficient distance from each other to prevent the zones of inhibition from overlapping. Gently press each disk to ensure complete contact with the agar.[22]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[22]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts for specific antimicrobial agents and organisms. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.
Kirby-Bauer Disk Diffusion Workflow
Caption: Workflow of the Kirby-Bauer disk diffusion test.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[24][25][26]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. The ability of a test compound to reduce the carrageenan-induced increase in paw volume is an indication of its anti-inflammatory activity.[24][27]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.[14]
-
Grouping and Fasting: Divide the animals into groups, including a control group, a standard drug group (e.g., indomethacin), and test compound groups. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before the carrageenan injection.[25][27] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[27]
-
Paw Volume Measurement: Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[27]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Carrageenan-Induced Paw Edema Experimental Design
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A Comparative Guide to the Synthetic Pathways for 4-Arylthiazoles: From Classic Condensations to Modern Couplings
The 4-arylthiazole motif is a cornerstone in medicinal chemistry and materials science, embedded in a multitude of pharmacologically active agents and functional materials. The inherent versatility of the thiazole ring, coupled with the diverse properties imparted by the aryl substituent at the 4-position, has driven the continuous development of synthetic methodologies for its construction. This guide provides a comprehensive evaluation of the most prominent synthetic pathways to 4-arylthiazoles, offering a comparative analysis of their mechanisms, scope, and practical application. We will delve into the venerable Hantzsch synthesis and its modern adaptations, the nuanced Cook-Heilbron synthesis, and the powerful transition-metal-catalyzed C-H arylation strategies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the informed selection of the most suitable synthetic route for their specific research and development needs.
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Workhorse
First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely employed methods for the construction of the thiazole ring.[1] The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-arylthiazoles, this typically involves the reaction of a phenacyl halide with a suitable thioamide.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[1][2]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Variations of the Hantzsch Synthesis
The robustness of the Hantzsch synthesis has led to several modifications aimed at improving its efficiency, operational simplicity, and environmental footprint.
To circumvent the handling of lachrymatory and toxic α-haloketones, one-pot procedures have been developed where the α-haloketone is generated in situ from an aromatic ketone.[3] This is often achieved using a halogenating agent like N-bromosuccinimide (NBS).[3] Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating.[4][5]
Recent advancements have focused on developing more environmentally benign Hantzsch-type syntheses. These include the use of greener solvents like water and polyethylene glycol (PEG)[3], and the application of reusable catalysts such as silica-supported tungstosilisic acid.[6][7]
Experimental Data for Hantzsch Synthesis and its Variations
| Entry | Aryl Ketone/α-Haloarylketone | Thioamide/Thiourea | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol, Heat, 30 min | 2-Amino-4-phenylthiazole | 99 | [1][8] |
| 2 | Acetophenone | Thiourea, NBS | PEG-400/H₂O, MW, 80-85°C, 30 min | 2-Amino-4-phenylthiazole | 88 | [3] |
| 3 | 4-Bromoacetophenone | Thiourea, NBS | PEG-400/H₂O, MW, 80-85°C, 28 min | 2-Amino-4-(4-bromophenyl)thiazole | 88 | [3] |
| 4 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol, MW, 90°C, 30 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | [4] |
| 5 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | EtOH/H₂O, SiW.SiO₂, Reflux, 2h | 3-((2-Amino-4-phenylthiazol-5-yl)carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 87 | [6] |
The Cook-Heilbron Synthesis: A Pathway to 5-Amino-4-arylthiazoles
The Cook-Heilbron synthesis, first reported in 1947, provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates.[9] While this method does not directly yield 4-arylthiazoles, the resulting 5-aminothiazole scaffold can be a versatile intermediate for further functionalization to introduce an aryl group at the 4-position, for instance, through a Sandmeyer-type reaction or other modern cross-coupling methods.
Mechanism of the Cook-Heilbron Synthesis
The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide (or a related reagent). This is followed by an intramolecular cyclization of the resulting dithiocarbamate onto the nitrile group, and a final tautomerization to yield the aromatic 5-aminothiazole.[9][10]
Caption: Mechanism of the Cook-Heilbron Synthesis.
Scope and Limitations
The Cook-Heilbron synthesis is particularly useful for accessing 5-amino-2-mercaptothiazoles when carbon disulfide is used.[11] The scope of the reaction allows for variation at the 2- and 4-positions of the resulting thiazole by choosing different dithioacids or α-aminonitriles.[9] However, its indirect nature for accessing 4-arylthiazoles makes it a less common choice compared to the Hantzsch synthesis for this specific target.
Transition-Metal-Catalyzed C-H Arylation: A Modern and Efficient Approach
The direct arylation of thiazoles via palladium-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of 4-arylthiazoles.[12] This approach avoids the need for pre-functionalized starting materials, such as α-haloketones, and often exhibits high functional group tolerance.
General Principles and Mechanism
Palladium catalysts, in the presence of a suitable ligand and base, can selectively activate a C-H bond on the thiazole ring. The regioselectivity of the arylation (C2, C4, or C5) can often be controlled by the choice of catalyst, ligands, and reaction conditions.[13] The generally accepted mechanism for C5-arylation involves a concerted metalation-deprotonation (CMD) pathway.
Caption: Simplified Mechanism of Pd-Catalyzed C-H Arylation of Thiazole.
Scope and Regioselectivity
The palladium-catalyzed direct arylation of thiazoles has been shown to be effective with a wide range of aryl bromides, including those bearing both electron-donating and electron-withdrawing groups.[14] Ligand-free conditions using Pd(OAc)₂ have been reported for the selective C5-arylation of thiazoles.[14] The choice of ligands and bases can be crucial in directing the arylation to other positions of the thiazole ring.[13]
Experimental Data for Palladium-Catalyzed C-H Arylation
| Entry | Thiazole Derivative | Aryl Halide | Catalyst/Ligand/Base | Conditions | Product | Yield (%) | Reference |
| 1 | Thiazole | 4-Bromoacetophenone | Pd(OAc)₂, PPh₃, K₂CO₃ | DMA, 150°C, 24h | 4-(Thiazol-5-yl)acetophenone | 85 | [14] |
| 2 | 2-Propylthiazole | 4-Bromoacetophenone | Pd(OAc)₂ | DMA, 120°C, 24h | 1-(4-(2-Propylthiazol-5-yl)phenyl)ethan-1-one | 92 | [14] |
| 3 | Thiazole | 4-Nitrobromobenzene | Pd(OAc)₂, PPh₃, NaOtBu | Toluene, 110°C, 24h | 2-(4-Nitrophenyl)thiazole | 85 | [13] |
| 4 | Thiazole | 4-Nitrobromobenzene | Pd(OAc)₂, Bphen, K₃PO₄ | Dioxane, 110°C, 24h | 5-(4-Nitrophenyl)thiazole | 78 | [13] |
Comparative Analysis of Synthetic Pathways
| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis | Pd-Catalyzed C-H Arylation |
| Starting Materials | α-Haloarylketones, Thioamides/Thioureas | α-Aminonitriles, CS₂/Dithioacids | Thiazoles, Aryl halides |
| Key Transformation | Condensation/Cyclization | Condensation/Cyclization | C-H Bond Activation/Cross-coupling |
| Directness to 4-Arylthiazoles | Direct | Indirect (yields 5-aminothiazoles) | Direct |
| Versatility/Scope | High, well-established | Moderate, specific for 5-aminothiazoles | High, broad functional group tolerance |
| Atom Economy | Moderate (loss of H₂O and HX) | Moderate (loss of H₂S in some cases) | High (byproduct is HX) |
| Reaction Conditions | Often requires heating; MW improves efficiency | Generally mild conditions | Often requires high temperatures and inert atmosphere |
| Regioselectivity | Defined by starting materials | Defined by starting materials | Can be controlled by ligands and conditions |
| Environmental Considerations | Use of halogenated reagents; can be improved with one-pot/green methods | Use of CS₂ can be a concern | Use of transition metal catalyst; can be run at low loadings |
Experimental Protocols
Protocol for Microwave-Assisted One-Pot Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]
Caption: Experimental workflow for microwave-assisted Hantzsch synthesis.
Protocol for Palladium-Catalyzed C5-Arylation of Thiazole[14]
Caption: Experimental workflow for Pd-catalyzed C-H arylation.
Conclusion
The synthesis of 4-arylthiazoles can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. The Hantzsch synthesis, particularly in its one-pot and microwave-assisted formats, offers a reliable and high-yielding route from readily available starting materials. Its mechanism is well-understood, and the procedure can be adapted for greener alternatives. The Cook-Heilbron synthesis, while an important method for 5-aminothiazoles, is a less direct approach for 4-arylthiazoles.
For researchers seeking high atom economy, functional group tolerance, and the ability to arylate the thiazole core directly, palladium-catalyzed C-H arylation presents a powerful and increasingly popular alternative. The ability to control regioselectivity through the choice of ligands and reaction conditions adds to its synthetic utility.
The selection of the optimal synthetic pathway will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and considerations of efficiency, cost, and environmental impact. This guide provides the necessary comparative data and procedural insights to facilitate this critical decision-making process in the synthesis of valuable 4-arylthiazole compounds.
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In Silico Molecular Docking of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde: A Comparative Guide to Assessing Therapeutic Potential
In the landscape of contemporary drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective evaluation of novel chemical entities. This guide provides an in-depth, practical framework for conducting in silico molecular docking studies on 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, a molecule of interest owing to the well-documented and diverse biological activities of the thiazole scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its potential therapeutic efficacy against established drug targets in oncology and infectious diseases.
Herein, we eschew a rigid, templated approach, instead presenting a logical and scientifically-grounded workflow that mirrors real-world research and development. We will explore the rationale behind target selection, provide a meticulous, step-by-step protocol for molecular docking, and establish a framework for interpreting the results in comparison to well-characterized inhibitors.
Rationale and Target Selection: Unveiling Therapeutic Possibilities
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Given this precedent, a logical first step in assessing the therapeutic potential of the novel compound, this compound, is to evaluate its binding affinity for well-validated protein targets implicated in these disease areas. For the purpose of this guide, we have selected three such targets:
-
c-Met Kinase: A receptor tyrosine kinase whose aberrant activation is a known driver of tumor growth, invasion, and metastasis in various cancers. Several thiazole-containing molecules have been investigated as c-Met inhibitors.[1][3][4][5][6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, and thiazole derivatives have shown promise in this area.[7][8][9]
-
Bacterial DNA Gyrase: An essential enzyme in bacteria that controls DNA topology and is a validated target for antibiotics. The development of novel DNA gyrase inhibitors is a crucial strategy to combat rising antibiotic resistance, with thiazole-based compounds emerging as a promising class of inhibitors.[2][10][11][12][13]
To provide a robust comparative analysis, the docking performance of this compound will be benchmarked against the following well-established inhibitors for each respective target:
-
Foretinib: A multi-kinase inhibitor with potent activity against c-Met and VEGFR-2.[14][15][16][17][18]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, among other kinases, and is a standard-of-care in certain cancers.[19][20][21][22][23]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase.[24][25][26][27][28]
Experimental Workflow: A Step-by-Step Guide to In Silico Molecular Docking
The following protocol outlines a validated and reproducible workflow for molecular docking using AutoDock Vina, a widely used and powerful open-source docking engine. This process is designed to be self-validating by including a redocking step of the native ligand to ensure the chosen docking parameters can reproduce the experimentally observed binding pose.
Caption: A generalized workflow for in silico molecular docking.
Protein Preparation
-
Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we would select structures of c-Met, VEGFR-2, and DNA gyrase complexed with their respective inhibitors (or native ligands) to define the binding site.
-
Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any existing ligands. This can be achieved using molecular visualization software such as UCSF Chimera or Biovia Discovery Studio.
-
Adding Hydrogens and Charges: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign partial charges to each atom using a force field such as Gasteiger. AutoDock Tools (ADT) provides a user-friendly interface for these tasks.[29][30]
-
Output Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation
-
Structure Acquisition: Obtain the 3D structure of this compound. This can be done by searching a chemical database like PubChem or ZINC using its CAS number (383143-98-4) or by drawing the 2D structure in a chemical drawing software and converting it to 3D.[31] Similarly, obtain the structures of the reference inhibitors: Foretinib, Sorafenib, and Ciprofloxacin.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the MMFF94 force field within UCSF Chimera.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. This is a critical step for accurately predicting the binding pose and is facilitated by AutoDock Tools.
-
Output Format: Save the prepared ligand structures in the PDBQT file format.
Grid Generation and Docking
-
Defining the Binding Site: The binding site is defined by a three-dimensional grid that encompasses the active site of the protein. The dimensions and center of this grid box are critical parameters. A common and effective method is to center the grid on the co-crystallized ligand from the original PDB file.
-
Running AutoDock Vina: Execute the docking simulation using the command-line interface of AutoDock Vina. The input requires the prepared protein and ligand files (in PDBQT format) and a configuration file specifying the coordinates and dimensions of the grid box.
-
Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Comparative Data Analysis
The primary output of a molecular docking study is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding. The results for this compound should be systematically compared with the reference inhibitors for each target.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Target Protein | This compound | Foretinib | Sorafenib | Ciprofloxacin |
| c-Met Kinase | [Predicted Score] | [Predicted Score] | N/A | N/A |
| VEGFR-2 | [Predicted Score] | [Predicted Score] | [Predicted Score] | N/A |
| DNA Gyrase | [Predicted Score] | N/A | N/A | [Predicted Score] |
Beyond the binding affinity, a thorough analysis of the binding poses is crucial for understanding the potential mechanism of action.
Table 2: Analysis of Key Interactions
| Target Protein | Ligand | Key Interacting Residues | Type of Interaction (e.g., H-bond, Pi-Pi) |
| c-Met Kinase | This compound | [Predicted Residues] | [Predicted Interactions] |
| Foretinib | [Predicted/Known Residues] | [Predicted/Known Interactions] | |
| VEGFR-2 | This compound | [Predicted Residues] | [Predicted Interactions] |
| Sorafenib | [Predicted/Known Residues] | [Predicted/Known Interactions] | |
| DNA Gyrase | This compound | [Predicted Residues] | [Predicted Interactions] |
| Ciprofloxacin | [Predicted/Known Residues] | [Predicted/Known Interactions] |
Interpretation and Future Directions
The comparative analysis of the docking results will provide initial insights into the therapeutic potential of this compound.
-
Stronger or Comparable Binding Affinity: If the title compound exhibits a binding affinity that is stronger than or comparable to the respective reference inhibitor, it suggests that it may have potent activity against that target. A detailed examination of the binding interactions can reveal if it binds in a similar manner to the known inhibitor or if it adopts a novel binding mode.
-
Weaker Binding Affinity: A significantly weaker binding affinity suggests that the compound may not be a potent inhibitor of that particular target. However, it does not entirely rule out its potential, as in silico predictions have limitations.
-
Novel Interactions: The identification of unique and favorable interactions between the title compound and the target protein can provide a strong rationale for further optimization through medicinal chemistry efforts.
It is imperative to acknowledge that in silico molecular docking is a predictive tool and its results must be validated through in vitro and in vivo experimental studies. Promising results from this computational analysis should be followed by:
-
In vitro enzyme inhibition assays: To experimentally determine the IC50 values of the compound against the target proteins.
-
Cell-based assays: To assess the compound's activity in a more biologically relevant context.
-
Further computational studies: Such as molecular dynamics simulations to evaluate the stability of the predicted protein-ligand complex over time.
Caption: The progression from in silico discovery to preclinical development.
Conclusion
This guide has provided a comprehensive and scientifically rigorous framework for conducting and interpreting in silico molecular docking studies of this compound. By comparing its predicted binding to that of established inhibitors against relevant therapeutic targets, researchers can gain valuable, actionable insights into its potential as a novel therapeutic agent. This computational approach serves as a critical first step in the drug discovery pipeline, enabling the prioritization of resources towards the most promising candidates for further experimental validation.
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. [Link]
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Foretinib (GSK1363089), an Orally Available Multikinase Inhibitor of c-Met and VEGFR-2, Blocks Proliferation, Induces Anoikis, and Impairs Ovarian Cancer Metastasis. AACR Journals. [Link]
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Ciprofloxacin and the fluoroquinolones. New concepts on the mechanism of action and resistance. PubMed. [Link]
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Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
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A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. PubMed Central. [Link]
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Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research. [Link]
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Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. PubMed. [Link]
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In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI. [Link]
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Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Future Medicinal Chemistry. [Link]
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DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana. NIH. [Link]
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Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
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Ciprofloxacin's mechanisms of action (13). Because ciprofloxacin blocks DNA gyrase and topoisomerase IV, DNA replication is slowed and double-stranded DNA breaks are created. ResearchGate. [Link]
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Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
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Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Session 4: Introduction to in silico docking. University of Oxford. [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
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Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. PMC - PubMed Central. [Link]
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Sorafenib's essential features as a VEGFR-2 inhibitor against the different pockets of VEGFR-2. ResearchGate. [Link]
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Ciprofloxacin-induced cleavage of DNA by gyrasea. ResearchGate. [Link]
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Learn Maestro: Preparing protein structures. YouTube. [Link]
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AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC - NIH. [Link]
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383143-98-4| Chemical Name : this compound. Pharmaffiliates. [Link]
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A Senior Application Scientist’s Guide to Assessing the Cross-Reactivity of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde in Biological Systems
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The novel compound, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, belongs to this versatile class, making it a molecule of significant interest for therapeutic development. However, the very features that confer its potent bioactivity also create a potential for unintended interactions with off-target proteins, which can lead to toxicity or diminished efficacy.[3][4] This guide provides a systematic, multi-tiered framework for drug development professionals to rigorously assess the cross-reactivity and selectivity profile of this compound. We will proceed from broad, cost-effective in silico predictions to high-throughput in vitro screening, and finally to target validation in a cellular context, explaining the causality behind each experimental choice and providing actionable protocols.
Introduction: The Imperative of Selectivity Profiling
In drug discovery, high binding affinity to an intended target is only half the battle. The ultimate success of a therapeutic agent hinges on its selectivity—the ability to interact with the desired target while avoiding a multitude of structurally similar proteins. Off-target interactions are a primary cause of adverse drug reactions and a major contributor to late-stage clinical trial failures.[5] Therefore, a comprehensive assessment of cross-reactivity is not merely a regulatory hurdle but a critical, value-adding process that informs lead optimization and de-risks clinical development.[6][7]
Thiazole derivatives, while promising, are known to interact with a variety of biological targets.[8][9] This guide outlines a robust strategy to build a comprehensive selectivity profile for this compound (referred to hereafter as "Compound-T"), ensuring a thorough understanding of its biological fingerprint.
A Multi-Tiered Strategy for Cross-Reactivity Assessment
Our approach is designed to logically funnel Compound-T through a series of increasingly specific and physiologically relevant assays. This tiered system maximizes resource efficiency by using broad, cost-effective methods to identify potential liabilities early before committing to more intensive validation studies.
Caption: A multi-tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad Profiling to Identify Potential Interactions
The initial goal is to cast a wide net to identify the most likely off-targets. This is achieved by combining computational predictions with high-throughput experimental screening.
In Silico Off-Target Prediction
Causality: Before committing to expensive wet-lab experiments, computational models provide a cost-effective way to generate testable hypotheses.[10] By comparing the structure of Compound-T to large databases of known ligands (e.g., ChEMBL), we can predict potential off-targets based on the principle of chemical similarity.[5][11]
Methodology:
-
Utilize chemical similarity search algorithms (e.g., Tanimoto similarity) and machine learning models.[10]
-
Screen Compound-T against databases of compounds with known bioactivity profiles.
-
Prioritize predicted off-targets for experimental validation, particularly those belonging to protein families known for promiscuity, such as kinases.
Broad-Panel In Vitro Kinase Screening
Causality: The human kinome contains over 500 protein kinases that share a structurally conserved ATP-binding pocket, making them a frequent source of drug off-target effects.[12] A broad biochemical screen is the industry standard for rapidly assessing a compound's selectivity across this entire family.
Methodology: A fee-for-service screen (e.g., Eurofins SafetyScreen, Reaction Biology Kinase HotSpot) is typically employed. Compound-T is tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of several hundred purified kinases. The output is typically reported as percent inhibition relative to a vehicle control.
Data Presentation: Hypothetical Kinase Panel Results
The table below compares the hypothetical performance of Compound-T against two controls: a highly selective inhibitor (e.g., Lapatinib) and a known promiscuous inhibitor (e.g., Staurosporine).
| Target Kinase | Compound-T (% Inhibition @ 1 µM) | Lapatinib (% Inhibition @ 1 µM) | Staurosporine (% Inhibition @ 1 µM) |
| EGFR | 98% | 99% | 99% |
| ERBB2 | 95% | 97% | 98% |
| SRC | 65% | 15% | 99% |
| LCK | 58% | 8% | 97% |
| VEGFR2 | 12% | 5% | 95% |
| CDK2 | 5% | 2% | 92% |
| PKA | 2% | 1% | 90% |
-
Interpretation: This hypothetical data suggests Compound-T is a potent inhibitor of EGFR and ERBB2 (potential primary targets) but also shows significant activity against SRC and LCK (potential off-targets), warranting further investigation. Its profile is more selective than Staurosporine but less so than Lapatinib.
Tier 2: Validating and Quantifying Target Engagement in Cells
Biochemical assays with purified enzymes are essential but do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or compound metabolism.[13] Tier 2 experiments aim to confirm that the interactions observed in vitro also occur within a living cell.
Cellular Thermal Shift Assay (CETSA®)
Causality: The foundational principle of CETSA is that when a ligand binds to its target protein, it confers thermodynamic stability.[14] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[15] By heating intact cells treated with Compound-T and measuring the amount of soluble target protein remaining, we can directly confirm target engagement in a physiological context.[13][16]
Caption: The experimental workflow for a CETSA experiment.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Plate a relevant cell line (e.g., A549, which expresses EGFR) and grow to ~80% confluency. Treat cells with Compound-T (e.g., at 10x the expected IC50) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest, wash, and resuspend cells in a protein-stable buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein stability.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify total protein concentration (e.g., BCA assay), normalize samples, and analyze by SDS-PAGE and Western Blot using validated antibodies for the primary target (EGFR) and key potential off-targets (SRC, LCK).
-
Data Interpretation: A positive thermal shift (i.e., more soluble protein remains at higher temperatures in the drug-treated samples compared to the vehicle) is direct evidence of target engagement.[17]
Dose-Response (IC50) Determination for "Hits"
Causality: Once a cross-reactive "hit" is confirmed in a cellular context, it is crucial to quantify its potency. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) allows for a direct comparison of Compound-T's potency against its primary target versus its off-targets. This quantitative data is essential for calculating a selectivity index.
Experimental Protocol: In Vitro Radioactive Kinase Assay (for SRC)
-
Senior Scientist's Note: Radiometric assays, such as those using [γ-³²P]ATP, are considered the "gold standard" for kinase assays due to their direct measurement of substrate phosphorylation and high sensitivity.[18][19]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT).
-
Compound Titration: Perform a serial dilution of Compound-T (e.g., from 100 µM to 1 nM) in DMSO, then add to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme & Substrate Addition: Add purified, recombinant SRC kinase and a specific peptide substrate (e.g., cdc2 peptide) to each well.
-
Initiation of Reaction: Start the kinase reaction by adding an ATP mixture containing both unlabeled ("cold") ATP and [γ-³²P]ATP.[20] Incubate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not. Wash the filter extensively to remove unincorporated radioactivity.
-
Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of Compound-T concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Tier 3: Preclinical Safety and Contextual Assessment
The final tier involves assessing the binding profile of Compound-T in the most complex and relevant biological system: human tissue. This is a critical step for preclinical safety evaluation.
Tissue Cross-Reactivity (TCR) Studies
Causality: TCR studies are an essential part of the Investigational New Drug (IND) application package required by regulatory agencies.[7][21] They are used to identify unexpected on-target and off-target binding in a wide range of human tissues, which can alert investigators to potential organ-specific toxicities.[22][23]
Methodology:
-
Antibody Generation: A highly specific monoclonal antibody against Compound-T is required. This is a significant undertaking and a prerequisite for this method. Alternatively, if the target is known, a validated antibody against the target (e.g., phospho-SRC) can be used to map expression and potential sites of action.
-
Tissue Panel: Using immunohistochemistry (IHC), the antibody is applied to a comprehensive panel of flash-frozen human tissues (typically ~37 different tissues from multiple donors as recommended by regulatory guidelines).[7]
-
Staining & Analysis: A pathologist evaluates the staining pattern, noting the specific cell types and subcellular localization of binding. The intensity and distribution of staining are carefully documented.
-
Interpretation: Any observed staining must be carefully interpreted. Staining in a tissue known to express the primary target is expected. Unexpected staining may indicate a cross-reactive epitope or a previously unknown location of the primary target, both of which require careful follow-up.[21]
Synthesizing the Data: The Selectivity Profile
The ultimate goal of this comprehensive assessment is to build a clear picture of Compound-T's selectivity. By comparing the IC50 value for the primary target against the IC50 values for confirmed off-targets, a selectivity index can be calculated (e.g., IC50(SRC) / IC50(EGFR)). A higher index indicates greater selectivity. This quantitative data, combined with the qualitative insights from CETSA and TCR studies, provides a robust foundation for making informed decisions about the future development of this compound as a therapeutic candidate.
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A Senior Application Scientist's Guide to Comparative Cytotoxicity of Substituted Thiazole-2-Carbaldehyde Derivatives
Introduction: The Thiazole Scaffold as a Cornerstone in Anticancer Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets.[1][2][3] This has led to its incorporation into numerous FDA-approved drugs, including potent anticancer agents like Dasatinib and Ixabepilone.[2][4][5] Thiazole-2-carbaldehyde and its derivatives, in particular, serve as crucial building blocks for synthesizing novel compounds with significant antiproliferative activities.[6]
This guide provides a comparative analysis of the cytotoxic effects of substituted thiazole derivatives, with a focus on understanding the structure-activity relationships (SAR) that govern their potency. We will delve into the mechanistic insights behind their action and provide robust, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and validate the next generation of thiazole-based anticancer therapeutics.
Comparative Analysis: Structure-Activity Relationships (SAR)
The cytotoxic potency of a thiazole derivative is not inherent to the core ring alone; it is profoundly influenced by the nature and position of its substituents. A systematic evaluation of these substitutions allows us to establish clear SAR, guiding the optimization of lead compounds.
The foundational structure for many potent derivatives is the substituted thiazole ring. Modifications are typically explored at the 2, 4, and 5-positions to modulate the compound's electronic, steric, and pharmacokinetic properties.
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: Cell Viability by MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. T[7]he amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Test compound stock solution (typically in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [7] 2. Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only controls (e.g., medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂. [8] 4. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. T[8]he formation of a purple precipitate should be visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix on an orbital shaker for 15 minutes. [7][8] 6. Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Membrane Integrity by LDH Release Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis. The LDH assay measures this released enzyme activity. This protocol is a self-validating system because it requires specific controls to accurately determine the percentage of cell death, especially in conditions where cell growth is also inhibited. *[9][10] Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity detection kit.
-
Lysis solution (e.g., 9% Triton X-100) for maximum LDH release control. [11] * 96-well assay plate (clear, flat-bottom).
-
-
Step-by-Step Methodology:
-
Plate Setup: Prepare an experimental plate as described for the MTT assay. Crucially, you must include three sets of controls: (1) Background Control (medium only), (2) Vehicle Control (untreated cells), and (3) Maximum LDH Release Control (untreated cells to be lysed). [11] 2. Lysis: At the end of the incubation period, add 10 µL of lysis solution to the "Maximum LDH Release Control" wells. Incubate for 15-20 minutes to ensure complete cell lysis.
-
Supernatant Transfer: Centrifuge the experimental plate at ~200 x g for 5 minutes to pellet any detached cells. C[9]arefully transfer 50-100 µL of supernatant from each well to a new, clean assay plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add an equal volume of the reaction mixture to each well of the new assay plate containing the supernatant. [10] 5. Incubation & Measurement: Incubate the assay plate at room temperature, protected from light, for 10-30 minutes. Add the stop solution if provided by the kit. Read the absorbance at the specified wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = ((Abs_Treated - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)) * 100
-
This calculation provides a more accurate measure of cell killing by normalizing the LDH release in treated wells to the maximum possible release.
-
[9]***
Conclusion and Future Perspectives
The substituted thiazole-2-carbaldehyde framework is a remarkably fertile ground for the discovery of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that cytotoxicity can be finely tuned through strategic modifications at the 2, 4, and 5-positions of the thiazole ring. The introduction of aryl groups with specific electronic properties and the formation of hydrazone or thiosemicarbazone derivatives are particularly effective strategies for enhancing potency.
[12][13][14]These compounds act via diverse and powerful mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like microtubules and kinases. T[2][13]his mechanistic diversity provides a critical advantage in addressing the challenge of drug resistance in cancer therapy.
Future research should focus on:
-
Improving Selectivity: A key challenge is to design compounds that are highly toxic to cancer cells while sparing normal, healthy cells. Future studies should always include cytotoxicity assessments on non-cancerous cell lines (e.g., WI-38, HUVEC) to determine a selectivity index. *[15][16] In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploring Novel Targets: While many thiazole derivatives target known pathways, further investigation may reveal novel biological targets, opening new avenues for therapeutic intervention.
By integrating rational design based on SAR with a rigorous, multi-faceted experimental validation workflow, the scientific community can continue to unlock the full therapeutic potential of the thiazole scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Researchers and professionals in drug development handle a vast array of chemical compounds daily. Among these, heterocyclic compounds like 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde are pivotal in synthesizing novel therapeutic agents.[1] However, with great scientific potential comes the profound responsibility of ensuring safe handling and disposal to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[2][3]
Table 1: Anticipated Hazards of this compound
| Hazard Class | Anticipated Effect |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] |
Therefore, the following minimum PPE should be worn at all times when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]
II. Waste Segregation and Labeling: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the first and most critical step in the disposal process. Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
Caption: Workflow for proper waste segregation at the point of generation.
Step-by-Step Labeling Protocol:
-
Obtain a compatible waste container: This should be a sealable, chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Affix a Hazardous Waste Label: Your institution's EHS department will provide these.
-
Complete the Label Information:
-
Generator's Name and Location: Your name, principal investigator, and laboratory room number.
-
Chemical Contents: Write out the full chemical name: "this compound". Do not use abbreviations. If it is in a solution, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
III. Disposal Procedures: A Two-Tiered Approach
The disposal method for this compound depends on whether you are disposing of the pure compound (unused or expired) or materials contaminated with it. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.
A. Disposal of Unused or Expired this compound
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, perform a "lab pack" by placing the original container inside a larger, compatible, and sealable container.
-
Labeling: If not already labeled as hazardous waste, affix a completed hazardous waste label to the outer container.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not transport hazardous waste yourself.
B. Disposal of Contaminated Materials (e.g., Gloves, Weighing Paper, Spill Debris)
-
Collection: Place all solid materials contaminated with this compound into a designated hazardous waste container. This container should be separate from your regular lab trash.
-
Labeling: The container must be labeled as described in Section II. The contents should be described as "Debris contaminated with this compound."
-
Storage and Pickup: Follow the same storage and pickup procedures as for the pure compound.
IV. Spill Management and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
Caption: A logical workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Ensure Safety: Alert colleagues and, if the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Containment: For a small spill, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to cover and contain the material.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (consult your EHS office for recommendations), and then with soap and water. Place the cleaning materials in the hazardous waste container.
-
Disposal: Seal, label, and arrange for the disposal of the waste container as previously described.
V. Waste Minimization Strategies
A key component of responsible chemical management is waste minimization.[6]
-
Purchase Accordingly: Order only the quantity of this compound needed for your experiments.
-
Maintain Inventory: Keep an accurate inventory to avoid purchasing duplicates and to track expiration dates.
-
Small-Scale Experiments: Whenever possible, design experiments on a micro or semi-micro scale to reduce the volume of waste generated.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your vital research is conducted with the utmost respect for environmental stewardship. Always consult your institution's specific guidelines and EHS office, as local regulations may vary.
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Navigating the Handling of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde: A Comprehensive Safety and Disposal Guide
For Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical research and development continues to evolve, the synthesis and application of novel chemical entities are paramount. Among these, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde stands as a compound of interest, with potential applications stemming from the diverse biological activities of thiazole derivatives.[1][2][3][4] This guide provides a detailed protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data from analogous thiazole and aldehyde-containing molecules, this compound is anticipated to present the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[10][11][12]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[10][11][13]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[11][12][14][15]
-
Potential for Allergic Skin Reaction: Some thiazole derivatives may cause skin sensitization.[11][16]
Given these potential risks, a thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound.[17][18][19][20][21][22][23][24] The following table outlines the recommended PPE for various laboratory operations.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[18][24] | Nitrile or neoprene gloves.[18][25] | Laboratory coat.[18] | Recommended to be performed in a chemical fume hood or a ventilated balance enclosure. If not feasible, a NIOSH-approved N95 respirator is advised.[22] |
| Dissolution and Solution Preparation | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.[22][24] | Nitrile or neoprene gloves.[18][25] | Laboratory coat.[18] | Work should be conducted in a certified chemical fume hood.[18][19] |
| Running Reactions and Monitoring | Chemical splash goggles.[18][24] | Nitrile or neoprene gloves.[18][25] | Laboratory coat.[18] | All reactions should be performed within a chemical fume hood.[18][19] |
| Work-up and Purification | Chemical splash goggles and a face shield.[22][24] | Nitrile or neoprene gloves.[18][25] | Laboratory coat.[18] | All procedures should be carried out in a chemical fume hood.[18][19] |
dot
Caption: Workflow for the safe disposal of chemical waste.
Conclusion: A Culture of Safety
The safe and responsible handling of this compound is paramount for the protection of researchers and the environment. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to safe handling procedures, and following a comprehensive disposal plan, scientists can confidently work with this compound while maintaining the highest standards of laboratory safety. [6]This commitment to a culture of safety not only ensures regulatory compliance but also fosters an environment of scientific excellence and integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
